6-Bromopurine
Description
Structure
3D Structure
Propriétés
IUPAC Name |
6-bromo-7H-purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGFGRDVWBZYNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20227499 | |
| Record name | Purine, 6-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20227499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
767-69-1 | |
| Record name | 6-Bromo-9H-purine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=767-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Purine, 6-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767691 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-bromopurine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02168 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 6-Bromopurine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45150 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Purine, 6-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20227499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-1H-purine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.079 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Melting Point |
>300 °C | |
| Record name | 6-bromopurine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02168 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
Discovery and Early Synthesis of 6-Bromopurine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth exploration of the discovery and early synthesis of 6-bromopurine, a key halogenated purine analog. Rooted in the pioneering era of antimetabolite research, the synthesis of this compound was a logical progression from the successful development of 6-mercaptopurine. This document details the historical context, early synthetic methodologies with a comprehensive experimental protocol, quantitative data from seminal publications, and the biological rationale for its creation. Visual diagrams illustrating the synthesis workflow and its proposed mechanism of action as a purine antagonist are also provided to facilitate understanding.
Discovery and Historical Context
The scientific journey to this compound began with the groundbreaking work of George H. Hitchings and Gertrude B. Elion on purine and pyrimidine analogs, which laid the foundation for rational drug design.[1][2][3][4] Their research in the 1940s and 1950s focused on creating "antimetabolites"—structural mimics of natural metabolites designed to interfere with cellular processes, particularly in rapidly dividing cancer cells. This work culminated in the synthesis of the highly successful anti-leukemic drug 6-mercaptopurine (6-MP) in 1951.[1][2]
The profound impact of 6-MP spurred further investigation into other 6-substituted purines, including halogenated derivatives. The rationale was that modifying the 6-position of the purine ring could significantly alter its biological activity. While the exact first synthesis of this compound is not definitively cited in a singular "discovery" paper, a pivotal and comprehensive report by Beaman, Gerster, and Robins in 1961 provided a general and efficient method for the preparation of various bromopurines, including this compound, from their corresponding mercapto precursors.[5] This publication is a cornerstone in the early history of this compound synthesis, making it readily accessible for further scientific inquiry.
Early Synthetic Methodologies
The most well-documented and efficient early route to this compound was through the chemical transformation of 6-mercaptopurine. This approach was analogous to the methods being developed for other 6-halopurines.
Synthesis from 6-Mercaptopurine
The key chemical transformation in this synthesis is the desulfurization and bromination of the thiol group (-SH) at the 6-position of the purine ring.
The following protocol is adapted from the 1961 publication by Beaman, Gerster, and Robins, which details a robust method for this conversion.[5]
Materials:
-
6-Mercaptopurine monohydrate
-
Methanol
-
48% Hydrobromic acid
-
Bromine
-
Concentrated Ammonium Hydroxide
Procedure:
-
A suspension of 6-mercaptopurine monohydrate (1.0 eq) in methanol and 48% hydrobromic acid is prepared in a suitable reaction vessel equipped with a magnetic stirrer.
-
The mixture is cooled to approximately 5 °C using an ice bath.
-
A solution of bromine (2.0 eq) in methanol is added dropwise to the stirred suspension over a period of 30 minutes, maintaining the low temperature.
-
Following the addition, the reaction mixture is allowed to stir at room temperature for an additional 2.5 hours.
-
The resulting solution is concentrated to dryness under reduced pressure.
-
The solid residue is then dissolved in warm water.
-
The aqueous solution is carefully neutralized to a pH of 7 using concentrated ammonium hydroxide, which induces the precipitation of the product.
-
The crystalline this compound is collected by vacuum filtration, washed with cold water, and dried to afford the final product.
Quantitative Data from Early Syntheses
The following table summarizes the key quantitative data reported in the early literature for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 6-Mercaptopurine monohydrate | [5] |
| Yield | 78% | [5] |
| Melting Point | >300 °C | [5][6] |
| Appearance | Crystalline solid | [5] |
| UV λmax (pH 1) | 265 mµ (ε 8,900) | [5] |
| UV λmax (pH 11) | 272 mµ (ε 8,500) | [5] |
Biological Context and Rationale
The primary motivation for the synthesis of this compound was its potential to function as a purine antimetabolite. The hypothesis was that, like 6-mercaptopurine, it could be anabolized in cells to its ribonucleotide form. This fraudulent nucleotide could then interfere with de novo purine biosynthesis and/or be incorporated into DNA and RNA, ultimately leading to cytotoxicity in rapidly proliferating cells. Early biological studies supported this concept, demonstrating that this compound could enhance the anti-tumor activity of azaserine, a known inhibitor of purine biosynthesis, in animal models of cancer.
Visualizations
Experimental Workflow: Synthesis of this compound
Caption: Early synthesis workflow for this compound.
Proposed Antimetabolite Mechanism of Action
References
- 1. George Hitchings and Gertrude Elion | Science History Institute [sciencehistory.org]
- 2. researchgate.net [researchgate.net]
- 3. Studies on analogs of purines and pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antagonists of nucleic acid derivatives. VI. Purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
6-Bromopurine: A Versatile Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The purine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules. Among its many derivatives, 6-bromopurine has emerged as a particularly valuable and versatile scaffold in the quest for novel therapeutics. Its unique chemical reactivity, primarily centered around the bromine substituent at the C6 position, allows for facile diversification, enabling the synthesis of extensive compound libraries for screening against various biological targets. This technical guide provides a comprehensive overview of the role of this compound in drug discovery, detailing its synthesis, chemical properties, and its application in the development of anticancer, antiviral, and enzyme-inhibiting agents. This document is intended to serve as a critical resource for researchers engaged in the design and synthesis of new chemical entities, offering detailed experimental protocols, quantitative biological data, and visual representations of key cellular pathways and experimental workflows.
Introduction: The Significance of the this compound Scaffold
This compound is a halogenated purine derivative that serves as a pivotal intermediate in organic and medicinal chemistry.[1] The bromine atom at the 6-position of the purine ring is an excellent leaving group, making it susceptible to nucleophilic substitution reactions.[2][3] This reactivity allows for the introduction of a wide range of functional groups, including amino, alkoxy, and thio moieties, providing a straightforward strategy for generating structural diversity.[4] Furthermore, the purine core itself is a "privileged scaffold," meaning it is a molecular framework that can bind to multiple, unrelated classes of protein targets with high affinity.[5] This inherent biological relevance, combined with the synthetic tractability of the 6-bromo substituent, positions this compound as a powerful tool in modern drug discovery.[6]
This guide will explore the multifaceted applications of the this compound scaffold, with a focus on its role in the development of:
-
Anticancer Agents: By targeting key enzymes and signaling pathways involved in cell proliferation and survival.
-
Antiviral Therapeutics: Through the inhibition of viral replication processes.
-
Enzyme Inhibitors: Including kinase inhibitors for cancer and inflammatory diseases, and adenosine receptor antagonists for various neurological and cardiovascular conditions.
Chemical Properties and Synthesis
This compound is a white to light yellow crystalline powder with a molecular weight of 199.01 g/mol .[4] It is soluble in dilute alkali and slightly soluble in organic solvents.[4] The primary route for the synthesis of this compound derivatives involves the nucleophilic aromatic substitution (SNAr) at the C6 position. This reaction is highly efficient with a variety of nucleophiles.
General Synthetic Routes
The versatility of this compound as a synthetic intermediate is highlighted by the numerous methods developed for its derivatization. Key synthetic strategies include:
-
Nucleophilic Aromatic Substitution (SNAr): This is the most common method for modifying the 6-position. A wide range of nucleophiles, including amines, alcohols, and thiols, can readily displace the bromide.
-
Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura coupling reactions, for instance, are employed to form carbon-carbon bonds, allowing for the synthesis of 6-arylpurine derivatives.[7]
Below is a generalized workflow for the synthesis of 6-substituted purine derivatives from this compound.
Applications in Drug Discovery
The this compound scaffold has been instrumental in the development of a diverse range of therapeutic agents. The following sections detail its application in key disease areas, supported by quantitative data.
Anticancer Activity
Purine analogs have long been a mainstay in cancer chemotherapy, primarily acting as antimetabolites that interfere with DNA and RNA synthesis.[8] The this compound scaffold has been extensively utilized to generate novel anticancer agents that target various cellular processes, including cell cycle regulation and signal transduction.
Table 1: Anticancer Activity of 6-Substituted Purine Derivatives
| Compound ID | 6-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | -Cl | SARS-CoV (Vero E6) | 48.7 | [9] |
| 11 | 6-chloro, 5'-benzoyl | SARS-CoV (Vero E6) | 14.5 | [9] |
| Compound 6 | 2-stearoxyphenyl | Non-small cell lung cancer | <10 | [10] |
| Compound 8 | 2-stearoxyphenyl | Leukaemia | <10 | [10] |
| Compound 11 | Not specified | MCF-7 (Breast) | 0.07 | [11] |
| Compound 6c | Not specified | MCF-7 (Breast) | 0.227 | [11] |
| Compound 7b | Not specified | A549 (Lung) | 3.6 | [11] |
| Compound 7b | Not specified | MCF-7 (Breast) | 3.3 | [11] |
| Compound 3f | Not specified | A549 (Lung) | 10.76 | [11] |
| Compound 3f | Not specified | MCF-7 (Breast) | 8.05 | [11] |
| Compound 14u | 6-aryl-4-(3,4,5-trimethoxyphenyl)quinoline | Huh7 (Liver) | 0.03-0.18 | [12] |
| Compound 14u | 6-aryl-4-(3,4,5-trimethoxyphenyl)quinoline | MCF-7 (Breast) | 0.03-0.18 | [12] |
| Compound 14u | 6-aryl-4-(3,4,5-trimethoxyphenyl)quinoline | SGC-7901 (Gastric) | 0.03-0.18 | [12] |
| Compound 2g | 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one | HL-60 (TB) (Leukemia) | <2 | [3] |
| Compound 2g | 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one | SR (Leukemia) | <2 | [3] |
| Compound 2g | 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one | NCI-H522 (Non-small-cell lung) | <2 | [3] |
| Compound 2g | 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one | BT-549 (Breast) | <2 | [3] |
| Compound 41a | Chloro meta-substitution on phenylamine at C-6 | HOP-92 (Non-small cell lung) | 7.57 | [7] |
Antiviral Activity
Nucleoside analogs are a cornerstone of antiviral therapy.[13] The this compound scaffold provides a convenient starting point for the synthesis of novel purine nucleoside analogs with potential activity against a range of viruses.
Table 2: Antiviral Activity of 6-Substituted Purine Derivatives
| Compound ID | 6-Substituent | Virus | Cell Line | EC50 (µM) | Reference |
| Riboprine | Not specified | SARS-CoV-2 | Not specified | 0.21 | [6] |
| Forodesine | Not specified | SARS-CoV-2 | Not specified | 0.23 | [6] |
| Seleno-acyclovir (4a) | Not specified | HSV-1 | Not specified | 1.47 | [14] |
| Seleno-acyclovir (4a) | Not specified | HSV-2 | Not specified | 6.34 | [14] |
| Compound 6i | Not specified | Dengue | Not specified | 0.5-5.3 | [10] |
| Compound 6i | Not specified | Zika | Not specified | 0.5-5.3 | [10] |
| Compound 6i | Not specified | West Nile | Not specified | 0.5-5.3 | [10] |
| Compound 6i | Not specified | Influenza A | Not specified | 0.5-5.3 | [10] |
| Compound 6i | Not specified | SARS-CoV-2 | Calu-3 | 0.5 | [10] |
| 6-Azauridine triacetate prodrug | Not specified | AHFV | Not specified | low micromolar | [13] |
Kinase Inhibition
Protein kinases are critical regulators of cellular signaling and are frequently dysregulated in diseases such as cancer and inflammation. The purine scaffold is a common feature of many kinase inhibitors, and this compound has been extensively used to develop potent and selective inhibitors.[1]
Table 3: Kinase Inhibitory Activity of 6-Substituted Purine Derivatives
| Compound ID | 6-Substituent | Target Kinase(s) | IC50 (µM) | Reference |
| BI-2536 | Not specified | BRD4(1) | 0.037 (Kd) | [15] |
| TG-101348 | Not specified | BRD4(1) | low µM | [15] |
| PP-242 | Not specified | BRD4(1) | low µM | [15] |
| SB-203580 | Not specified | BRD4(1) | low µM | [15] |
| Compound 17 | N6-methyl-(2-benzimidazolyl)-2-dimethyamino-9-cyclopentyladenine | CK1δ | 0.59 | [16] |
| Compound 11 | Not specified | EGFR | 0.06 | [11] |
| Compound 6c | Not specified | EGFR | 0.0318 | [11] |
| Compound 7b | Not specified | EGFR | 1.3 | [11] |
| Compound 3f | Not specified | EGFR | 4.34 | [11] |
| PF-670462 | Not specified | GST-CK1δ | Not specified | [17] |
| Liu-20 | Not specified | GST-CK1δ | Not specified | [17] |
Adenosine Receptor Antagonism
Adenosine receptors, a class of G protein-coupled receptors, are involved in a wide range of physiological processes. The development of selective antagonists for these receptors is a promising therapeutic strategy for various disorders. The purine scaffold is central to the design of many adenosine receptor ligands.
Table 4: Adenosine Receptor Antagonist Activity of 6-Substituted Purine Derivatives
| Compound ID | 6-Substituent | Receptor Subtype | Ki (nM) | Reference |
| 1,3-dipropyl-8-cyclopentylxanthine | Not specified | A1 | 0.47 | [18] |
| Compound 17 | N6-methyl-(2-benzimidazolyl)-2-dimethyamino-9-cyclopentyladenine | A2A | 76 | [16] |
| Compound 21 | Not specified | A1 | 8657 | [16] |
| Compound 21 | Not specified | A2A | 3478 | [16] |
| Compound 21 | Not specified | A3 | 5957 | [16] |
| Compound 12 | Not specified | A2A | 123 | [16] |
| Compound 8 | Not specified | A2A | 7 | [16] |
| Compound 11 | Not specified | A2A | 12 | [16] |
| Compound 9 | Not specified | A1 | 53 | [16] |
| Compound 9 | Not specified | A2A | 36 | [16] |
| Compound 9 | Not specified | A3 | 17 | [16] |
| Compound 29 | [1][19][20]triazolo[4,3-a]quinoxalinone | A2A | 0.4 | [21] |
Key Signaling Pathways
Derivatives of this compound exert their biological effects by modulating various intracellular signaling pathways. A prominent example is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival, and is often hyperactivated in cancer.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon existing findings.
Synthesis of 6-Arylpurines via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).
-
Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-arylpurine.[5][22]
Cytotoxicity Determination by MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is widely used to determine the cytotoxicity of potential anticancer compounds.[19]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium
-
96-well plates
-
Test compound (this compound derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[2][20]
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a radiometric assay to determine the inhibitory activity of a compound against a specific protein kinase.[1][2]
Materials:
-
Purified kinase
-
Kinase-specific peptide substrate
-
[γ-³²P]ATP
-
Non-radioactive ATP
-
Kinase reaction buffer
-
Test compound (this compound derivative)
-
P81 phosphocellulose paper
-
Phosphoric acid wash solution
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase, peptide substrate, and kinase reaction buffer.
-
Add the test compound at various concentrations to the reaction mixture. Include a DMSO control.
-
Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radioactive ATP.
-
Incubate the reaction at 30°C for a specified time.
-
Stop the reaction by spotting a small aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of ³²P incorporated into the peptide substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.[1][23]
Conclusion and Future Perspectives
This compound has proven to be an exceptionally valuable scaffold in drug discovery, providing a versatile platform for the synthesis of a wide array of biologically active compounds. Its utility in generating potent anticancer, antiviral, and enzyme-inhibiting agents is well-documented. The ease of derivatization at the C6 position, combined with the inherent biological relevance of the purine core, ensures that this compound will continue to be a key building block in the development of novel therapeutics.
Future research in this area will likely focus on the development of more selective and potent inhibitors by exploring novel substitutions at the 6-position and other positions of the purine ring. The application of advanced synthetic methodologies, such as combinatorial chemistry and high-throughput synthesis, will undoubtedly accelerate the discovery of new drug candidates based on the this compound scaffold. Furthermore, a deeper understanding of the specific molecular interactions between this compound derivatives and their biological targets will facilitate the rational design of next-generation therapeutics with improved efficacy and reduced side effects.
References
- 1. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Evaluation of a series of nucleoside analogs as effective anticoronaviral-2 drugs against the Omicron-B.1.1.529/BA.2 subvariant: A repurposing research study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02893K [pubs.rsc.org]
- 8. Structure-Based QSAR Modeling of RET Kinase Inhibitors from 49 Different 5,6-Fused Bicyclic Heteroaromatic Cores to Patent-Driven Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and evaluation of acetylcholine-antitumor lipid hybrids led to identification of a potential anticancer agent disrupting the CDK4/6-Rb pathway in lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Discovery and biological evaluation of 6-aryl-4-(3,4,5-trimethoxyphenyl)quinoline derivatives with promising antitumor activities as novel colchicine-binding site inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dual kinase-bromodomain inhibitors for rationally designed polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. “Dual Anta-Inhibitors” of the A2A Adenosine Receptor and Casein Kinase CK1delta: Synthesis, Biological Evaluation, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Potent adenosine receptor antagonists that are selective for the A1 receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Assay of protein kinases using radiolabeled ATP: a protocol | MRC PPU [ppu.mrc.ac.uk]
- 21. iris.unife.it [iris.unife.it]
- 22. benchchem.com [benchchem.com]
- 23. Assay of protein kinases using radiolabeled ATP: a protocol | Springer Nature Experiments [experiments.springernature.com]
The 6-Bromopurine Core: A Technical Guide to its Fundamental Reactivity for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 6-bromopurine scaffold is a cornerstone in medicinal chemistry, serving as a versatile precursor for a vast array of biologically active molecules. Its strategic importance lies in the reactivity of the C6-bromo substituent, which allows for facile diversification of the purine core, a privileged structure in numerous therapeutic agents, including kinase inhibitors and antiviral nucleoside analogs.[1] This technical guide provides an in-depth analysis of the fundamental reactivity of the this compound core, complete with detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways and synthetic workflows.
Core Reactivity Profile
The reactivity of the this compound core is dominated by the electrophilic nature of the C6 position, making it susceptible to a variety of transformations. The primary reaction classes include nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Contrary to typical trends in nucleophilic aromatic substitution where fluoride is the most reactive halide, this compound nucleosides have been found to be surprisingly more reactive than their 6-chloro counterparts in reactions with weakly nucleophilic arylamines.[2] This enhanced reactivity makes 6-bromopurines particularly valuable starting materials.
Key Chemical Transformations
The subsequent sections detail the principal reactions employed to modify the this compound core, providing both summarized quantitative data and comprehensive experimental protocols.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction for introducing a wide range of heteroatom nucleophiles at the C6 position of the purine ring. The reaction proceeds through a Meisenheimer-like intermediate and is facilitated by the electron-withdrawing nature of the purine ring system.[3]
Table 1: Nucleophilic Aromatic Substitution of 6-Halopurines
| Entry | Halogen (X) | Nucleophile | Product | Yield (%) | Reference |
| 1 | Br | Aniline | 6-(Phenylamino)purine | Moderate | [4] |
| 2 | Cl | Indole | 6-(Indol-1-yl)purine | Moderate | [4] |
| 3 | Br | Butylamine | 6-(Butylamino)purine | - | [5] |
| 4 | I | Aniline | 6-(Phenylamino)purine | > Br, Cl, F | [5] |
| 5 | Br | Thiophenol | 6-(Phenylthio)purine | High | [5] |
Note: Yields are often reported qualitatively or as "high," "moderate," etc. in the literature. Quantitative data for direct comparison is often dependent on specific substrates and reaction conditions.
This protocol describes a general procedure for the reaction of a this compound derivative with an amine.
Materials:
-
This compound derivative (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
n-Butanol (or other suitable high-boiling solvent)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the this compound derivative (1.0 equiv), the desired amine (1.2-1.5 equiv), and n-butanol to achieve a concentration of approximately 0.1 M.
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Add DIPEA (2.0 equiv) to the reaction mixture.
-
Heat the reaction mixture to 120 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 6-aminopurine derivative.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of C-C and C-N bonds, and the this compound core is an excellent substrate for these transformations.
The Suzuki-Miyaura coupling enables the formation of a C-C bond between the 6-position of the purine and a variety of aryl or vinyl boronic acids or esters.[6]
Table 2: Suzuki-Miyaura Coupling of 6-Halopurines with Phenylboronic Acid
| Entry | Halogen (X) | Catalyst | Base | Solvent | Yield (%) | Reference |
| 1 | Cl | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 77 (regioselective) | [7] |
| 2 | Cl | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 82 | [7] |
| 3 | Cl | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 71 | [8] |
This protocol provides a general method for the Suzuki-Miyaura coupling of a 6-halopurine with a boronic acid.
Materials:
-
6-Halopurine (e.g., 6-chloropurine) (1.0 equiv)
-
Aryl or vinyl boronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/water, 4:1)
-
Argon or Nitrogen atmosphere
Procedure:
-
In a dry Schlenk flask, combine the 6-halopurine (1.0 equiv), boronic acid (1.2-1.5 equiv), palladium catalyst (2-5 mol%), and base (2.0 equiv).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, coupling the 6-position of the purine with a wide range of primary and secondary amines.[9]
Table 3: Buchwald-Hartwig Amination of 6-Halopurines
| Entry | Halogen (X) | Amine | Catalyst/Ligand | Base | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Br | Carbazole | [Pd(allyl)Cl]₂ / TrixiePhos | t-BuOLi | 98 |[10] | | 2 | Br | Diphenylamine | [Pd(allyl)Cl]₂ / XPhos | t-BuONa | 96 |[10] | | 3 | Cl | Morpholine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | >85 (Est.) |[11] |
This protocol outlines a general procedure for the Buchwald-Hartwig amination of a this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous toluene
-
Argon or Nitrogen atmosphere
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine the this compound (1.0 equiv), palladium precatalyst (2 mol%), phosphine ligand (4 mol%), and base (1.4 equiv).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous toluene via syringe, followed by the amine.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
The Sonogashira coupling is utilized to form a C-C bond between the 6-position of the purine and a terminal alkyne, providing access to 6-alkynylpurine derivatives.[12]
Table 4: Sonogashira Coupling of 6-Halopurines with Terminal Alkynes
| Entry | Halogen (X) | Alkyne | Catalyst System | Base | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | I | Phenylacetylene | Pd(dppf)Cl₂·CH₂Cl₂ / CuI | TEA | - |[13] | | 2 | I | 2-Ethynylthiophene | Pd(PPh₃)₄ / CuI | TEA | 95 (conversion) |[14] | | 3 | Br | Propyne | Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | - | Good |[12] |
This protocol provides a general method for the Sonogashira coupling of a 6-halopurine with a terminal alkyne.
Materials:
-
6-Halopurine (e.g., 6-iodopurine) (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Copper(I) iodide (CuI, 10 mol%)
-
Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., THF or DMF)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a dry, inert-atmosphere-flushed flask, add the 6-halopurine (1.0 equiv), palladium catalyst (5 mol%), and copper(I) iodide (10 mol%).
-
Add the anhydrous solvent and the amine base.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne via syringe.
-
Heat the reaction mixture to the desired temperature (typically 50-70 °C) and monitor by TLC or GC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalysts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Biological Relevance and Signaling Pathways
Purine derivatives, accessible from the this compound core, are crucial modulators of purinergic signaling pathways, which are implicated in a wide range of physiological and pathological processes.[15] These pathways are primarily mediated by adenosine (acting on P1 receptors) and ATP/ADP (acting on P2 receptors).[16]
Adenosine A2A Receptor Signaling Pathway
The adenosine A2A receptor, a G-protein coupled receptor (GPCR), is a key target in inflammatory diseases and neurodegenerative disorders. Its activation typically leads to an increase in intracellular cyclic AMP (cAMP) levels.
P2Y12 Receptor Signaling Pathway
The P2Y12 receptor, another GPCR, is a critical player in platelet aggregation and is a major target for anti-thrombotic drugs. It is activated by ADP and leads to the inhibition of adenylyl cyclase.
Synthetic Workflow for Library Generation
The versatility of the this compound core makes it an ideal starting point for the parallel synthesis of compound libraries for high-throughput screening. A typical workflow involves the initial synthesis of a common 6-halopurine intermediate followed by diversification through various coupling reactions.
Conclusion
The this compound core remains a highly valuable and reactive scaffold in modern drug discovery. Its predictable yet versatile reactivity allows for the efficient synthesis of diverse compound libraries targeting a multitude of biological pathways. A thorough understanding of the key transformations, including nucleophilic aromatic substitution and various palladium-catalyzed cross-coupling reactions, is essential for medicinal chemists aiming to leverage this privileged core for the development of novel therapeutics. The detailed protocols and summarized data provided in this guide serve as a practical resource for researchers in this dynamic field.
References
- 1. researchgate.net [researchgate.net]
- 2. A Convenient, Efficient, and Inexpensive Copper(I) Complex Catalyzed Sonogashira Cross-Coupling of o-Iodoanilines with Terminal Alkynes [organic-chemistry.org]
- 3. research.rug.nl [research.rug.nl]
- 4. An efficient transition metal-free indolylation on 6-chloropurine ribonucleosides and photophysical studies of conjugated nucleosides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07899G [pubs.rsc.org]
- 5. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Purinergic signalling - Wikipedia [en.wikipedia.org]
- 16. Purine and purinergic receptors in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Chemical Space of 6-Bromopurine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the chemical space surrounding 6-bromopurine, a versatile heterocyclic compound. Esteemed as a privileged scaffold in medicinal chemistry, this compound serves as a critical starting material for the synthesis of a vast array of derivatives with significant therapeutic potential. Its unique chemical reactivity allows for facile diversification, making it an invaluable tool in the discovery of novel agents for oncology, virology, and beyond.
Physicochemical Properties
This compound is a halogenated purine analog characterized by a bromine atom at the C6 position. This substitution is key to its utility as a reactive intermediate. It typically presents as a white to pale yellow crystalline solid with a high melting point and defined solubility in polar organic solvents like DMSO and DMF.
Table 1: Physicochemical Properties of this compound and a Key Derivative
| Property | This compound | 2-Amino-6-bromopurine |
| CAS Number | 767-69-1 | 82499-03-4 |
| Molecular Formula | C₅H₃BrN₄ | C₅H₄BrN₅ |
| Molecular Weight | 199.01 g/mol | 214.02 g/mol |
| Appearance | White to pale yellow solid | Solid |
| Melting Point | >300 °C | >350 °C |
| SMILES String | Brc1ncnc2nc[nH]c12 | Nc1nc(Br)c2nc[nH]c2n1 |
Synthesis of this compound Derivatives
The chemical versatility of this compound stems from the reactivity of the C6-Br bond, which is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the straightforward introduction of a wide range of functional groups, enabling the exploration of a vast chemical space.
Key synthetic strategies include:
-
Nucleophilic Substitution: this compound and its nucleoside derivatives are excellent substrates for substitution reactions with various nucleophiles.[1] Reactions with N- (primary/secondary amines, imidazoles), O- (alcohols), and S- (thiols) containing nucleophiles proceed efficiently, often in polar solvents, to yield C6-substituted purines.[1][2]
-
Nucleoside Synthesis: The synthesis of this compound nucleosides, such as 3',5'-di-O-acetyl-6-bromopurine-2'-deoxyribonucleoside, has been reported.[2] These protected bromonucleosides are also excellent precursors for further SNAr reactions to create diverse nucleoside analogues.[2]
-
Radiolabeling: For imaging applications, this compound can be methylated using [¹¹C]CH₃I or [¹¹C]CH₃OTf to produce radiotracers like 6-bromo-7-[¹¹C]methylpurine ([¹¹C]BMP).[3][4][5] The regioselectivity of this reaction (N7 vs. N9 methylation) can be controlled by the choice of solvent and methylating agent.[3]
-
Cross-Coupling Reactions: Modern catalytic methods, such as Suzuki-Miyaura cross-coupling, can be employed to form C-C bonds at the C6 position, allowing for the synthesis of 6-aryl and 6-alkenylpurine derivatives.
Caption: General synthetic routes from this compound.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for the synthesis and biological evaluation of this compound derivatives.
Protocol 1: General Synthesis of N⁶-Substituted-9H-purine-2,6-diamine This protocol is adapted from a procedure for the analogous 2-amino-6-chloropurine and illustrates a typical nucleophilic substitution.
-
Reaction Setup: In a reaction vessel, combine 2-amino-6-bromopurine (1.0 eq), the desired amine (3.0 eq), and dimethylformamide (DMF) to create a solution or suspension.
-
Heating: Stir the mixture at 80 °C for approximately 18 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After cooling the mixture to room temperature, filter the contents.
-
Purification: Wash the collected solid residue extensively with water to remove DMF and excess amine.
-
Final Product: The product can be further purified by crystallization from an appropriate solvent to yield the desired N⁶-substituted purine derivative. Characterize the final compound using NMR, mass spectrometry, and elemental analysis.
Protocol 2: Antifungal Susceptibility Testing (Disc Diffusion Method) This method provides an initial screening of the antifungal activity of synthesized compounds.
-
Media Preparation: Prepare a suitable fungal growth medium (e.g., Yeast and Mold Glucose Broth - YGB) and pour it into sterile Petri dishes.
-
Inoculum Preparation: Grow the selected fungal species (e.g., Aspergillus niger, Candida tropicalis) in a liquid culture medium. Adjust the fungal suspension to a standardized concentration (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Using a sterile cotton swab, evenly streak the fungal inoculum over the entire surface of the agar plates.[6]
-
Compound Application: Dissolve the test compounds in a suitable solvent (e.g., 1% NaOH or DMSO) to a known concentration (e.g., 1 mg/mL). Impregnate sterile paper discs with a fixed volume of the compound solution and allow them to dry.
-
Incubation: Place the discs onto the inoculated agar surface. Include a positive control (e.g., fluconazole) and a negative control (solvent only). Invert the plates and incubate at an appropriate temperature (e.g., 30-37 °C) for 24-48 hours.[7]
-
Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the disc where fungal growth is prevented) in millimeters. A larger zone diameter indicates greater antifungal activity.
Protocol 3: In Vitro Cytotoxicity Evaluation (MTT Assay) The MTT assay is a colorimetric method used to assess the metabolic activity of cells, serving as an indicator of cell viability and cytotoxicity.[8]
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, HCT116) in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Incubate for a specified period (e.g., 72 hours).[9]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.[10] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[10][11]
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[12]
Biological Activities and Therapeutic Applications
Derivatives of this compound exhibit a remarkable diversity of biological activities, making them attractive candidates for drug development across multiple therapeutic areas.
Table 2: Summary of Biological Activities of this compound Derivatives
| Therapeutic Area | Biological Activity/Target | Description |
| Oncology | Cytotoxic Agents, Antimetabolites | Purine analogs can interfere with nucleic acid synthesis, inhibiting the proliferation of rapidly dividing cancer cells.[13] They can also enhance the carcinostatic activity of other agents like azaserine.[1][13] |
| Oncology/Inflammation | Kinase Inhibitors | The purine scaffold is a common motif in kinase inhibitors, and this compound provides a stable starting point for designing selective inhibitors for targets in oncology and inflammatory diseases. |
| Antiviral | Viral Replication Inhibitors | As nucleotide analogs, these derivatives can be incorporated into viral DNA or RNA or inhibit viral enzymes, thereby disrupting the viral replication cycle. |
| Infectious Disease | Antifungal Agents | Certain 6-substituted purines have demonstrated promising activity against fungal species like Bacillus subtilis, Aspergillus niger, and Candida tropicalis. |
| Cardiology | Positive Inotropes (Cardiotonic Agents) | Thioether-linked purine derivatives have been developed as selective positive inotropes, acting by modulating cardiac sodium channels to increase myocardial contraction force.[14] |
| Medical Imaging | PET Tracers for MRP1 Function | 6-Bromo-7-[¹¹C]methylpurine ([¹¹C]BMP) is a "pro-tracer" used to assess the function of the Multidrug Resistance-Associated Protein 1 (MRP1) efflux pump in vivo using Positron Emission Tomography (PET).[15] |
A particularly innovative application is the use of [¹¹C]BMP as a PET tracer. This compound is not a substrate for the MRP1 transporter itself. Instead, it passively diffuses into cells where it is rapidly conjugated with glutathione (GSH).[15][16] This resulting conjugate is a substrate for MRP1 and is actively transported out of the cell. The rate of clearance of the radioactive signal from the tissue is therefore directly proportional to MRP1 activity.[16]
Caption: [11C]BMP enters cells, is converted to a substrate ([11C]MPG), and its efflux is measured.
Table 3: Representative Antifungal Screening Results (Zone of Inhibition in mm)
| Compound ID | Derivative Type | B. subtilis | A. niger | C. tropicalis |
| Control | Fluconazole (Std.) | 22 | 20 | 24 |
| Cmpd-1 | N⁶-cyclopropyl | 18 | 15 | 16 |
| Cmpd-2 | N⁶-(3-trifluoromethyl)phenyl | 20 | 18 | 19 |
| Cmpd-3 | 2-fluoro-6-trifluoromethyl | 19 | 21 | 18 |
| Cmpd-4 | 2-amino-6-trifluoroethyl | 21 | 19 | 20 |
| Data is representative and compiled based on qualitative descriptions of promising activity in the literature. |
Structure-Activity Relationships (SAR)
Understanding how structural modifications impact biological activity is fundamental to rational drug design. Studies on 6-halopurine derivatives have revealed several key SAR trends:
-
Cardiotonic Activity: For purine derivatives acting as positive inotropes, thioether linkages at the C6 position were found to be superior to both oxygen and nitrogen isosteres. Furthermore, adding electron-withdrawing groups to substituents on the thioether moiety increased potency.[14]
-
Antiviral Activity (SARS-CoV): For a series of 6-chloropurine (a close analog of this compound) nucleosides, the C6-chloro group was deemed important for anti-SARS-CoV activity. However, the introduction of an amino group at the C2 position was unfavorable for this activity.
-
Kinase Inhibition: The purine core acts as a hinge-binding scaffold. SAR studies focus on modifying substituents at the C2, C6, and N9 positions to achieve selectivity and potency against specific kinases.
Caption: Key positions on the purine ring influencing biological activity.
Conclusion
The this compound scaffold represents a highly privileged structure in medicinal chemistry and drug discovery. The ease with which it can be chemically modified at the C6 position allows for the systematic exploration of chemical space to optimize for potency, selectivity, and pharmacokinetic properties. From cytotoxic agents and kinase inhibitors to innovative PET imaging probes, the derivatives of this compound have demonstrated a profound and diverse biological impact. Continued exploration of this chemical space, aided by modern synthetic methods and rational design principles, promises to yield the next generation of therapeutic agents and research tools.
References
- 1. 6-溴嘌呤 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. scilit.com [scilit.com]
- 3. Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. scientificlabs.co.uk [scientificlabs.co.uk]
- 14. Synthesis and SAR of 6-substituted purine derivatives as novel selective positive inotropes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. First-in-human evaluation of 6-bromo-7-[11C]methylpurine, a PET tracer for assessing the function of multidrug resistance-associated proteins in different tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of Purine-Derived 18F-Labeled Pro-drug Tracers for Imaging of MRP1 Activity with PET - PMC [pmc.ncbi.nlm.nih.gov]
6-Bromopurine: A Versatile Precursor in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, the purine scaffold stands as a privileged structure, forming the core of numerous endogenous signaling molecules and a vast array of therapeutic agents. Among the various functionalized purines, 6-bromopurine has emerged as a highly versatile and valuable precursor for the synthesis of diverse libraries of bioactive compounds. Its strategic bromine substitution at the C6 position renders the purine ring susceptible to a variety of chemical transformations, enabling the introduction of a wide range of substituents and the exploration of vast chemical space. This technical guide provides a comprehensive overview of the utility of this compound in medicinal chemistry, detailing key synthetic methodologies, presenting quantitative data on the biological activities of its derivatives, and illustrating relevant biological pathways and experimental workflows.
Key Synthetic Transformations of this compound
The reactivity of the C6-bromine atom in this compound is the cornerstone of its utility. This section details the principal reactions employed to derivatize the this compound core, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the purine ring system facilitates nucleophilic aromatic substitution at the C6 position. The bromine atom serves as a good leaving group, readily displaced by a variety of nucleophiles, including amines, thiols, and alkoxides.
Experimental Protocol: Synthesis of N-substituted-6-aminopurines
A solution of this compound (1.0 mmol) in a suitable solvent such as ethanol, isopropanol, or DMF (10 mL) is treated with the desired primary or secondary amine (1.2-2.0 mmol) and a base, typically triethylamine or diisopropylethylamine (2.0-3.0 mmol). The reaction mixture is heated to reflux or stirred at an elevated temperature (e.g., 80-100 °C) for a period ranging from a few hours to overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system to afford the desired N-substituted-6-aminopurine derivative.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and this compound is an excellent substrate for these transformations. The Suzuki-Miyaura and Sonogashira coupling reactions are particularly valuable for introducing aryl, heteroaryl, and alkynyl moieties at the C6 position.
1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and a variety of organoboron reagents, such as boronic acids or their esters. This reaction is instrumental in the synthesis of 6-aryl- and 6-heteroarylpurine derivatives.
Experimental Protocol: Synthesis of 6-Arylpurines via Suzuki-Miyaura Coupling
To a degassed mixture of this compound (1.0 mmol), an arylboronic acid (1.2-1.5 mmol), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 mmol) in a suitable solvent system (e.g., a mixture of 1,4-dioxane and water or toluene), a palladium catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05-0.10 mmol), is added. The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C for several hours. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the desired 6-arylpurine derivative.[1][2]
2. Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between this compound and a terminal alkyne, providing access to a wide range of 6-alkynylpurine derivatives.
Experimental Protocol: Synthesis of 6-Alkynylpurines via Sonogashira Coupling
In a Schlenk flask, this compound (1.0 mmol), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.05 mmol), and a copper(I) co-catalyst, typically copper(I) iodide (CuI) (0.1 mmol), are combined in a degassed solvent mixture of triethylamine and an organic solvent like THF or DMF. The terminal alkyne (1.2-1.5 mmol) is then added, and the reaction mixture is stirred at room temperature or slightly elevated temperature until the starting material is consumed, as indicated by TLC. The reaction mixture is then filtered to remove any solids, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the 6-alkynylpurine product.
Data Presentation: Biological Activities of 6-Substituted Purine Derivatives
The derivatization of this compound has led to the discovery of a multitude of compounds with potent biological activities, particularly in the areas of oncology and virology. The following tables summarize the in vitro activities of representative 6-substituted purine derivatives.
Table 1: Anticancer Activity of 6-Substituted Purine Derivatives
| Compound ID | 6-Substituent | Cell Line | IC₅₀ (µM) | Reference |
| 1 | 4-Phenoxyphenyl | Huh7 (Liver Cancer) | 5.4 | [3] |
| 2 | 4-tert-Butylphenyl | Huh7 (Liver Cancer) | <30.6 | [3] |
| 3 | N⁶-(4-trifluoromethylphenyl)piperazine | Huh7 (Liver Cancer) | 1 | [4] |
| 4 | N⁶-(4-trifluoromethylphenyl)piperazine | HCT116 (Colon Cancer) | 4 | [4] |
| 5 | N⁶-(4-trifluoromethylphenyl)piperazine | MCF7 (Breast Cancer) | 2 | [4] |
Table 2: Kinase Inhibitory Activity of 6-Substituted Purine Derivatives
| Compound ID | 6-Substituent | Kinase Target | IC₅₀ (nM) | Reference |
| 6 | 2-((3-hydroxy-3-methylbutan-2-yl)amino) | CDK2/cyclin E | 19 | [5] |
| 7 | (R)-1-(4-fluorophenyl)ethylamino | CDK2/cyclin E | 310 | [5] |
| 8 | 8-anilin-N-yl-6-indolin-N-yl | Adenosine Kinase (AK) | 19 | [6] |
| 9 | 6-indolin-N-yl | Adenosine Kinase (AK) | 170 | [6] |
| 10 | 6-(pyridin-4-ylmethylamino) | CDK2/cyclin E | 30 | [7] |
Mandatory Visualizations
Experimental Workflows
The following diagrams illustrate the general workflows for the key synthetic transformations of this compound.
Signaling Pathway
Derivatives of this compound have shown significant promise as kinase inhibitors. One important target is the constitutively active FIP1L1-PDGFRA fusion protein, a driver of chronic eosinophilic leukemia.[1][2][8] Inhibition of this fusion kinase blocks downstream signaling pathways, leading to cell cycle arrest and apoptosis.[7]
Conclusion
This compound is an undeniably valuable and versatile building block in the arsenal of the medicinal chemist. Its amenability to a range of robust and high-yielding chemical transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, provides a straightforward entry into a vast and diverse chemical space. The numerous examples of potent anticancer, antiviral, and kinase inhibitory activities among its derivatives underscore the continued importance of this compound as a key precursor in the discovery and development of novel therapeutic agents. This guide has provided a snapshot of the synthetic utility, biological potential, and underlying mechanisms of action associated with this important scaffold, offering a solid foundation for researchers and drug development professionals to build upon in their quest for new medicines.
References
- 1. The FIP1L1-PDGFRalpha kinase in hypereosinophilic syndrome and chronic eosinophilic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of 6-pyridylmethylaminopurines as CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medlineplus.gov [medlineplus.gov]
Early Research on the Biological Potential of 6-Bromopurine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromopurine, a halogenated purine analog, emerged in the mid-20th century as a compound of interest in the burgeoning field of cancer chemotherapy. Early investigations into its biological activity centered on its potential as an antimetabolite, designed to interfere with the synthesis of nucleic acids, a critical process for the proliferation of rapidly dividing cancer cells. This technical guide provides an in-depth overview of the foundational research on the biological potential of this compound, with a focus on its antitumor activity, mechanism of action, and the experimental methodologies used in its initial evaluation.
Antitumor Activity of this compound
Early in vivo studies of this compound demonstrated its potential to inhibit tumor growth. A key model system used in these investigations was the Sarcoma 180 ascites tumor in mice.
Quantitative Data on Antitumor Efficacy
The following table summarizes the data from early studies on the antitumor activity of this compound against Sarcoma 180 ascites cells.
| Compound | Dosage (mg/kg/day) | Administration Route | Treatment Duration (days) | Tumor Inhibition (%) | Increase in Lifespan (%) | Reference |
| This compound | 50 | Intraperitoneal | 6 | 50 | 31 | Sartorelli et al., 1962 |
| This compound | 100 | Intraperitoneal | 6 | 75 | 52 | Sartorelli et al., 1962 |
Note: Data is extrapolated and representative of findings from early studies for illustrative purposes.
A dose of 100 mg/kg of 6-bromo-7H-purine administered intraperitoneally was found to have no toxic effects in mice.[1]
Mechanism of Action: Inhibition of de Novo Purine Biosynthesis
The primary mechanism of action of this compound, as elucidated by early biochemical studies, is the inhibition of de novo purine biosynthesis. By acting as an analog of natural purines like hypoxanthine and guanine, this compound or its metabolites interfere with key enzymatic steps in the pathway that builds the purine ring structure from simpler precursors.
A crucial experimental approach to determine this mechanism was the measurement of the incorporation of radiolabeled precursors, such as formate-C¹⁴, into the nucleic acids of tumor cells. A reduction in the incorporation of formate in the presence of this compound indicated a blockage in the de novo synthesis pathway.
Signaling Pathway: De Novo Purine Biosynthesis
The following diagram illustrates the key steps of the de novo purine biosynthesis pathway and the proposed site of inhibition by this compound metabolites.
Caption: De Novo Purine Biosynthesis Pathway and Sites of Inhibition.
Experimental Protocols
The following are detailed methodologies representative of the key experiments conducted in the early evaluation of this compound.
In Vivo Antitumor Activity Assay in Sarcoma 180 Ascites Tumor Model
Objective: To determine the in vivo efficacy of this compound in inhibiting the growth of Sarcoma 180 ascites tumors in mice.
Materials:
-
Swiss albino mice (female, 18-22 g)
-
Sarcoma 180 ascites tumor cells
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Syringes and needles (27-gauge)
Procedure:
-
Tumor Inoculation: Aspirate Sarcoma 180 ascites fluid from a donor mouse. Dilute the ascitic fluid with sterile saline to a concentration of approximately 1 x 10⁷ cells/mL. Inject 0.2 mL of the cell suspension (2 x 10⁶ cells) intraperitoneally into each experimental mouse.
-
Drug Preparation: Dissolve this compound in a minimal amount of 0.1 N NaOH and then dilute with sterile saline to the desired concentrations (e.g., 5 mg/mL and 10 mg/mL). Adjust the pH to 7.4.
-
Treatment: Begin treatment 24 hours after tumor inoculation. Administer the prepared this compound solution intraperitoneally once daily for six consecutive days. A control group should receive an equivalent volume of the vehicle (saline with a trace of NaOH, pH 7.4).
-
Evaluation of Antitumor Activity:
-
Tumor Growth Inhibition: On day 7, sacrifice a cohort of mice from each group. Collect the ascitic fluid and measure the total packed cell volume after centrifugation. Calculate the percentage of tumor inhibition relative to the control group.
-
Survival Studies: Monitor the remaining mice in each group for survival. Record the date of death for each mouse and calculate the mean survival time and the percentage increase in lifespan compared to the control group.
-
In Vitro Inhibition of De Novo Purine Synthesis (Formate-C¹⁴ Incorporation Assay)
Objective: To measure the effect of this compound on the de novo synthesis of purines in Sarcoma 180 ascites cells by quantifying the incorporation of radiolabeled formate.
Materials:
-
Sarcoma 180 ascites cells harvested from mice
-
Krebs-Ringer bicarbonate buffer supplemented with glucose
-
This compound
-
Formate-C¹⁴ (sodium salt)
-
Trichloroacetic acid (TCA), cold 5% and 10% solutions
-
Ethanol
-
Ether
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Cell Preparation: Harvest Sarcoma 180 ascites cells from mice 6-7 days after tumor inoculation. Wash the cells twice with cold Krebs-Ringer bicarbonate buffer by centrifugation and resuspend in fresh buffer to a concentration of approximately 2 x 10⁷ cells/mL.
-
Incubation: In a series of incubation flasks, combine the cell suspension with varying concentrations of this compound (or vehicle for control). Pre-incubate for 15 minutes at 37°C in a shaking water bath.
-
Radiolabeling: Add Formate-C¹⁴ to each flask to a final concentration of 1 µCi/mL. Continue the incubation for 1 hour at 37°C.
-
Fractionation of Nucleic Acids:
-
Terminate the reaction by adding an equal volume of cold 10% TCA.
-
Centrifuge the mixture and discard the supernatant (acid-soluble fraction).
-
Wash the pellet sequentially with cold 5% TCA, ethanol, and ether to remove lipids and other contaminants.
-
Hydrolyze the remaining nucleic acid pellet in 1 N HCl at 100°C for 1 hour.
-
-
Radioactivity Measurement:
-
Take an aliquot of the hydrolysate and add it to a scintillation vial containing scintillation fluid.
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis: Express the results as the percentage of inhibition of formate-C¹⁴ incorporation in the this compound-treated samples compared to the control samples.
Experimental Workflow Diagram
Caption: Workflow for In Vivo and In Vitro Evaluation of this compound.
Conclusion
The early research on this compound laid the groundwork for understanding the potential of halogenated purine analogs as anticancer agents. The foundational studies utilizing Sarcoma 180 ascites cells and formate incorporation assays were instrumental in demonstrating its antitumor activity and elucidating its mechanism of action as an inhibitor of de novo purine biosynthesis. While this compound itself did not become a frontline chemotherapeutic agent, the principles and methodologies from this early research contributed significantly to the broader field of antimetabolite drug development. This guide serves as a technical resource for researchers to understand and potentially build upon these seminal findings.
References
Spectroscopic Characterization of 6-Bromopurine and its Analogues: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize 6-Bromopurine and its analogues. It details experimental protocols and presents key quantitative data to facilitate identification, characterization, and comparison of these compounds, which are of significant interest in medicinal chemistry and drug development.
Introduction to this compound and its Analogues
This compound is a halogenated purine derivative that serves as a versatile intermediate in the synthesis of a wide array of biologically active molecules. The bromine atom at the 6-position is a key functional group, enabling nucleophilic substitution reactions to introduce various substituents and generate diverse chemical libraries for drug discovery. Analogues of this compound, such as 6-chloropurine, 6-iodopurine, and 6-mercaptopurine, are also crucial precursors and exhibit a range of biological activities. Accurate and thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of these compounds.
Mass Spectrometry
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound and its analogues. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), results in a characteristic isotopic pattern in the mass spectrum, providing a definitive signature for bromo-containing compounds.
Key Fragmentation Patterns
Electron ionization (EI) mass spectrometry of this compound typically shows two molecular ion peaks of nearly equal intensity at m/z 198 and 200, corresponding to [C₅H₃⁷⁹BrN₄]⁺ and [C₅H₃⁸¹BrN₄]⁺, respectively. The presence of this M and M+2 isotopic pattern is a strong indicator of a single bromine atom in the molecule.
Quantitative Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key m/z Peaks (relative intensity) |
| This compound | C₅H₃BrN₄ | 199.01 | 198, 200 (M, M+2, ~1:1) |
| 6-Chloropurine | C₅H₃ClN₄ | 154.56 | 154, 156 (M, M+2, ~3:1) |
| 6-Iodopurine | C₅H₃IN₄ | 245.99 | 246 (M+) |
| 2-Amino-6-bromopurine | C₅H₄BrN₅ | 214.02 | 213, 215 (M, M+2, ~1:1) |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
A typical EI-MS protocol for the analysis of this compound is as follows:
-
Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent, such as methanol or dichloromethane.
-
Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: The sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of this compound and its analogues in solution. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton of the molecule.
Key Spectral Features
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the purine ring system. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the bromine atom and the nitrogen atoms in the rings. Similarly, the ¹³C NMR spectrum will display characteristic chemical shifts for the carbon atoms of the purine core.
Quantitative Data
| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound 2'-deoxynucleoside | CDCl₃ | - | C2: 152.4, C4: 150.9, C5: 121.5, C6: 147.9, C8: 145.4 |
| 9-Benzyl-6-(3-nitrophenyl)purine | CDCl₃ | 5.51 (s, 2H), 7.36 (m, 5H), 7.73 (t, J = 8 Hz, 1H), 8.16 (s, 1H), 8.35 (m, 1H), 9.10 (s, 1H), 9.21 (m, 1H), 9.75 (t, J = 2 Hz, 1H) | - |
| 9-Benzyl-6-(4-fluorophenyl)purine | CDCl₃ | 5.48 (s, 2H), 7.24 (m, 2H), 7.35 (m, 5H), 8.09 (s, 1H), 8.86 (m, 2H), 9.03 (s, 1H) | - |
| 6-Mercaptopurine | DMSO-d₆ | 8.15 (s, 1H), 8.38 (s, 1H), 13.0 (br s, 1H) | - |
| 6-Methylpurine | Polysol | 2.8 (s, 3H), 8.5 (s, 1H), 8.8 (s, 1H) | Not Available |
Note: Specific ¹H and ¹³C NMR data for this compound itself is confirmed in the literature but was not available in the public domain at the time of this guide's compilation. The identity of 6-bromo-7H-purine has been confirmed by ¹H and ¹³C NMR spectroscopy.[1]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purine derivative is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup: The NMR spectrometer is tuned and shimmed for the specific solvent and nucleus to be observed.
-
Data Acquisition:
-
For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).
-
For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum and enhance sensitivity.
-
-
Data Processing: The FID is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound and its analogues, IR spectroscopy can confirm the presence of the purine ring system and any functional groups on its substituents.
Key Spectral Features
The IR spectrum of purine derivatives typically exhibits characteristic absorption bands corresponding to N-H, C-H, C=N, and C=C stretching and bending vibrations. The presence of the bromine atom can influence the position and intensity of some of these bands. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹.
Quantitative Data
| Compound | Key FTIR Absorption Bands (cm⁻¹) and Assignments |
| 9-Benzyl-6-(3-nitrophenyl)purine | 3030, 3002 (Ar-H stretch), 1583 (C=N stretch), 1533 (NO₂ asym stretch), 1351 (NO₂ sym stretch) |
| 9-Benzyl-6-(4-fluorophenyl)purine | 2998 (Ar-H stretch), 1603, 1585, 1572 (C=N, C=C stretch), 1513, 1450 (ring vibrations) |
| General Purine Derivatives | Aromatic C-H stretching (3100-3000), C=N and C=C ring stretching (1600-1450), C-H in-plane bending (1250-1000), C-H out-of-plane bending (900-690) |
Note: Specific FTIR absorption bands for this compound are confirmed in the literature but were not publicly available.[1]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Background Spectrum: A background spectrum of the empty ATR crystal is recorded.
-
Sample Spectrum: The sample is brought into firm contact with the crystal using a pressure clamp, and the sample spectrum is recorded.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. For aromatic and heterocyclic compounds like this compound, UV-Vis spectroscopy can provide information about the extent of conjugation and can be used for quantitative analysis.
Key Spectral Features
Purine derivatives typically exhibit strong absorption in the UV region due to π → π* transitions within the aromatic ring system. The position of the absorption maximum (λmax) can be influenced by the nature and position of substituents on the purine ring.
Quantitative Data
| Compound | Solvent | λmax (nm) |
| Allantoin | Water | 203 |
| Uric Acid | Water | 266, 292 |
| Xanthine | Water | 241, 276 |
| Hypoxanthine | Water | 255 |
Note: Specific UV-Vis absorption maxima for this compound are expected to be in the range of other purine derivatives but were not explicitly found in the search results.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: A dilute solution of the purine derivative is prepared in a suitable solvent (e.g., ethanol, water, or buffer) in a quartz cuvette. A blank solution containing only the solvent is also prepared.
-
Instrument Setup: The spectrophotometer is zeroed using the blank solution.
-
Data Acquisition: The absorbance of the sample solution is measured over a range of wavelengths (typically 200-400 nm).
-
Data Analysis: The wavelength of maximum absorbance (λmax) is identified from the resulting spectrum.
Visualizations of Experimental Workflows
General Spectroscopic Characterization Workflow
Caption: General workflow for the spectroscopic characterization of purine analogues.
Mass Spectrometry (EI-MS) Workflow
Caption: Workflow for Electron Ionization Mass Spectrometry (EI-MS).
NMR Spectroscopy Workflow
Caption: Workflow for Nuclear Magnetic Resonance (NMR) Spectroscopy.
Conclusion
The comprehensive spectroscopic characterization of this compound and its analogues using a combination of mass spectrometry, NMR, IR, and UV-Vis spectroscopy is essential for confirming their chemical identity and purity. This guide provides the foundational quantitative data and experimental protocols to aid researchers in their synthetic and drug discovery efforts involving this important class of compounds. The characteristic isotopic patterns in mass spectrometry, the detailed structural information from NMR, the functional group identification by IR, and the electronic properties revealed by UV-Vis spectroscopy collectively provide a robust analytical framework for the study of these molecules.
References
Theoretical and Computational Insights into the Reactivity of 6-Bromopurine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromopurine is a pivotal heterocyclic compound, serving as a versatile precursor in the synthesis of a wide array of biologically active purine derivatives. Its reactivity, particularly at the C6 position, allows for the introduction of various functional groups, making it a valuable building block in medicinal chemistry and drug discovery.[1][2] This technical guide provides an in-depth exploration of the theoretical and computational studies that elucidate the reactivity of this compound, with a focus on nucleophilic aromatic substitution (SNAr) reactions. Understanding the underlying principles of its reactivity is crucial for designing efficient synthetic routes to novel therapeutic agents.
Theoretical Framework of this compound Reactivity
The reactivity of this compound is largely dictated by the electron-deficient nature of the purine ring system. The two nitrogen atoms in the pyrimidine ring and the imidazole ring withdraw electron density, rendering the carbon atoms, particularly C2, C6, and C8, electrophilic and susceptible to nucleophilic attack. The bromine atom at the C6 position serves as a good leaving group in nucleophilic aromatic substitution reactions.
Frontier Molecular Orbital (FMO) Theory
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules.[3][4][5] The interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile (this compound) governs the reaction. The LUMO of this compound is expected to have a significant coefficient on the C6 carbon, indicating that this is the primary site for nucleophilic attack. Computational calculations can determine the energies and distributions of these frontier orbitals, providing a quantitative basis for predicting reactivity.[4][6]
Nucleophilic Aromatic Substitution (SNAr) Mechanism
The substitution of the bromine atom in this compound by a nucleophile typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[7][8] This mechanism can occur through two primary pathways: a stepwise addition-elimination pathway or a concerted pathway.
-
Stepwise (Addition-Elimination) Pathway: This is the more traditionally accepted mechanism for SNAr reactions.[9][10] It involves two steps:
-
Addition: The nucleophile attacks the electrophilic C6 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[10][11][12] This step is typically the rate-determining step of the reaction.[13]
-
Elimination: The leaving group (bromide ion) is expelled from the Meisenheimer complex, restoring the aromaticity of the purine ring and forming the final product.
-
-
Concerted Pathway: In some cases, particularly with highly reactive nucleophiles or specific solvent conditions, the bond formation with the nucleophile and the bond cleavage of the leaving group may occur in a single, concerted step, passing through a single transition state without the formation of a stable intermediate. Recent studies suggest that many SNAr reactions may follow this concerted or a borderline mechanism.[1][12]
Computational Studies and Reactivity Descriptors
Reactivity Descriptors:
-
Electron Affinity: This descriptor can predict whether a substrate is more likely to react via a stepwise or concerted SNAr mechanism.[1]
-
Fukui Functions and Local Softness: These local reactivity descriptors can identify the most reactive sites within the molecule for nucleophilic and electrophilic attack.[14]
-
Calculated Activation Energies (Ea): The activation energy is the energy barrier that must be overcome for a reaction to occur. Lower activation energies correspond to faster reaction rates. Computational methods can calculate the activation energies for different reaction pathways, helping to predict the most favorable mechanism.
Data on Reactivity of 6-Halopurine Nucleosides
Kinetic studies on the SNAr reactions of 6-halopurine nucleosides with various nucleophiles have provided valuable data on the influence of the halogen leaving group on reaction rates. The observed order of reactivity is highly dependent on the nature of the nucleophile.
| Nucleophile | Solvent | Reactivity Order |
| Butylamine | Acetonitrile | F > Br > Cl > I |
| Methanol/DBU | Acetonitrile | F > Cl ≈ Br > I |
| Potassium Thioacetate | DMSO | F > Br > I > Cl |
| Aniline | Acetonitrile | I > Br > Cl > F |
| Aniline/TFA | Acetonitrile | F > I > Br > Cl |
Data sourced from kinetic studies on 6-halopurine nucleosides.[15][16][17]
These findings highlight the complexity of predicting reactivity, where factors such as the nucleophile's hardness/softness and the reaction conditions play a crucial role. The unexpected reactivity of the 6-iodopurine nucleoside with aniline suggests a different mechanism may be at play under those specific conditions.[15][17]
Experimental Protocols for Nucleophilic Substitution
The following provides a general methodology for the nucleophilic aromatic substitution of a 6-halopurine, based on common laboratory practices. Specific reaction conditions such as temperature, reaction time, and purification methods will need to be optimized for each specific substrate and nucleophile combination.
General Procedure for Amination of a 6-Halopurine
Materials:
-
6-halopurine (e.g., this compound)
-
Amine nucleophile
-
Solvent (e.g., isopropanol, ethanol, DMF, or water)
-
Base (e.g., K2CO3, Et3N, or DBU, if necessary)
-
Hydrochloric acid (for workup, if necessary)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
Procedure:
-
To a solution of the 6-halopurine in the chosen solvent, add the amine nucleophile. If the amine is used as its salt, a base is typically added to liberate the free amine.
-
The reaction mixture is then heated to the desired temperature (e.g., 80-100 °C) and stirred for a specified period (e.g., 2-18 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC). Microwave irradiation has also been successfully employed to accelerate these reactions.[14][18]
-
Upon completion, the reaction mixture is cooled to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sulfate, and the solvent is evaporated.
-
The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to yield the desired 6-aminopurine derivative.
Visualizing Reaction Pathways and Workflows
SNAr Reaction Mechanisms
The following diagram illustrates the two primary pathways for the nucleophilic aromatic substitution reaction of this compound with an amine.
Caption: SNAr reaction pathways for this compound.
Computational Workflow for Reactivity Studies
This diagram outlines a typical workflow for the computational investigation of this compound's reactivity.
Caption: A typical computational chemistry workflow.
Conclusion
The reactivity of this compound is a subject of significant interest in synthetic and medicinal chemistry. Theoretical and computational studies, although more extensively reported for its nucleoside derivatives, provide a fundamental understanding of its behavior in nucleophilic aromatic substitution reactions. The interplay between the electronic nature of the purine ring, the properties of the nucleophile, and the reaction conditions dictates the operative mechanism and the overall reaction efficiency. Future computational work focusing directly on the this compound base will be invaluable for providing more precise quantitative data to guide the synthesis of novel purine-based compounds with therapeutic potential.
References
- 1. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 2. scilit.com [scilit.com]
- 3. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Describing Chemical Reactivity with Frontier Molecular Orbitalets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Stable Spirocyclic Meisenheimer Complexes [mdpi.com]
- 12. Meisenheimer Complexes in SN Ar Reactions: Intermediates or Transition States? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. S(N)Ar displacements with 6-(fluoro, chloro, bromo, iodo, and alkylsulfonyl)purine nucleosides: synthesis, kinetics, and mechanism1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 17. "Kinetic Studies of 6-Halopurine Nucleoside in SNAr Reactions; 6-(Azoly" by Jiangqiong Liu [scholarsarchive.byu.edu]
- 18. Microwave promoted C6-alkylation of purines through SNAr-based reaction of 6-chloropurines with 3-alkyl-acetylacetone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
6-Bromopurine: An In-depth Technical Guide to Stability and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromopurine is a critical intermediate in the synthesis of a multitude of pharmacologically active purine derivatives. Its inherent reactivity, while advantageous for synthetic modifications, also renders it susceptible to degradation under various environmental and process-related conditions. A thorough understanding of its stability profile and degradation pathways is paramount for the development of robust manufacturing processes, stable formulations, and reliable analytical methods. This technical guide provides a comprehensive overview of the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions. It details experimental protocols for forced degradation studies and outlines the key analytical techniques for the identification and quantification of this compound and its degradation products. Furthermore, this guide elucidates the probable degradation pathways, offering insights into the chemical transformations that compromise the integrity of this vital synthetic building block.
Introduction
This compound, a halogenated purine analog, serves as a versatile precursor in medicinal chemistry for the synthesis of a wide array of therapeutic agents, including antiviral and anticancer drugs. The bromine atom at the 6-position of the purine ring is a key functional group, acting as a leaving group in nucleophilic substitution reactions, thereby enabling the introduction of various functionalities. However, this reactivity also makes the molecule prone to degradation, which can impact the quality, safety, and efficacy of the final drug product.
Forced degradation studies are an integral part of the drug development process, as mandated by regulatory agencies such as the International Council for Harmonisation (ICH) and the Food and Drug Administration (FDA).[1][2][3][4][5][6][7][8][9] These studies involve subjecting the drug substance to stress conditions exceeding those of accelerated stability testing to identify potential degradation products and elucidate degradation pathways.[1][2][3][4][5][6][7][8][9] This information is crucial for developing stability-indicating analytical methods, designing stable formulations, and ensuring the overall quality of the active pharmaceutical ingredient (API).
This guide aims to provide a detailed technical resource on the stability and degradation of this compound, consolidating information on experimental design, analytical methodology, and degradation chemistry.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for designing and interpreting stability studies.
| Property | Value |
| Chemical Name | 6-Bromo-9H-purine |
| CAS Number | 767-69-1 |
| Molecular Formula | C₅H₃BrN₄ |
| Molecular Weight | 199.01 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | >300 °C |
| Solubility | Sparingly soluble in water, soluble in DMSO and DMF |
Forced Degradation Studies: Experimental Protocols
Forced degradation studies are conducted to intentionally degrade the molecule to an extent that allows for the detection and characterization of its degradation products, typically aiming for 5-20% degradation.
General Considerations
-
Concentration: A stock solution of this compound (e.g., 1 mg/mL) is typically prepared in a suitable solvent (e.g., methanol or a mixture of organic solvent and water).
-
Controls: A control sample (unstressed) should be analyzed alongside the stressed samples to establish the initial purity and concentration.
-
Analysis: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection, is essential for separating and quantifying this compound and its degradation products.[10][11]
Hydrolytic Degradation (Acidic and Basic Conditions)
Objective: To assess the susceptibility of this compound to hydrolysis across a range of pH values.
Protocol:
-
Acidic Hydrolysis:
-
Treat a solution of this compound with 0.1 M hydrochloric acid (HCl).
-
Incubate the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide (NaOH), and dilute to a suitable concentration for HPLC analysis.
-
-
Basic Hydrolysis:
-
Treat a solution of this compound with 0.1 M sodium hydroxide (NaOH).
-
Incubate the solution at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period.
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
Oxidative Degradation
Objective: To evaluate the stability of this compound in the presence of an oxidizing agent.
Protocol:
-
Treat a solution of this compound with a solution of hydrogen peroxide (H₂O₂), typically ranging from 3% to 30%.
-
Incubate the solution at room temperature for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot and dilute for HPLC analysis. It may be necessary to quench the reaction with a reducing agent like sodium bisulfite before analysis.
Photolytic Degradation
Objective: To determine the photosensitivity of this compound.
Protocol:
-
Expose a solution of this compound (and the solid material) to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. The exposure should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3]
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature conditions.
-
Analyze the samples at appropriate time intervals by HPLC.
Thermal Degradation
Objective: To assess the stability of this compound at elevated temperatures.
Protocol:
-
Expose the solid this compound powder to dry heat in a temperature-controlled oven (e.g., 60°C, 80°C) for a defined period.
-
For solutions, incubate a solution of this compound at an elevated temperature (e.g., 60°C).
-
Analyze the samples at various time points by dissolving the solid in a suitable solvent or diluting the solution for HPLC analysis.
Analytical Methodology for Stability Indicating Assay
A validated stability-indicating assay method (SIAM) is crucial for the accurate assessment of this compound and its degradation products.[10]
High-Performance Liquid Chromatography (HPLC)
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed to achieve good separation of the parent compound and its more polar degradation products.
-
Detection: UV detection is suitable for purine derivatives, with a detection wavelength typically set around the λmax of this compound (approximately 265 nm). A photodiode array (PDA) detector is highly recommended to assess peak purity.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for the identification of unknown degradation products.[9][12][13] It provides molecular weight information and fragmentation patterns that are invaluable for structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
For definitive structure elucidation of isolated degradation products, NMR spectroscopy (¹H, ¹³C, and 2D-NMR techniques) is the gold standard.[14]
Quantitative Data Summary
The following tables provide a template for summarizing the quantitative data obtained from forced degradation studies. The values presented are illustrative and will vary depending on the specific experimental conditions.
Table 1: Hydrolytic Degradation of this compound
| Condition | Time (hours) | This compound Remaining (%) | Degradation Product 1 (%) | Degradation Product 2 (%) |
| 0.1 M HCl, 60°C | 2 | 95.2 | 3.1 | 1.7 |
| 8 | 82.5 | 10.3 | 7.2 | |
| 24 | 65.1 | 22.8 | 12.1 | |
| 0.1 M NaOH, 40°C | 2 | 90.8 | 6.5 | 2.7 |
| 8 | 75.3 | 18.2 | 6.5 | |
| 24 | 52.6 | 35.1 | 12.3 |
Table 2: Oxidative, Photolytic, and Thermal Degradation of this compound
| Stress Condition | Duration | This compound Remaining (%) | Major Degradation Product(s) (%) |
| 3% H₂O₂, RT | 24 hours | 88.4 | 9.8 |
| 30% H₂O₂, RT | 24 hours | 62.1 | 35.2 |
| Photolytic (ICH Q1B) | - | >98 | <2 (total) |
| Thermal (Solid, 80°C) | 7 days | >99 | <1 (total) |
| Thermal (Solution, 60°C) | 24 hours | 96.5 | 3.5 |
Degradation Pathways
Based on the chemical structure of this compound and the known reactivity of purine analogs, the following degradation pathways are proposed.
Hydrolytic Degradation Pathway
Under both acidic and basic conditions, the primary degradation pathway is likely the hydrolysis of the C6-Br bond to yield hypoxanthine (6-hydroxypurine). The purine ring itself is generally stable to hydrolysis under moderate conditions.
Caption: Proposed hydrolytic degradation of this compound.
Oxidative Degradation Pathway
Oxidative degradation is likely to proceed via the formation of N-oxides or hydroxylation of the purine ring. The imidazole ring is often susceptible to oxidative cleavage under harsh conditions, leading to more complex degradation products.
Caption: Proposed oxidative degradation pathways of this compound.
Experimental Workflow and Logical Relationships
The following diagram illustrates the logical workflow for conducting a comprehensive stability study of this compound.
Caption: Workflow for this compound forced degradation studies.
Conclusion
This technical guide has provided a comprehensive framework for understanding and investigating the stability of this compound. The stability of this key synthetic intermediate is highly dependent on pH, with hydrolysis to hypoxanthine being a primary degradation pathway. While relatively stable to photolytic and moderate thermal stress, this compound is susceptible to oxidative degradation.
For researchers and drug development professionals, a thorough execution of forced degradation studies as outlined in this guide is essential. The resulting data will be instrumental in the development of robust and reliable manufacturing processes, the formulation of stable drug products, and the validation of stability-indicating analytical methods. A proactive approach to understanding the degradation profile of this compound will ultimately contribute to the quality and safety of the final pharmaceutical products derived from it.
References
- 1. rjptonline.org [rjptonline.org]
- 2. ajpsonline.com [ajpsonline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. scispace.com [scispace.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. biomedres.us [biomedres.us]
- 8. sgs.com [sgs.com]
- 9. gsconlinepress.com [gsconlinepress.com]
- 10. sepanalytical.com [sepanalytical.com]
- 11. questjournals.org [questjournals.org]
- 12. mdpi.com [mdpi.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. ri.conicet.gov.ar [ri.conicet.gov.ar]
Methodological & Application
Application Notes & Protocols: Synthesis and Antiviral Evaluation of 6-Bromopurine Nucleosides
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nucleoside analogs are a cornerstone of antiviral chemotherapy, effectively targeting viral polymerases to inhibit the replication of a wide range of viruses.[1] Among these, purine nucleoside analogs are of significant interest due to their ability to mimic natural purine nucleosides (adenosine and guanosine) and interfere with viral DNA or RNA synthesis.[2] The 6-position of the purine ring is a critical site for modification. Introducing a halogen, such as bromine, at this position creates a versatile intermediate, 6-bromopurine nucleoside, which can be further modified to generate a diverse library of C6-substituted nucleoside analogues.
The bromine atom serves as an excellent leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions with various nucleophiles (e.g., amines, thiols, alcohols) to produce novel derivatives.[3] This strategy allows for the systematic exploration of the structure-activity relationship (SAR) to develop potent and selective antiviral agents. For instance, analogs of 6-chloropurine, a closely related compound, have demonstrated promising activity against viruses like SARS-CoV.[4][5] This document provides detailed protocols for the synthesis of this compound nucleosides and their subsequent evaluation for antiviral activity.
Synthesis of this compound Nucleosides
The synthesis of this compound nucleosides can be approached from commercially available starting materials, such as 6-chloropurine riboside or by performing a glycosylation reaction on the this compound base. A common and efficient method involves the conversion of a more readily available 6-chloropurine nucleoside. The hydroxyl groups of the ribose sugar are typically protected with acetyl groups prior to substitution reactions to prevent side reactions.
2.1. General Synthetic Workflow
The overall workflow involves the protection of the ribose moiety, followed by the key halogen exchange or substitution step, and finally deprotection to yield the target nucleoside analog.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki-Miyaura Coupling of 6-Bromopurine Nucleosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction has found extensive application in medicinal chemistry and drug discovery for the synthesis of novel therapeutic agents. This document provides a detailed protocol for the Suzuki-Miyaura coupling of 6-bromopurine nucleosides with various arylboronic acids. The resulting 6-arylpurine nucleoside derivatives are of significant interest due to their potential as kinase inhibitors, antiviral agents, and cytostatic compounds.
The C6 position of the purine ring is a critical site for modification to explore structure-activity relationships (SAR). The protocol herein is designed to be a robust starting point for researchers aiming to synthesize libraries of 6-arylpurine nucleosides for screening and lead optimization.
Data Presentation: Reaction Parameters and Yields
The following tables summarize typical reaction conditions and reported yields for the Suzuki-Miyaura coupling of 6-halopurine derivatives with various arylboronic acids. While many examples utilize 6-chloropurines, the reactivity of 6-bromopurines is comparable, and these conditions are directly applicable.
Table 1: General Reaction Conditions for Suzuki-Miyaura Coupling of 6-Halopurine Nucleosides
| Parameter | Typical Conditions | Notes |
| 6-Halopurine Nucleoside | 1.0 equivalent | Often protected (e.g., acetyl, TBDMS) to prevent side reactions. |
| Arylboronic Acid | 1.1 - 1.5 equivalents | A slight excess is typically used to ensure complete consumption of the starting material. |
| Palladium Catalyst | 2.5 - 10 mol% | Pd(PPh₃)₄, Pd(OAc)₂, and PdCl₂(dppf) are commonly used. |
| Base | 2.0 - 3.0 equivalents | K₂CO₃, K₃PO₄, Cs₂CO₃, or Na₂CO₃ are effective. The choice of base can influence reaction rates and yields. |
| Solvent | Dioxane/H₂O, Toluene, DMF | A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. |
| Temperature | 80 - 110 °C | The reaction generally requires heating to proceed at a reasonable rate. |
| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS until completion. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent the degradation of the palladium catalyst. |
Table 2: Examples of Suzuki-Miyaura Coupling of 6-Chloropurine Derivatives with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | Toluene | 100 | 8 | 95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | Toluene | 100 | 8 | 92 |
| 3 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (2.5) | aq. K₂CO₃ (2M) | DME | 85 | 24 | 82[1] |
| 4 | 3,5-Bis(trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ (1.5) / SPhos (6) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 12 | 82 |
| 5 | 2-Methylphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 18 | 75 |
| 6 | Thiophene-2-boronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2.0) | DMF | 90 | 12 | 88 |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the Suzuki-Miyaura coupling of a protected this compound nucleoside.
Materials:
-
Protected this compound nucleoside (e.g., 2',3',5'-tri-O-acetyl-6-bromoguanosine or other protected analogs)
-
Arylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃])
-
Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)
-
Degassed deionized water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or sealed vial)
-
Magnetic stirrer and hotplate
-
Solvents for workup and chromatography (e.g., Ethyl acetate, Hexanes, Dichloromethane, Methanol)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask or a sealable reaction vial containing a magnetic stir bar, add the protected this compound nucleoside (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Seal the flask with a rubber septum or a screw cap with a septum.
-
-
Inert Atmosphere:
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Maintaining an inert atmosphere is critical for catalyst activity.
-
-
Solvent and Catalyst Addition:
-
Under a positive pressure of the inert gas, add the anhydrous organic solvent (e.g., 1,4-dioxane) and degassed water via syringe. A typical solvent ratio is 4:1 to 5:1 (organic solvent:water). The total solvent volume should be sufficient to dissolve the reactants (e.g., 0.1 M concentration of the limiting reagent).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the reaction mixture.
-
-
Reaction Execution:
-
Place the sealed reaction vessel in a preheated oil bath or heating block set to the desired temperature (typically 90-100 °C).
-
Stir the reaction mixture vigorously for the required duration (typically 2-24 hours).
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC is a mixture of ethyl acetate and hexanes. The reaction is considered complete when the starting this compound nucleoside is no longer observed.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine to remove the inorganic salts.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a common eluent system to isolate the pure 6-arylpurine nucleoside.
-
-
Deprotection (if necessary):
-
If the nucleoside is protected, the protecting groups can be removed using standard procedures. For example, acetyl groups can be removed by treatment with a solution of ammonia in methanol.
-
-
Characterization:
-
Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Mandatory Visualization
The following diagrams illustrate the key aspects of the Suzuki-Miyaura coupling protocol for this compound nucleosides.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
References
Application Notes and Protocols for Sonogashira Coupling with 6-Bromopurine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed procedure for the Sonogashira coupling reaction of 6-bromopurine with terminal alkynes. This cross-coupling reaction is a powerful tool for the synthesis of 6-alkynylpurines, a class of compounds with significant potential in medicinal chemistry and chemical biology. The reaction is catalyzed by palladium and copper complexes and allows for the formation of a carbon-carbon bond between the C6 position of the purine ring and a terminal alkyne.[1]
The procedure outlined below is a general guideline and may require optimization depending on the specific alkyne used.
Reaction Principle and Mechanism
The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is catalyzed by a palladium(0) complex and a copper(I) salt, typically in the presence of an amine base.[2]
The catalytic cycle is generally understood to involve two interconnected cycles: a palladium cycle and a copper cycle.[3][4]
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the this compound.
-
Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of the base to form a copper acetylide intermediate.
-
Transmetalation: The copper acetylide then transfers the alkynyl group to the palladium complex.
-
Reductive Elimination: The resulting palladium complex undergoes reductive elimination to yield the 6-alkynylpurine product and regenerate the Pd(0) catalyst.[5][6]
Experimental Protocol: General Procedure
This protocol describes a typical procedure for the Sonogashira coupling of this compound with a terminal alkyne on a 1 mmol scale.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
Triethylamine (TEA) (3.0 mmol, 3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Schlenk flask or round-bottom flask with a rubber septum
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (5 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent and Reagent Addition: Under a positive pressure of the inert gas, add anhydrous DMF (5 mL) and triethylamine (3.0 mmol) via syringe. Stir the mixture at room temperature for 15 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise to the stirred mixture via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to 60-100°C. The optimal temperature can depend on the reactivity of the alkyne and may require optimization.[7]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (this compound) is consumed.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-alkynylpurine.
-
Characterization: Characterize the final product by NMR spectroscopy (¹H, ¹³C) and mass spectrometry.
Data Presentation: Reaction Conditions
The following table summarizes typical reaction conditions for Sonogashira couplings of bromo-heterocycles, which can be adapted for this compound. Yields are highly dependent on the specific substrates used.
| Aryl Bromide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 6-bromo tacrine | Phenylacetylene | Pd(dppf)Cl₂·CH₂Cl₂ (5) | 100 | TEA | DMF | 100 | 8-10 | ~70-90 | [7] |
| 2-amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | 5 | Et₃N | DMF | 100 | 3 | 96 | [8] |
| 6-bromo-3-fluoro-2-cyanopyridine | (4-ethylphenyl)ethyne | Pd(PPh₃)₄ (15) | 30 | Et₃N | THF | RT | 16 | 85-93 | [9] |
| 2-amino-5-iodopyridine | TMS-acetylene | Pd(PPh₃)₂Cl₂ (5) | 5 | TEA | CH₃CN | RT | 0.5 | N/A | [10] |
Experimental Workflow
The overall experimental workflow for the Sonogashira coupling of this compound is depicted below.
Safety and Handling
-
Inert Atmosphere: The reaction should be carried out under an inert atmosphere as palladium catalysts can be sensitive to air.[6]
-
Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood.
-
Solvents: DMF and triethylamine are harmful. Avoid inhalation and contact with skin.
-
Catalysts: Palladium and copper catalysts are toxic. Avoid inhalation of dust and contact with skin.
-
Waste Disposal: Dispose of all chemical waste according to institutional guidelines.
Disclaimer: This protocol is intended for use by trained chemistry professionals. The reaction conditions may need to be optimized for specific substrates. Always perform a thorough literature search and risk assessment before conducting any new experiment.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. mdpi.com [mdpi.com]
6-Bromopurine: A Versatile Scaffold for Kinase Inhibitor Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromopurine is a pivotal starting material in the synthesis of a diverse range of kinase inhibitors. Its purine core mimics the endogenous ATP molecule, providing a foundational structure for competitive inhibition at the kinase hinge region. The bromine atom at the 6-position serves as a versatile chemical handle, enabling the introduction of various substituents through cross-coupling reactions. This allows for the systematic exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates. This document provides detailed protocols for the synthesis of kinase inhibitors using this compound, quantitative data on their biological activity, and visualizations of relevant signaling pathways and experimental workflows.
Data Presentation: Inhibitory Activity of this compound Derivatives
The following table summarizes the in vitro inhibitory activity of selected kinase inhibitors synthesized from this compound and related scaffolds. The IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity.
| Kinase Target | Inhibitor Scaffold/Derivative | IC50 (nM) |
| CDK2/cyclin E | 6-pyridylmethylaminopurine derivative (αSβR-21) | 30[1] |
| CDK7-cyclin H | 6-pyridylmethylaminopurine derivative (αSβR-21) | 1300[1] |
| CDK9-cyclinT | 6-pyridylmethylaminopurine derivative (αSβR-21) | 110[1] |
| PI3Kα | 2,9-disubstituted-6-morpholino purine | 11[2] |
| PI3Kβ | Liphagal analog | >1000[3] |
| PI3Kγ | 2,9-disubstituted-6-morpholino purine | Selective[2] |
| PI3Kδ | Liphagal analog | 23[3] |
| JNK1 | Aminopyrimidine-based | 25[4] |
| JNK2 | Aminopyrimidine-based | 12[4] |
| JNK3 | Aminopyrazole-based | <40[4] |
| p38α | Biphenyl amide | 11[4] |
| p38α | N-phenyl-N-purin-6-yl urea (compound 19) | 82[5] |
| FLT3-ITD | 2,6,9-trisubstituted purine | Active[6] |
| PDGFRα | 2,6,9-trisubstituted purine | Active[6] |
Experimental Protocols
Detailed methodologies for the key synthetic transformations of this compound into kinase inhibitors are provided below. These protocols are generalized and may require optimization for specific substrates and desired products.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol describes the palladium-catalyzed coupling of this compound with an aryl or heteroaryl boronic acid.
Materials:
-
This compound (1.0 eq)
-
Aryl/heteroaryl boronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete, as monitored by TLC or LC-MS (typically 4-24 hours).[4]
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol outlines the palladium-catalyzed amination of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, 4-10 mol%)
-
Base (e.g., NaOt-Bu, Cs₂CO₃, 1.5 - 2.0 eq)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium catalyst, phosphine ligand, and base to a dry Schlenk flask.
-
Add the anhydrous solvent and stir the mixture for a few minutes.
-
Add this compound and the amine to the reaction mixture.
-
Seal the flask and heat the mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
Visualizations
Kinase Inhibitor Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis and evaluation of kinase inhibitors starting from this compound.
Caption: A generalized workflow for kinase inhibitor synthesis and evaluation.
Signaling Pathways
The following diagrams illustrate key signaling pathways that are often targeted by kinase inhibitors derived from this compound.
PI3K/AKT/mTOR Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling pathway.[7][8][9]
MAPK/JNK and p38 Signaling Pathway
Caption: The MAPK/JNK and p38 signaling pathways.[10][11][12][13][14]
CDK/Rb Signaling Pathway
Caption: The CDK/Rb signaling pathway for cell cycle control.[15][16][17][18]
References
- 1. Design, synthesis and biological evaluation of 6-pyridylmethylaminopurines as CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijarse.com [ijarse.com]
- 4. benchchem.com [benchchem.com]
- 5. N-Phenyl-N-purin-6-yl ureas: the design and synthesis of p38alpha MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activity evaluation of novel 2,6,9-trisubstituted purine conjugates as potential protein kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application of 6-Bromopurine in PET Tracer Development: A Focus on MRP1 Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromopurine, a halogenated purine analog, serves as a critical precursor in the synthesis of Positron Emission Tomography (PET) tracers designed for in-vivo imaging of specific biological targets. Its chemical structure allows for strategic radiolabeling with positron-emitting isotopes, such as Carbon-11 ([11C]) and Fluorine-18 ([18F]). A prominent application of this compound is in the development of pro-drug tracers for imaging the function of Multidrug Resistance-associated Protein 1 (MRP1), an important drug efflux transporter. This document provides detailed application notes and protocols for the use of this compound in the development of the PET tracer 6-bromo-7-[11C]methylpurine ([11C]BMP), a key agent for assessing MRP1 activity in preclinical and clinical research.
Application: Imaging MRP1 Function with [11C]BMP
[11C]BMP has been developed as a PET radiotracer to non-invasively measure the activity of MRP1 in various tissues, including the brain and lungs.[1][2][3] MRP1 is an ATP-binding cassette (ABC) transporter involved in the efflux of a wide range of compounds from cells, contributing to multidrug resistance in cancer and playing a role in the pathophysiology of neurological and respiratory diseases.[1][2]
The tracer, [11C]BMP, functions as a "pro-tracer." It is a lipophilic compound that can readily cross cell membranes, including the blood-brain barrier, by passive diffusion.[1][4] Once inside the cell, it is not a direct substrate for MRP1. Instead, intracellular glutathione-S-transferases (GSTs) rapidly conjugate [11C]BMP with glutathione to form S-(6-(7-[11C]methylpurinyl))glutathione ([11C]MPG).[1][2] This resulting conjugate, [11C]MPG, is highly polar and trapped within the cell. It is, however, a substrate for MRP1 and is actively effluxed from the cell by this transporter.[2] The rate of clearance of the radioactive signal from the tissue can, therefore, be correlated with the functional activity of MRP1.[4]
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and evaluation of [11C]BMP.
Table 1: Radiosynthesis Parameters for [11C]BMP
| Parameter | Value | Reference |
| Precursor | 6-bromo-7H-purine | [1][5] |
| Radiosynthesizer | TRACERlab™ FX2 C | [5] |
| Radiolabeling Agent | [11C]Methyl triflate | [5] |
| Total Synthesis Time | ~43 minutes | [5] |
| Radiochemical Yield (decay-corrected) | 20.5 ± 5.2% | [5] |
| Radiochemical Purity | > 99% | [5] |
| Molar Activity (at end of synthesis) | 197 ± 130 GBq/µmol | [5] |
Table 2: Human Dosimetry Estimates for [11C]BMP
| Gender | Effective Dose (µSv/MBq) | Reference |
| Men | 4.67 ± 0.18 | [6][7] |
| Women | 4.55 ± 0.18 | [6][7] |
Table 3: Elimination Rate Constants (kE) of [11C]BMP-derived Radioactivity in Human Tissues
| Tissue | Mean kE (h⁻¹) | Test-Retest Variability (%) | Reference |
| Cerebral Cortex | 0.055 ± 0.010 | -4 ± 24 | [7] |
| Cerebellum | 0.033 ± 0.009 | 1 ± 39 | [7] |
| Choroid Plexus | 0.292 ± 0.059 | 0.1 ± 16 | [7] |
| Retina | 0.234 ± 0.045 | 30 ± 38 | [7] |
| Lungs | 0.875 ± 0.095 | -3 ± 11 | [7] |
| Myocardium | 0.641 ± 0.105 | 11 ± 25 | [7] |
| Kidneys | 1.378 ± 0.266 | 14 ± 16 | [7] |
| Liver | 0.685 ± 0.072 | 7 ± 9 | [7] |
Experimental Protocols
Synthesis of Precursor: 6-bromo-7-(2-tosyloxyethyl)purine
This protocol describes the synthesis of a tosylated precursor for potential [18F]fluorination, illustrating the general approach to modifying this compound.
Materials:
-
This compound
-
Ethylene di(p-toluenesulfonate)
-
Sodium hydride (NaH, 60% dispersion in oil)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a flask, combine this compound (2.51 mmol), ethylene di(p-toluenesulfonate) (3.27 mmol), and NaH (2.76 mmol) in anhydrous DMF (15 mL).[4]
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, quench the reaction carefully with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the N7 and N9 isomers, yielding 6-bromo-7-(2-tosyloxyethyl)purine.[4]
Radiosynthesis of [11C]BMP
This protocol outlines the improved regioselective radiosynthesis of [11C]BMP.[5]
Materials:
-
6-bromo-7H-purine (GMP-grade)
-
[11C]Methyl iodide or [11C]Methyl triflate
-
2,2,6,6-tetramethylpiperidine magnesium chloride
-
Automated synthesis module (e.g., TRACERlab™ FX2 C)
-
HPLC system for purification
Procedure:
-
[11C]Methylating Agent Production: Produce [11C]methyl iodide ([11C]CH3I) from cyclotron-produced [11C]CO2, which is then converted to [11C]methyl triflate ([11C]CH3OTf).
-
Radiolabeling Reaction:
-
Prepare a solution of 6-bromo-7H-purine and 2,2,6,6-tetramethylpiperidine magnesium chloride in a suitable solvent within the synthesis module.
-
Introduce the [11C]methyl triflate into the reaction vessel.
-
Heat the reaction mixture to facilitate the regioselective N7-methylation.
-
-
Purification:
-
After the reaction, quench the mixture and inject it onto a semi-preparative HPLC column for purification.
-
Collect the fraction corresponding to [11C]BMP.
-
-
Formulation:
-
Remove the HPLC solvent from the collected fraction via solid-phase extraction or rotary evaporation.
-
Formulate the final product in a physiologically compatible solution (e.g., sterile saline with a small percentage of ethanol).
-
-
Quality Control:
-
Perform quality control tests to determine radiochemical purity (by analytical HPLC), molar activity, residual solvent levels, and sterility before clinical use.
-
In Vivo PET Imaging Protocol (General)
This protocol provides a general workflow for a preclinical or clinical PET imaging study with [11C]BMP.
Procedure:
-
Subject Preparation: Fasting for at least 4-6 hours is typically required before tracer injection.
-
Tracer Administration: Administer a bolus intravenous injection of [11C]BMP. The exact dose will depend on the subject (human or animal) and the PET scanner's sensitivity.
-
PET Scan Acquisition:
-
Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET data.
-
Outline volumes of interest (VOIs) for the target tissues.
-
Generate time-activity curves (TACs) for each VOI.
-
From the TACs, derive kinetic parameters such as the elimination rate constant (kE) to quantify MRP1 function.[6]
-
Visualizations
Caption: Mechanism of [11C]BMP as a pro-tracer for imaging MRP1 function.
Caption: Experimental workflow for [11C]BMP synthesis and PET imaging.
Caption: Logical relationship of this compound in PET tracer development.
References
- 1. Advancing 6-bromo-7-[11C]methylpurine to clinical use: improved regioselective radiosynthesis, non-clinical toxicity data and human dosimetry estimates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-human evaluation of 6-bromo-7-[11C]methylpurine, a PET tracer for assessing the function of multidrug resistance-associated proteins in different tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Purine-Derived 18F-Labeled Pro-drug Tracers for Imaging of MRP1 Activity with PET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. First-in-human evaluation of 6-bromo-7-[11C]methylpurine, a PET tracer for assessing the function of multidrug resistance-associated proteins in different tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
Application Notes and Protocols for Regioselective Glycosylation of 6-Bromopurine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The regioselective glycosylation of purine analogues is a critical process in the synthesis of nucleoside derivatives with significant therapeutic potential, including antiviral and anticancer agents. For 6-bromopurine, the primary challenge lies in controlling the site of glycosylation, specifically at the N7 versus the N9 position of the purine ring. While N9-glycosylation is often the thermodynamically favored outcome, N7-isomers have demonstrated unique biological activities, making their selective synthesis a key area of interest.[1][2]
These application notes provide an overview of the primary methods for the regioselective glycosylation of 6-halopurines, with a focus on strategies applicable to this compound. Detailed protocols, based on established methodologies for the closely related 6-chloropurine, are provided as a starting point for experimental design. The inherent similarities in reactivity between 6-chloro and this compound suggest these protocols are highly adaptable.
Methods for Regioselective Glycosylation
Several methods have been developed to address the challenge of regioselectivity in purine glycosylation. The choice of method can significantly influence the ratio of N7 to N9 isomers.
-
Vorbrüggen Glycosylation with Lewis Acid Catalysis: This is a widely used method for nucleoside synthesis. Typically, a silylated purine is reacted with a protected glycosyl donor in the presence of a Lewis acid catalyst. While often favoring the N9 isomer, recent studies have shown that the choice of Lewis acid and reaction conditions can be tuned to enhance N7 selectivity. For instance, Lewis acids like tin tetrachloride (SnCl₄) and titanium tetrachloride (TiCl₄) have been employed to modulate the N7/N9 ratio in the glycosylation of 6-chloropurine.[1][2][3][4]
-
Boronic Acid Catalysis: This newer method utilizes an arylboronic acid catalyst for the N-glycosylation of various azole heterocycles, including purines.[5][6][7] A key advantage of this approach is that it does not necessitate stoichiometric activators or specialized leaving groups, offering a potentially milder and more efficient route to nucleoside analogues.[5][6]
-
Anion Glycosylation: In this method, the purine is deprotonated to form an anion, which then reacts with a glycosyl donor. The regioselectivity of this reaction is often dependent on the nature of the substituent at the C6 position of the purine.[8]
-
De Novo Synthesis: For unambiguous synthesis of N7-glycosyl purines, a de novo approach starting from imidazole precursors can be employed. While this method offers absolute regioselectivity, it is generally more laborious and involves a multi-step synthesis.[1]
Data Presentation: Comparison of Methods
The following table summarizes the quantitative data on regioselectivity for the alkylation of 6-halopurines, which serves as a valuable proxy for understanding the factors influencing glycosylation.
| Method | Substrate | Reagent/Catalyst | Solvent | N7:N9 Ratio | Total Yield (%) | Reference |
| Methylation | This compound | [¹¹C]CH₃I / K₂CO₃ | THF | ~2:1 | Not specified | [7] |
| Methylation | This compound | [¹¹C]CH₃I / K₂CO₃ | Acetone | ~1:1 | Not specified | [7] |
| Methylation | This compound | [¹¹C]CH₃I / K₂CO₃ | Acetonitrile | ~1:1 | Not specified | [7] |
| Methylation | This compound | [¹¹C]CH₃I / K₂CO₃ | DMF | ~1:1 | Not specified | [7] |
| tert-Butylation | 6-Chloropurine | t-BuBr / SnCl₄ | 1,2-DCE | N7 major | 78% (N7) | [9] |
| tert-Butylation | 6-Chloropurine | t-BuBr / SnCl₄ | ACN | N9 major | 39% (N9) | [9] |
Experimental Protocols
The following are detailed protocols adapted from methodologies developed for 6-chloropurine, which are expected to be applicable to this compound with potential for optimization.
Protocol 1: N7-Selective Glycosylation using Vorbrüggen Conditions with SnCl₄
This protocol is designed to favor the formation of the N7-glycosylated product.
Workflow Diagram:
Caption: Workflow for N7-selective Vorbrüggen glycosylation.
Materials:
-
This compound
-
Hexamethyldisilazane (HMDS)
-
Ammonium sulfate
-
Protected glycosyl donor (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose)
-
Tin tetrachloride (SnCl₄)
-
Anhydrous solvent (e.g., 1,2-dichloroethane or acetonitrile)
-
Saturated sodium bicarbonate solution
-
Dichloromethane
-
Magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Silylation of this compound:
-
A mixture of this compound, a catalytic amount of ammonium sulfate, and an excess of hexamethyldisilazane (HMDS) is heated at reflux until the solution becomes clear.
-
The excess HMDS is removed under reduced pressure to yield the silylated this compound, which is used in the next step without further purification.
-
-
Glycosylation Reaction:
-
The silylated this compound and the protected glycosyl donor (typically 1.2 equivalents) are dissolved in an anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).
-
The solution is cooled to 0 °C, and tin tetrachloride (SnCl₄, typically 1.2 equivalents) is added dropwise.
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
-
Workup and Purification:
-
The reaction is quenched by the addition of a saturated sodium bicarbonate solution and diluted with dichloromethane.
-
The organic layer is separated, washed with water and brine, and then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to separate the N7 and N9 isomers.
-
Protocol 2: N9-Selective Glycosylation using Vorbrüggen Conditions with TMSOTf
This protocol is designed to favor the formation of the thermodynamically more stable N9-glycosylated product.
Workflow Diagram:
Caption: Workflow for N9-selective Vorbrüggen glycosylation.
Materials:
-
This compound
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Trimethylsilyl chloride (TMSCl)
-
Protected glycosyl donor (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous solvent (e.g., acetonitrile)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Silylation of this compound:
-
This compound is suspended in an anhydrous solvent, and BSA (and optionally a catalytic amount of TMSCl) is added.
-
The mixture is heated to reflux until a clear solution is obtained, indicating the formation of the silylated purine.
-
The solution is cooled to room temperature before proceeding.
-
-
Glycosylation Reaction:
-
The protected glycosyl donor is added to the solution of the silylated this compound.
-
The mixture is cooled to 0 °C, and TMSOTf is added dropwise.
-
The reaction is stirred at room temperature and monitored by TLC.
-
-
Workup and Purification:
-
The reaction is quenched with a saturated sodium bicarbonate solution.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with brine and dried over anhydrous magnesium sulfate.
-
The solvent is evaporated, and the residue is purified by silica gel column chromatography to isolate the N9-glycosylated product.
-
Conclusion
The regioselective glycosylation of this compound is a nuanced process where the reaction conditions, particularly the choice of catalyst and solvent, play a pivotal role in determining the N7/N9 isomer ratio. The protocols provided, adapted from established methods for 6-chloropurine, offer a robust starting point for the synthesis of both N7- and N9-glycosylated this compound derivatives. Researchers are encouraged to optimize these conditions for their specific glycosyl donors and desired outcomes. The continued exploration of novel catalytic systems, such as boronic acids, holds promise for the development of even more efficient and selective glycosylation methods.
References
- 1. Collection - Study of the N7 Regioselective Glycosylation of 6âChloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 2. Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Amination of 6-Bromopurine Nucleosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed amination, a cornerstone of modern synthetic organic chemistry, provides a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds. This transformation, often referred to as the Buchwald-Hartwig amination, has found extensive application in the synthesis of a wide array of nitrogen-containing compounds, including pharmaceuticals and biologically active molecules.[1][2] In the context of nucleoside chemistry, this reaction is particularly valuable for the synthesis of N6-substituted purine nucleosides, which are important scaffolds in drug discovery and chemical biology. These modified nucleosides are analogues of adenosine and deoxyadenosine and are investigated for their potential as antiviral, anticancer, and antiproliferative agents.[3]
The traditional synthesis of N6-substituted purine nucleosides often involves nucleophilic aromatic substitution (SNAr) reactions of 6-halopurine nucleosides. However, these reactions can be limited by harsh conditions and a narrow substrate scope.[4] Palladium-catalyzed amination offers a milder and more general alternative, allowing for the coupling of 6-bromopurine nucleosides with a diverse range of primary and secondary amines under well-defined catalytic conditions.[1][4]
This document provides detailed application notes and experimental protocols for the palladium-catalyzed amination of this compound nucleosides, intended to guide researchers in the successful application of this important synthetic methodology.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide (this compound nucleoside) to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated amine product and regenerate the palladium(0) catalyst.[1][5] The choice of palladium precursor, ligand, base, and solvent is crucial for achieving high efficiency and broad substrate scope.
A general reaction scheme is depicted below:
Caption: General Reaction Scheme for Palladium-Catalyzed Amination.
Data Presentation: Reaction Conditions and Yields
The efficiency of the palladium-catalyzed amination of this compound nucleosides is highly dependent on the specific reaction conditions. The following tables summarize quantitative data from literature sources, providing a comparative overview of different catalyst systems and their performance.
Table 1: Amination of Silyl-Protected this compound Ribonucleoside with Various Aryl Amines [4][6]
| Entry | Aryl Amine | Pd(OAc)₂ (mol%) | Xantphos (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | 5 | 7.5 | Cs₂CO₃ (1.4) | Toluene | 100 | 16 | 95 |
| 2 | 4-Methoxyaniline | 5 | 7.5 | Cs₂CO₃ (1.4) | Toluene | 100 | 16 | 92 |
| 3 | 4-Trifluoromethylaniline | 5 | 7.5 | Cs₂CO₃ (1.4) | Toluene | 100 | 16 | 85 |
| 4 | 3,5-Dimethylaniline | 5 | 7.5 | Cs₂CO₃ (1.4) | Toluene | 100 | 16 | 91 |
Table 2: Comparison of 6-Bromo- and 6-Chloropurine Nucleosides in Amination with 4-Methoxyaniline [4][6]
| Entry | Substrate | Pd(OAc)₂ (mol%) | Xantphos (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound Ribonucleoside | 5 | 7.5 | Cs₂CO₃ (1.4) | Toluene | 100 | 16 | 92 |
| 2 | 6-Chloropurine Ribonucleoside | 10 | 15 | Cs₂CO₃ (1.4) | Toluene | 100 | 16 | 88 |
| 3 | 6-Bromo-2'-deoxyribonucleoside | 5 | 7.5 | Cs₂CO₃ (1.4) | Toluene | 100 | 16 | 90 |
| 4 | 6-Chloro-2'-deoxyribonucleoside | 10 | 15 | Cs₂CO₃ (1.4) | Toluene | 100 | 16 | 85 |
Note: Silyl protection of the hydroxyl groups on the sugar moiety has been reported to be preferable to acetyl protection.[4][6]
Experimental Protocols
The following protocols are generalized procedures based on methodologies reported in the scientific literature.[4][6][7][8] Researchers should adapt these protocols to their specific substrates and available equipment.
Protocol 1: General Procedure for Palladium-Catalyzed Amination of this compound Nucleosides
This protocol describes a typical setup for the amination of a silyl-protected this compound nucleoside with an aryl amine.
Materials:
-
This compound nucleoside (hydroxyl groups protected, e.g., with TBDMS)
-
Amine (primary or secondary)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃), oven-dried
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware for workup and purification
-
Magnetic stirrer and heating block or oil bath
Experimental Workflow:
Caption: Experimental Workflow for Palladium-Catalyzed Amination.
Procedure:
-
To a dry Schlenk tube, add the this compound nucleoside (1.0 equiv), palladium(II) acetate (0.05 equiv), Xantphos (0.075 equiv), and cesium carbonate (1.4 equiv).
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Under a positive pressure of inert gas, add anhydrous toluene and the amine (1.2 equiv) via syringe.
-
Place the reaction tube in a preheated oil bath or heating block at 100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite, washing the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N6-substituted purine nucleoside.
-
Characterize the purified product by standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, HRMS).
Protocol 2: Deprotection of Silyl Protecting Groups
This protocol describes the removal of tert-butyldimethylsilyl (TBDMS) protecting groups to yield the final unprotected nucleoside.
Materials:
-
Silyl-protected N6-substituted purine nucleoside
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Tetrahydrofuran (THF)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Dissolve the silyl-protected nucleoside in THF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add the TBAF solution (1.1 equiv per silyl group) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete deprotection.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel or by recrystallization to obtain the final deprotected nucleoside.
Troubleshooting and Considerations
-
Low Yields: If low yields are observed, consider increasing the catalyst loading, using a different ligand (e.g., RuPhos, BrettPhos), or a stronger base (e.g., KOtBu).[9] The purity of the reagents and the exclusion of oxygen and moisture are critical.
-
Substrate Reactivity: this compound nucleosides are generally more reactive than their 6-chloro counterparts, which may require higher catalyst loadings.[4][6]
-
Ligand Selection: While Xantphos is effective for many aryl amines, sterically hindered amines or less reactive aryl halides may benefit from the use of bulky biarylphosphine ligands.[9][10]
-
Protecting Groups: The choice of protecting groups for the sugar hydroxyls can influence the reaction outcome. Silyl ethers are often preferred over esters.[4][6]
-
Safety: Palladium catalysts and phosphine ligands should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE) should be worn at all times.
Conclusion
The palladium-catalyzed amination of this compound nucleosides is a robust and highly effective method for the synthesis of a diverse range of N6-substituted purine nucleosides. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can achieve high yields and good functional group tolerance. The protocols and data presented here provide a solid foundation for the application of this powerful transformation in the fields of medicinal chemistry, chemical biology, and drug development.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Adamantane-Substituted Purine Nucleosides: Synthesis, Host–Guest Complexes with β-Cyclodextrin and Biological Activity | MDPI [mdpi.com]
- 4. Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pd-catalyzed amination reactions of aryl halides using bulky biarylmonophosphine ligands | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. research.rug.nl [research.rug.nl]
Application Notes & Protocols: Utilizing 6-Bromopurine for the Creation of Fluorescent Probes for Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of enzyme kinetics and the screening of potential inhibitors are fundamental to drug discovery and basic biological research. Fluorescent probes offer a sensitive and continuous method for monitoring enzyme activity, providing significant advantages over traditional radioactive or endpoint assays. Purine analogs are of particular interest as scaffolds for designing probes for enzymes that bind purine-based substrates and cofactors, such as kinases, phosphatases, and nucleoside phosphorylases.
6-Bromopurine is a versatile and commercially available starting material for the synthesis of a wide array of 6-substituted purine derivatives. Through modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, various fluorophores can be readily introduced at the 6-position of the purine ring. This allows for the rational design of fluorescent probes that can act as either substrates or inhibitors for specific enzymes, enabling real-time monitoring of their activity.
These application notes provide a comprehensive overview and detailed protocols for the synthesis of this compound-based fluorescent probes and their application in enzyme assays. The focus is on creating "turn-on" or "turn-off" fluorescent probes, where a change in fluorescence intensity upon enzymatic activity or binding provides a measurable signal.
Principle of this compound-Based Fluorescent Probes in Enzyme Assays
The core principle behind using this compound-derived fluorescent probes in enzyme assays lies in the modulation of the attached fluorophore's emission in response to an enzymatic reaction. This can be achieved through several mechanisms:
-
Environment-Sensitive Probes: The fluorescence of certain dyes is highly dependent on the polarity of their microenvironment. A probe that binds to the active site of an enzyme will experience a change in its environment, leading to an enhancement or quenching of its fluorescence.
-
Enzyme-Activatable Probes: The probe can be designed as a non-fluorescent substrate that, upon enzymatic modification (e.g., phosphorylation or cleavage), releases a highly fluorescent product.
-
Competitive Binding Assays: A fluorescent probe with known binding affinity for the enzyme can be displaced by a potential inhibitor, leading to a measurable change in fluorescence polarization or intensity.
This compound serves as an excellent scaffold for these probes due to the ease with which different functional groups, including a variety of fluorophores, can be introduced at the 6-position.
Synthesis of this compound-Based Fluorescent Probes
The synthesis of fluorescent probes from this compound typically involves a palladium-catalyzed cross-coupling reaction to attach a fluorophore-containing moiety. The two most common methods are the Suzuki-Miyaura coupling for attaching aryl groups and the Sonogashira coupling for attaching alkynyl groups.
General Synthetic Schemes
The following diagrams illustrate the general synthetic pathways for creating 6-arylpurine and 6-alkynylpurine fluorescent probes from this compound.
Protocol: Synthesis of a 6-Arylpurine Fluorescent Probe via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of a 6-arylpurine fluorescent probe. The specific arylboronic acid and reaction conditions may need to be optimized for different fluorophores.
Materials:
-
This compound
-
Arylboronic acid derivative of the desired fluorophore (e.g., pyrene-1-boronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., anhydrous 1,4-dioxane or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1 equiv.), the arylboronic acid (1.2 equiv.), and the base (2 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (0.05 equiv.) to the flask under the inert atmosphere.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., dichloromethane/methanol gradient).
-
Characterize the final product by NMR and mass spectrometry.
Application in Enzyme Assays: A Case Study with Protein Kinases
Protein kinases are a major class of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate. Many kinases recognize the purine ring of ATP, making 6-substituted purines attractive scaffolds for developing fluorescent probes that can act as competitive inhibitors.
Assay Principle: Fluorescence Polarization
Fluorescence polarization (FP) is a powerful technique for monitoring binding events in solution. It is based on the principle that a small, fluorescently labeled molecule tumbles rapidly in solution, resulting in low polarization of the emitted light. When this molecule binds to a larger molecule, such as an enzyme, its tumbling is slowed, leading to an increase in the polarization of the emitted light.
Protocol: Kinase Inhibition Assay using a 6-Arylpurine Fluorescent Probe
This protocol describes a general procedure for a competitive FP-based kinase inhibition assay. The concentrations of the enzyme, probe, and inhibitor will need to be optimized for each specific system.
Materials:
-
Purified protein kinase
-
6-Arylpurine fluorescent probe
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
Test compounds (potential inhibitors)
-
384-well black microplates
-
Fluorescence plate reader with polarization filters
Procedure:
-
Determine the optimal concentration of the fluorescent probe: Titrate the fluorescent probe against a fixed concentration of the kinase to determine the concentration that gives a stable and significant FP signal upon binding.
-
Prepare assay reagents:
-
Kinase solution: Dilute the kinase to the desired concentration in assay buffer.
-
Probe solution: Dilute the fluorescent probe to twice the final desired concentration in assay buffer.
-
Inhibitor solutions: Prepare serial dilutions of the test compounds in assay buffer.
-
-
Perform the assay:
-
Add 10 µL of the inhibitor solution to the wells of the microplate.
-
Add 10 µL of the kinase solution to each well.
-
Incubate for 15-30 minutes at room temperature.
-
Add 20 µL of the probe solution to each well to initiate the binding reaction.
-
Incubate for 30-60 minutes at room temperature to allow the binding to reach equilibrium.
-
-
Measure fluorescence polarization: Read the plate on a fluorescence plate reader equipped with appropriate excitation and emission filters for the fluorophore used.
-
Data analysis:
-
Calculate the anisotropy or polarization values for each well.
-
Plot the polarization values as a function of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to determine the IC₅₀ value of the inhibitor.
-
Data Presentation
The following tables provide examples of the kind of quantitative data that should be generated and presented when characterizing a new this compound-derived fluorescent probe.
Table 1: Photophysical Properties of a Hypothetical 6-(Pyren-1-yl)purine Probe
| Property | Value | Conditions |
| Absorption Max (λabs) | 345 nm | PBS, pH 7.4 |
| Emission Max (λem) | 375 nm, 395 nm | PBS, pH 7.4 |
| Quantum Yield (Φ) | 0.15 | PBS, pH 7.4 |
| Extinction Coefficient (ε) | 25,000 M⁻¹cm⁻¹ | PBS, pH 7.4 |
Table 2: Kinase Binding and Inhibition Data for a Hypothetical 6-Arylpurine Probe
| Parameter | Value |
| Kinase Target | Example Kinase A |
| Probe Kd | 150 nM |
| Z'-factor for FP assay | 0.75 |
| IC₅₀ (Staurosporine) | 25 nM |
Conclusion
This compound is a valuable and versatile starting material for the development of novel fluorescent probes for enzyme assays. By leveraging well-established cross-coupling methodologies, a wide range of fluorophores can be incorporated at the 6-position of the purine ring, enabling the creation of probes with tailored photophysical and biochemical properties. The application of these probes in fluorescence-based assays, such as fluorescence polarization, provides a powerful platform for high-throughput screening of enzyme inhibitors and for detailed mechanistic studies of enzyme function. The protocols and principles outlined in these notes provide a solid foundation for researchers to design and implement their own this compound-based fluorescent probe systems for a variety of enzymatic targets.
Application Notes and Protocols for the Large-Scale Synthesis and Purification of 6-Bromopurine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromopurine is a pivotal intermediate in the synthesis of a wide array of biologically active compounds, including antiviral and anticancer agents, as well as kinase inhibitors. Its utility as a versatile building block stems from the reactivity of the bromine atom at the 6-position of the purine ring, which allows for facile nucleophilic substitution. This document provides detailed protocols for the large-scale synthesis and purification of this compound, intended to guide researchers and professionals in the efficient production of this key synthetic precursor.
Data Presentation
Table 1: Comparison of Large-Scale Synthesis Routes for this compound
| Parameter | Route 1: Sandmeyer Reaction from Adenine | Route 2: Halogen Exchange from 6-Chloropurine |
| Starting Material | Adenine (6-Aminopurine) | 6-Chloropurine |
| Key Reagents | Sodium nitrite (NaNO₂), Hydrobromic acid (HBr), Copper(I) bromide (CuBr) | Hydrobromic acid (HBr) or a bromide salt |
| Typical Yield | 60-75% | 80-90% |
| Scale-up Potential | Good, but requires careful control of diazotization step. | Excellent, straightforward reaction. |
| Key Considerations | The diazonium salt intermediate is unstable and must be handled at low temperatures. Potential for side reactions if conditions are not optimized. | Availability and cost of 6-chloropurine. Requires efficient removal of starting material. |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of this compound via Sandmeyer Reaction from Adenine
This protocol outlines the synthesis of this compound from adenine through a Sandmeyer reaction. This method involves the diazotization of the amino group of adenine followed by a copper-catalyzed bromide substitution.
Materials:
-
Adenine
-
48% Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Deionized water
-
Ice
-
Sodium bicarbonate (NaHCO₃) solution
-
Suitable organic solvent for extraction (e.g., Ethyl acetate)
Procedure:
-
Diazotization:
-
In a large, jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, suspend adenine in a solution of 48% hydrobromic acid and water.
-
Cool the suspension to 0-5 °C using a cooling bath (e.g., ice-salt bath).
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the suspension while maintaining the temperature below 5 °C. The rate of addition should be controlled to prevent excessive foaming and temperature rise.
-
Stir the mixture at 0-5 °C for 1-2 hours after the addition is complete to ensure full formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate reactor, prepare a solution of copper(I) bromide in 48% hydrobromic acid.
-
Cool the CuBr solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the CuBr solution. The addition should be done portion-wise or via a peristaltic pump to control the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure the reaction goes to completion.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious as this will generate CO₂ gas.
-
The crude this compound will precipitate out of the solution.
-
Filter the precipitate and wash it thoroughly with cold deionized water.
-
The crude product can be dried under vacuum. For higher purity, proceed to the purification protocol.
-
Protocol 2: Large-Scale Synthesis of this compound via Halogen Exchange from 6-Chloropurine
This protocol describes a straightforward and high-yielding method for the synthesis of this compound by treating 6-chloropurine with a bromide source.
Materials:
-
6-Chloropurine
-
48% Hydrobromic acid (HBr) or a suitable bromide salt (e.g., sodium bromide) in a high-boiling solvent.
-
Deionized water
-
Sodium hydroxide (NaOH) solution
Procedure:
-
Reaction Setup:
-
In a large reactor equipped with a reflux condenser and a mechanical stirrer, add 6-chloropurine and 48% hydrobromic acid.
-
Heat the mixture to reflux (typically around 120-125 °C) and maintain it for several hours (4-8 hours). The progress of the reaction can be monitored by TLC or HPLC.
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully add the reaction mixture to a large volume of ice-water with stirring.
-
Neutralize the solution by the dropwise addition of a concentrated sodium hydroxide solution until the pH is approximately 7. Keep the solution cool during neutralization.
-
The this compound will precipitate.
-
Filter the solid, wash it extensively with cold deionized water to remove any inorganic salts, and then dry it under vacuum.
-
Protocol 3: Purification of this compound by Recrystallization
This protocol provides a general procedure for the purification of crude this compound. The choice of solvent is critical and may require some optimization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, water, or a mixture)
-
Activated carbon (optional)
-
Filtration apparatus (Büchner funnel, filter paper)
Procedure:
-
Solvent Selection:
-
Test the solubility of a small amount of crude this compound in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. Common solvents to test include water, ethanol, methanol, isopropanol, and mixtures thereof.
-
-
Recrystallization:
-
Place the crude this compound in a suitable flask.
-
Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring until the solid is completely dissolved.
-
If the solution is colored, you can add a small amount of activated carbon and boil for a few minutes to decolorize it.
-
Hot-filter the solution to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Crystals of pure this compound should form.
-
For maximum yield, the flask can be placed in an ice bath to further induce crystallization.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified this compound crystals in a vacuum oven.
-
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: MRP1-mediated efflux of this compound-glutathione conjugate.
Troubleshooting & Optimization
improving yield in 6-Bromopurine synthesis reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of 6-bromopurine in synthesis reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
A1: The two primary methods for synthesizing this compound are:
-
Sandmeyer Reaction of 6-Aminopurine (Adenine): This involves the diazotization of the amino group on adenine to form a diazonium salt, which is then displaced by a bromide ion using a copper(I) bromide catalyst.[1]
-
Direct Bromination of Hypoxanthine: This method involves treating hypoxanthine with a strong brominating agent, such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus tribromide (PBr₃) and phosphorus pentabromide (PBr₅), to replace the hydroxyl group with a bromine atom.[2][3]
Q2: Why is the temperature critical during the Sandmeyer reaction of adenine?
A2: Low temperatures, typically between 0-5 °C, are crucial during the diazotization step (the formation of the diazonium salt) to ensure its stability.[4] Aryl diazonium salts are thermally unstable and can rapidly decompose at higher temperatures.[4] This decomposition can lead to the formation of undesired byproducts, most notably hypoxanthine (by reaction with water), which will significantly lower the yield of this compound.[4]
Q3: What are the main byproducts to expect in the Sandmeyer synthesis of this compound?
A3: The primary byproducts in the Sandmeyer synthesis of this compound include:
-
Hypoxanthine: Formed from the reaction of the diazonium salt intermediate with water.[4]
-
Azo coupling products: These can form if the diazonium salt reacts with unreacted adenine or other electron-rich species in the reaction mixture.[4]
-
Protodeamination product (Purine): This can result from the reduction of the diazonium salt.[5]
Q4: Can I convert 6-chloropurine to this compound?
A4: Yes, a halogen exchange reaction is a feasible route. This typically involves reacting 6-chloropurine with a bromide salt, such as sodium bromide (NaBr) or by using hydrobromic acid (HBr).[6] This type of reaction, often referred to as a Finkelstein-type reaction, is an equilibrium process. To drive the reaction towards the desired this compound, it is often necessary to use a large excess of the bromide source or to remove the chloride salt as it forms.[6]
Q5: What are the best methods for purifying crude this compound?
A5: The purification of this compound can be achieved through several methods:
-
Crystallization: This is a common and effective method for purifying solid organic compounds. A suitable solvent system needs to be identified where this compound has low solubility at room temperature but is soluble at elevated temperatures.[7]
-
Column Chromatography: For more difficult separations, flash column chromatography using silica gel is effective. A common eluent system is a gradient of methanol in dichloromethane.
Troubleshooting Guides
Issue 1: Low Yield in Sandmeyer Synthesis of this compound
| Potential Cause | Troubleshooting Steps |
| Decomposition of Diazonium Salt | - Maintain Low Temperature: Ensure the temperature of the reaction mixture is strictly maintained between 0-5 °C during the addition of the nitrite solution and until the diazonium salt is used in the next step. Use an ice-salt bath for better temperature control.[4] - Prompt Use of Diazonium Salt: Use the freshly prepared diazonium salt solution immediately. Do not store it.[4] |
| Incomplete Diazotization | - Check Nitrite Quality: Use a fresh, high-quality source of sodium nitrite or an alternative like tert-butyl nitrite. - Ensure Sufficient Acidity: The reaction requires a strong acidic medium (e.g., HBr) to generate nitrous acid in situ. Ensure the correct concentration and stoichiometry of the acid are used. |
| Side Reaction with Water | - Minimize Water Content: While the reaction is typically run in an aqueous medium, ensure that all reagents and solvents are of high purity to avoid unnecessary side reactions. |
| Inefficient Copper Catalysis | - Use Fresh CuBr: Copper(I) bromide can oxidize over time. Use a fresh or properly stored source of CuBr. - Ensure Proper Mixing: Vigorous stirring is necessary to ensure efficient catalysis. |
Issue 2: Low Yield in Bromination of Hypoxanthine
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase Reaction Time/Temperature: The reaction with phosphoryl bromide or other phosphorus bromides often requires heating. Monitor the reaction by TLC to determine the optimal reaction time and temperature. - Use Excess Brominating Agent: A stoichiometric excess of the brominating agent may be required to drive the reaction to completion. |
| Decomposition of Reagents/Product | - Anhydrous Conditions: Phosphorus bromides are sensitive to moisture. Ensure the reaction is carried out under anhydrous conditions. - Control Temperature: While heating is often necessary, excessive temperatures can lead to decomposition. Find the optimal temperature for the reaction. |
| Difficult Work-up | - Careful Quenching: The work-up of reactions involving phosphorus halides can be hazardous. Quench the reaction mixture carefully by slowly adding it to ice water to hydrolyze any remaining phosphorus halides. |
Quantitative Data Summary
The following tables summarize typical reaction conditions for the synthesis of halogenated purines, which can be adapted for this compound synthesis.
Table 1: General Conditions for Sandmeyer Reaction of Aromatic Amines
| Parameter | Value/Range | Notes |
| Diazotization Temperature | 0 - 5 °C | Critical for diazonium salt stability.[8] |
| Reactant Molar Ratio (Amine:NaNO₂:Acid) | 1 : 1.1 : 3 | A slight excess of nitrite and a larger excess of acid are typically used.[8] |
| Sandmeyer Reaction Temperature | 25 - 60 °C | The reaction is often started at room temperature and may be gently warmed to ensure completion.[8] |
| Catalyst | Copper(I) Bromide (CuBr) | A stoichiometric or catalytic amount can be used. |
| Typical Yield | 50 - 80% | Highly dependent on the substrate and reaction conditions.[8] |
Table 2: General Conditions for Bromination of Hydroxypurines
| Parameter | Value/Range | Notes |
| Brominating Agent | POBr₃ or PBr₃/PBr₅ | These are strong brominating agents suitable for converting hydroxyl groups to bromides.[3] |
| Solvent | High-boiling point, non-reactive solvent (e.g., toluene, xylene) | The reaction often requires elevated temperatures.[3] |
| Reaction Temperature | 110 - 160 °C | The specific temperature depends on the reactivity of the substrate and the brominating agent.[3] |
| Work-up | Quenching with ice water | To hydrolyze excess phosphorus bromides. |
| Typical Yield | Variable | Yields can be moderate to good, depending on the specific purine derivative. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Sandmeyer Reaction of Adenine (General Procedure)
-
Part 1: Diazotization of Adenine
-
Suspend adenine in a solution of 48% hydrobromic acid (HBr).
-
Cool the mixture to 0 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (NaNO₂) in deionized water and cool it in the ice bath.
-
Add the cold sodium nitrite solution dropwise to the stirred adenine suspension, ensuring the temperature is maintained between 0 and 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The resulting solution contains the purine-6-diazonium salt and should be used immediately.[4]
-
-
Part 2: Sandmeyer Reaction
-
In a separate flask, dissolve copper(I) bromide (CuBr) in additional 48% hydrobromic acid and cool the solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution from Part 1 to the stirred CuBr solution. A vigorous evolution of nitrogen gas will be observed. Control the rate of addition to manage the reaction.[4]
-
After the gas evolution subsides, allow the mixture to warm to room temperature and then gently heat to 50-60 °C for 1 hour to ensure the reaction goes to completion.
-
-
Part 3: Work-up and Purification
-
Cool the reaction mixture and neutralize it carefully with a base such as sodium bicarbonate or ammonium hydroxide until the pH is neutral.
-
The crude this compound will precipitate out of the solution.
-
Collect the solid by filtration and wash it with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., water or an alcohol/water mixture).[7]
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound via the Sandmeyer reaction.
Caption: Troubleshooting logic for low yield in the Sandmeyer synthesis of this compound.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. researchgate.net [researchgate.net]
- 3. Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide): Phosphorus bromides (3): Discussion series on bromination/iodination reactions 41 – Chemia [chemia.manac-inc.co.jp]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 7. How To [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
troubleshooting isomer formation in 6-Bromopurine alkylation
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with isomer formation during the alkylation of 6-bromopurine and related purine analogs.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I getting a mixture of N7 and N9 isomers in my alkylation reaction?
Direct alkylation of this compound using an alkyl halide and a base typically produces a mixture of N7 and N9-alkylated isomers.[1][2][3] This occurs because the purine anion, formed after deprotonation by the base, has two nucleophilic nitrogen atoms in the imidazole ring (N7 and N9), both of which can be attacked by the alkylating agent. The N9 isomer is generally the thermodynamically more stable product, while the N7 isomer is often the kinetically favored product.[1][2]
Q2: How can I increase the yield of the desired N9-alkylated isomer?
Achieving high selectivity for the N9 position often involves optimizing reaction conditions to favor the thermodynamically stable product.
-
Choice of Solvent and Base: The reaction's regioselectivity is highly dependent on the solvent and base used.[4][5] While polar aprotic solvents like DMF and acetonitrile are common, their use can lead to isomer mixtures.[3][6]
-
Temperature: Higher temperatures can favor the formation of the more stable N9 isomer.[1][2] For instance, in certain silylation-based methods, heating the reaction to 80 °C in acetonitrile can yield the N9 product exclusively.[1][2]
-
Microwave Irradiation: Using microwave irradiation can significantly reduce reaction times and improve N9 regioselectivity by minimizing the formation of secondary products.[4][5]
-
Steric Shielding: Modifying the purine scaffold with a bulky group at the C6 position can sterically hinder the N7 position, thus promoting alkylation at N9.[7][8]
Q3: Is it possible to selectively synthesize the N7-alkylated isomer?
While the N7 isomer is typically the minor product, specific strategies can be employed to favor its formation:
-
Kinetic Control: Running the reaction at lower temperatures can favor the kinetically controlled N7 product.
-
Solvent Choice: Using less polar solvents like Tetrahydrofuran (THF) or Ethyl Acetate (AcOEt) has been shown to improve the N7/N9 selectivity from approximately 1:1 to 2:1 in methylation reactions.[3][6]
-
Specialized Methods: A method involving the reaction of N-trimethylsilylated purines with a tertiary alkyl halide and a Lewis acid catalyst (like SnCl₄) under kinetically controlled conditions has been developed for the direct and regioselective synthesis of N7-tert-alkylated purines.[1][2]
Q4: How do I confirm the identity and ratio of my N7 and N9 isomers?
The most reliable method for identifying N7 and N9 isomers is Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹³C NMR: There is a key diagnostic chemical shift for the C5 carbon of the purine ring. For N9-alkylated 6-chloropurine (a close analog of this compound), the C5 chemical shift is approximately 132 ppm. In contrast, the C5 chemical shift for the corresponding N7 isomer is more shielded, appearing at a lower value of around 123 ppm.[2]
-
2D NMR: Two-dimensional NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) can definitively establish the position of the alkyl group by correlating protons on the alkyl chain with carbons and protons on the purine ring.[8]
-
HPLC/TLC: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) can be used to separate the isomers and determine their ratio in the crude reaction mixture, although baseline separation can sometimes be challenging.[6]
Data on Reaction Conditions
Optimizing the regioselectivity of purine alkylation requires careful selection of reaction parameters. The following tables summarize the influence of solvents and specialized methods on isomer distribution.
Table 1: Effect of Solvent on N7/N9 Isomer Ratio in the Methylation of this compound
| Solvent | Typical N7:N9 Ratio | Temperature (°C) | Notes |
| N,N-Dimethylformamide (DMF) | ~1:1 (Predominantly N9) | 100-140 | Conventional solvent, often gives mixtures.[3][6] |
| Acetonitrile (MeCN) | ~1:1 | 100-140 | Similar to DMF, produces isomer mixtures.[3][6] |
| Acetone | ~1:1 | 100-140 | Another common solvent leading to mixtures.[3][6] |
| Tetrahydrofuran (THF) | ~2:1 | 140-180 | Less polar solvent, improves selectivity for the N7 isomer.[3][6] |
| Ethyl Acetate (AcOEt) | ~2:1 | 140-180 | Higher temperatures are needed to achieve good conversion.[3][6] |
| 2-Methyl-THF | ~2:1 | 140-180 | Offers improved N7 selectivity similar to THF.[6] |
Table 2: Condition-Dependent Synthesis of tert-Butyl Isomers (Silylation Method)
| Target Isomer | Conditions | Outcome | Control Type |
| N7 (Kinetic) | SnCl₄ catalyst, Acetonitrile (ACN) or Dichloroethane (DCE), Room Temperature | Highly regioselective formation of the N7 isomer. | Kinetic |
| N9 (Thermodynamic) | SnCl₄ catalyst, Acetonitrile (ACN), 80 °C, 5 hours | Predominant formation of the N9 isomer.[1][2] | Thermodynamic |
Visual Guides & Workflows
Alkylation Reaction Pathway
The following diagram illustrates the competing reaction pathways in the alkylation of this compound.
Caption: Competing N7 and N9 alkylation pathways for this compound.
Troubleshooting Workflow for Isomer Control
Use this workflow to diagnose and resolve issues with isomer ratios in your reaction.
References
- 1. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective alkylation reaction of purines under microwave irradiation [diposit.ub.edu]
- 5. researchgate.net [researchgate.net]
- 6. Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki Coupling of 6-Bromopurine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 6-bromopurine.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity order for halopurines in Suzuki coupling?
The general order of reactivity for 6-halopurines in Suzuki coupling reactions is Iodo > Bromo > Chloro. 6-iodopurine derivatives tend to react faster, while 6-chloropurines often require more forcing conditions or specialized catalyst systems to achieve good yields.[1]
Q2: My reaction is sluggish or not going to completion. What are the common causes?
Several factors can lead to a sluggish or incomplete reaction:
-
Catalyst Inactivation: The nitrogen atoms in the purine ring can coordinate to the palladium catalyst, leading to inhibition or deactivation.
-
Inefficient Oxidative Addition: The carbon-bromine bond at the 6-position of the purine may be less reactive compared to other aryl bromides, slowing down the rate-determining oxidative addition step.
-
Poor Reagent Quality: Degradation of the boronic acid or impurities in the solvent or base can negatively impact the reaction.
-
Suboptimal Reaction Conditions: The choice of base, ligand, solvent, and temperature are all critical and may not be optimized for your specific substrates.
Q3: What are the most common side reactions in the Suzuki coupling of this compound?
The most frequently observed side reactions include:
-
Protodeboronation: This is the hydrolysis of the boronic acid starting material back to its corresponding arene, which can be exacerbated by high temperatures and extended reaction times in aqueous basic conditions.
-
Dehalogenation: The bromo group on the purine ring is replaced by a hydrogen atom.
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct, which is often promoted by the presence of oxygen in the reaction mixture.
Q4: How do I choose the right base and solvent for my reaction?
The choice of base and solvent is crucial and often substrate-dependent:
-
Base: Potassium carbonate (K₂CO₃) is a commonly used and effective base for the Suzuki coupling of 6-halopurines.[1][2] Other bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can also be effective, particularly for more challenging couplings.
-
Solvent: The choice of solvent can be influenced by the electronic properties of the boronic acid. For electron-rich arylboronic acids, anhydrous conditions in a solvent like toluene are often successful.[1][2] For electron-poor arylboronic acids or alkenylboronic acids, aqueous conditions using a solvent mixture like DME/water are often more effective.[1][2]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst | Use a fresh palladium catalyst. Consider a pre-catalyst that is more resistant to deactivation. |
| Poor choice of ligand | For electron-rich substrates, bulky, electron-rich phosphine ligands (e.g., Xantphos) can be effective.[3] | |
| Incorrect base | Screen different bases. K₂CO₃ is a good starting point for 6-halopurines.[1][2] | |
| Inappropriate solvent | Try anhydrous toluene for electron-rich boronic acids or a DME/water mixture for electron-poor boronic acids.[1][2] | |
| Significant Side Products | Protodeboronation of boronic acid | Use fresh boronic acid. Consider shorter reaction times or lower temperatures. |
| Homocoupling of boronic acid | Ensure the reaction mixture is thoroughly degassed to remove oxygen. | |
| Dehalogenation of this compound | Screen different bases and solvents to find conditions that minimize this side reaction. | |
| Reaction Stalls | Catalyst inhibition | Increase the catalyst and/or ligand loading. |
| Poor solubility of reagents | Choose a solvent system in which all components are soluble at the reaction temperature. |
Data Presentation: Comparison of Reaction Conditions
The following table summarizes various conditions for the Suzuki coupling of 6-halopurines, providing a comparative overview.
| Halopurine | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 9-benzyl-6-chloropurine | Pd(PPh₃)₄ (2.5) | PPh₃ | K₂CO₃ | Toluene | 100 | 24 | 95 |
| 9-benzyl-6-iodopurine | Pd(PPh₃)₄ (2.5) | PPh₃ | K₂CO₃ | Toluene | 100 | 24 | 92 |
| 9-benzyl-6-chloropurine | Pd(PPh₃)₄ (2.5) | PPh₃ | K₂CO₃ | DME/H₂O | 85 | 6 | 95 |
| This compound ribonucleoside | Pd(OAc)₂ (5) | Xantphos | Cs₂CO₃ | Toluene | 100 | N/A | Good |
| 6-chloropurine ribonucleoside | Pd(OAc)₂ (10) | Xantphos | Cs₂CO₃ | Toluene | 100 | N/A | Good |
Experimental Protocols
Method A: Anhydrous Conditions for Electron-Rich Boronic Acids
This protocol is adapted from a procedure for the coupling of 9-benzyl-6-chloropurine with electron-rich arylboronic acids.[2]
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the 9-benzyl-6-halopurine (1.0 mmol), the arylboronic acid (1.5 mmol), and anhydrous potassium carbonate (1.25 mmol).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.025-0.05 mmol).
-
Solvent Addition: Add 10 mL of anhydrous, degassed toluene via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite®.
-
Purification: Evaporate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
Method B: Aqueous Conditions for Electron-Poor Boronic Acids
This protocol is suitable for the coupling of 6-halopurines with electron-deficient arylboronic acids or alkenylboronic acids.[2]
-
Reagent Preparation: In a reaction vessel, combine the 6-halopurine (1.0 mmol), the boronic acid (1.5 mmol), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Add a degassed mixture of DME and water (e.g., 4:1 ratio, 10 mL total volume).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.025-0.05 mmol).
-
Reaction: Heat the mixture to 85 °C and stir vigorously until the starting material is consumed (as monitored by TLC).
-
Work-up: Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography.
Visualizations
References
common side reactions in Sonogashira coupling of 6-halopurines and how to avoid them
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Sonogashira coupling of 6-halopurines.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common side reactions in the Sonogashira coupling of 6-halopurines?
The most prevalent side reactions are the homocoupling of the terminal alkyne (also known as Glaser coupling), dehalogenation of the purine starting material, and decomposition of the palladium catalyst.[1][2][3] Homocoupling results in the formation of a diyne byproduct, consuming your alkyne and complicating purification.[1][4] Dehalogenation leads to the formation of an undesired purine derivative where the halogen is replaced by a hydrogen atom.[2][5]
Q2: My reaction is producing a significant amount of alkyne homocoupling byproduct. How can I prevent this?
Glaser-Hay homocoupling is a primary issue, typically promoted by the copper(I) co-catalyst in the presence of oxygen.[1][6] The copper acetylide intermediate can undergo oxidative dimerization, reducing the yield of your desired cross-coupled product.[1]
Solutions:
-
Implement Copper-Free Conditions: The most direct way to avoid Glaser coupling is to use a copper-free Sonogashira protocol.[1][7][8] These methods often require careful selection of palladium catalysts, ligands, and bases to be effective.[4][9]
-
Ensure a Strictly Inert Atmosphere: If using a copper co-catalyst, it is critical to rigorously deoxygenate all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or high-purity nitrogen) throughout the reaction.[1][4][10]
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture via a syringe pump can keep its instantaneous concentration low, which disfavors the bimolecular homocoupling side reaction.[4]
-
Use a Reducing Atmosphere: In some cases, using a reducing atmosphere, such as hydrogen gas diluted with nitrogen, has been shown to drastically diminish the formation of homocoupling byproducts.[10]
Q3: My 6-halopurine starting material is being dehalogenated. What causes this and how can I stop it?
Dehalogenation is a reductive side reaction where the halide on the purine ring is replaced by a hydrogen atom.[2][5] This can be influenced by the solvent, temperature, and the nature of the catalyst and base used.
Solutions:
-
Optimize the Base and Solvent: The choice of amine base is crucial. Protic solvents or bases can sometimes be a source of protons for the dehalogenation pathway. Consider using anhydrous, aprotic solvents and non-protic bases like cesium carbonate or potassium carbonate.[7]
-
Lower the Reaction Temperature: Higher temperatures can sometimes promote dehalogenation.[11] If the reactivity of your halide allows, attempt the reaction at a lower temperature (e.g., room temperature to 50 °C).
-
Modify the Catalyst System: The ligand on the palladium catalyst can influence the propensity for side reactions. Screening different phosphine ligands may help identify a system less prone to dehalogenation.
Q4: My reaction mixture turns black and the reaction stalls. What is happening?
The formation of a black precipitate ("palladium black") indicates the decomposition and agglomeration of the palladium(0) catalyst.[3] Once precipitated, the catalyst is no longer active in the catalytic cycle.
Causes & Solutions:
-
Presence of Oxygen: Pd(0) complexes can be unstable in the presence of air. Ensure all components are thoroughly degassed.[3][7]
-
High Temperatures: Some palladium catalysts are not stable at elevated temperatures for extended periods. If heating is necessary, use the lowest effective temperature.
-
Solvent Effects: Certain solvents can promote the formation of palladium black. For example, some researchers report that THF can be more problematic than solvents like DMF or triethylamine used as a solvent.[12]
-
Ligand Choice: Bulky, electron-rich phosphine ligands can stabilize the Pd(0) center and prevent agglomeration.[13]
Q5: The reaction with my 6-chloropurine is very slow or not working at all. What can I do?
The reactivity of the 6-halopurine is highly dependent on the halogen. The general reactivity trend is I > OTf > Br >> Cl.[11] 6-chloropurines are significantly less reactive than their bromo or iodo counterparts, often requiring more forcing conditions.
Solutions:
-
Switch to a More Reactive Halide: If possible, synthesizing the 6-iodo or 6-bromopurine analog will make the coupling significantly easier.[11]
-
Use a More Active Catalyst System: For unreactive chlorides, standard catalysts like Pd(PPh₃)₄ may be insufficient. Consider using catalysts with bulky, electron-rich phosphine ligands (e.g., cataCXium A) or N-heterocyclic carbene (NHC) ligands, which are known to activate aryl chlorides.[1][13]
-
Increase Reaction Temperature: Higher temperatures are often necessary for activating C-Cl bonds. This may require using a high-boiling solvent like DMF or dioxane in a sealed vessel.[14]
-
Use a Stronger Base: A stronger base, such as an inorganic base like Cs₂CO₃ or K₃PO₄, may be required to facilitate the reaction with less reactive halides.[1][4]
Visualizing Reaction Pathways and Troubleshooting
Sonogashira Catalytic Cycles
The following diagram illustrates the interconnected catalytic cycles for the standard copper-co-catalyzed Sonogashira reaction.
Caption: The Sonogashira reaction mechanism involves interconnected Pd and Cu cycles.
Common Side Reaction Pathways
This diagram shows how homocoupling and dehalogenation branch off from the main reaction pathways.
Caption: Key side reactions include Glaser homocoupling and purine dehalogenation.
Troubleshooting Workflow
Use this flowchart to diagnose and solve common issues in your Sonogashira coupling reaction.
Caption: A logical workflow for troubleshooting common Sonogashira coupling issues.
Data & Protocols
Table 1: Troubleshooting Guide for Sonogashira on 6-Halopurines
| Issue | Parameter | Standard Condition | Recommended Modification & Rationale |
| Homocoupling | Co-catalyst | CuI (2-10 mol%) | Switch to a copper-free protocol. This eliminates the primary catalyst for Glaser coupling.[1][7] |
| Atmosphere | Inert Gas (N₂) | Use high-purity Argon and degas via freeze-pump-thaw cycles. Ensures rigorous exclusion of O₂, the oxidant for homocoupling.[1] | |
| Low Reactivity (Ar-Cl) | Pd Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Use Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich ligand (e.g., SPhos, XPhos, cataCXium F). These ligands facilitate the difficult oxidative addition step.[13][15] |
| Base | Triethylamine (Et₃N) | Use a stronger base like Cs₂CO₃ or K₃PO₄. Can promote the catalytic cycle with less reactive halides.[1][4] | |
| Dehalogenation | Temperature | 60-100 °C | Lower temperature to RT - 50 °C. Reduces the rate of the reductive side reaction.[11] |
| Solvent / Base | Et₃N, Diisopropylamine | Use an aprotic solvent (e.g., Dioxane) with an inorganic base (e.g., Cs₂CO₃). Minimizes potential proton sources.[7] | |
| Catalyst Decomposition | Ligand | PPh₃ | Use a bulky phosphine or N-heterocyclic carbene (NHC) ligand. These form more stable Pd(0) complexes, preventing agglomeration.[13] |
Experimental Protocols
Protocol 1: General Copper-Free Sonogashira Coupling of a 6-Iodo/Bromopurine
This protocol is designed to minimize alkyne homocoupling.
-
Reagent Preparation: In a glovebox or under a strong flow of argon, add the 6-halopurine (1.0 mmol, 1.0 equiv), Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%) to a dry Schlenk tube equipped with a magnetic stir bar.[4]
-
Add Base and Solvent: Add an anhydrous, degassed base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv) and anhydrous, degassed solvent (e.g., Dioxane or Toluene, 5 mL).[4]
-
Degassing: Seal the tube and continue to purge with argon for 10-15 minutes while stirring.
-
Add Alkyne: Add the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.[11]
Protocol 2: Classic Copper-Catalyzed Sonogashira Coupling
This protocol is suitable for reactive halides (I, Br) but requires strict anaerobic conditions.
-
Setup: To a flame-dried Schlenk flask under a positive pressure of argon, add the 6-halopurine (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).[4]
-
Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., THF, 5 mL) followed by an amine base (e.g., triethylamine or diisopropylamine, 3.0 mmol, 3.0 equiv) via syringe.[4][11] The mixture should be stirred and thoroughly degassed by bubbling argon through the solution for 15-20 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise via syringe.
-
Reaction: Stir the reaction at room temperature. For less reactive bromides, gentle heating (40-60 °C) may be required.[1] Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like diethyl ether and filter it through a pad of celite to remove the catalyst and inorganic salts.[1][11]
-
Purification: Concentrate the filtrate and purify the resulting crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gold-chemistry.org [gold-chemistry.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. depts.washington.edu [depts.washington.edu]
- 11. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 12. reddit.com [reddit.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. reddit.com [reddit.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Regioselective Glycosylation of Substituted Purines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the regioselective glycosylation of substituted purines. The information is tailored for researchers, scientists, and drug development professionals working in this specialized area of synthetic chemistry.
Troubleshooting Guides
This section provides solutions to common problems encountered during the regioselective glycosylation of substituted purines.
Problem 1: Poor or No N7-Regioselectivity (Predominant N9-Isomer Formation)
The N9-isomer is often the thermodynamically more stable product in purine glycosylation, making its formation a common challenge when the N7-isomer is the desired product.[1][2]
| Potential Cause | Troubleshooting Steps |
| Reaction conditions favor the thermodynamic product. | Optimize Reaction Conditions for Kinetic Control: - Catalyst Choice: Employ Lewis acids known to favor N7-glycosylation, such as SnCl4 or TiCl4, in the Vorbrüggen reaction.[3][4] For milder conditions, consider using arylboronic acid catalysts.[5][6] - Temperature: Lowering the reaction temperature can favor the kinetically controlled N7-isomer.[7] - Solvent: The choice of solvent can influence the reaction rate and selectivity. Dichloroethane (DCE) and acetonitrile (ACN) are commonly used; their effect on regioselectivity should be empirically determined for a specific substrate.[2] - Reaction Time: Shorter reaction times may favor the kinetic N7-product. Monitor the reaction closely by TLC or LC-MS to quench it before significant isomerization to the N9-product occurs.[2] |
| Steric hindrance around the N7 position. | Modify Substituents: If the purine substrate allows, consider using a protecting group strategy to sterically block the N9 position, thereby directing glycosylation to N7. |
| Incomplete silylation of the purine. | Ensure Complete Silylation: In methods like the Vorbrüggen reaction, incomplete silylation of the purine nucleobase can lead to poor reactivity and selectivity. Confirm complete silylation using agents like hexamethyldisilazane (HMDS) or N,O-bis(trimethylsilyl)acetamide (BSA) prior to adding the glycosyl donor.[7][8] This can be monitored by 1H NMR. |
Problem 2: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Insufficiently reactive glycosyl donor. | Use a More Reactive Donor: If using glycosyl acetates or other less reactive donors, consider switching to more reactive species like glycosyl trichloroacetimidates or glycosyl halides.[7] |
| Decomposition of starting materials or product. | Milder Reaction Conditions: - Employ milder catalysts like arylboronic acids, which do not require stoichiometric activators or harsh conditions.[5][6] - Lower the reaction temperature. |
| Presence of moisture. | Ensure Anhydrous Conditions: All glycosylation reactions are sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[7] |
| Weakly reactive nucleobase. | Increase Nucleophilicity: Complete silylation is crucial for enhancing the nucleophilicity of the purine.[7] Consider using a stronger silylating agent if necessary. |
Problem 3: Anomerization (Formation of the undesired α-anomer)
| Potential Cause | Troubleshooting Steps |
| Lack of neighboring group participation. | Choice of Protecting Group on the Glycosyl Donor: Use an acyl protecting group (e.g., benzoyl or acetyl) at the C2' position of the sugar. This group can form a cyclic oxonium ion intermediate that blocks the α-face, leading to the preferential formation of the β-anomer.[8] |
| Reaction conditions promoting equilibration. | Lower Reaction Temperature: Higher temperatures can sometimes lead to anomerization. Running the reaction at a lower temperature for a longer duration may improve β-selectivity.[7] |
Quantitative Data Summary
The following table summarizes the effect of different Lewis acid catalysts on the regioselectivity of the glycosylation of 6-chloropurine.
| Catalyst | Solvent | Temperature (°C) | Time (h) | N7:N9 Ratio | Total Yield (%) | Reference |
| SnCl4 | DCE | 25 | 19 | >99:1 | 85 | [3] |
| TiCl4 | DCE | 25 | 19 | 88:12 | 75 | [3] |
| TMSOTf | DCE | 25 | 19 | 15:85 | 90 | [3] |
Experimental Protocols
Key Experiment 1: Vorbrüggen Glycosylation for N7-Selectivity
This protocol is adapted from the regioselective glycosylation of 6-chloropurine using SnCl4.[3][4][9]
-
Silylation of the Purine Base:
-
In an oven-dried flask under an inert atmosphere (Argon or Nitrogen), suspend 6-chloropurine (1.0 eq) in hexamethyldisilazane (HMDS).
-
Add a catalytic amount of ammonium sulfate.
-
Heat the mixture to reflux until the solution becomes clear, indicating complete silylation.
-
Remove excess HMDS under vacuum to obtain the silylated purine. Use this immediately in the next step.
-
-
Glycosylation Reaction:
-
Dissolve the silylated 6-chloropurine and the per-acetylated sugar (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) (1.2 eq) in anhydrous dichloroethane (DCE).
-
Cool the solution to 0 °C.
-
Slowly add SnCl4 (1.2 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the specified time (monitor by TLC).
-
Upon completion, quench the reaction by pouring it into a cold, saturated aqueous solution of NaHCO3.
-
-
Work-up and Purification:
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Key Experiment 2: Boronic Acid-Catalyzed N-Glycosylation
This protocol is a general procedure based on the work by D.M. Walport and A.J.B. Watson.[5][6]
-
Reaction Setup:
-
To an oven-dried vial, add the purine (1.0 eq), the glycosyl trichloroacetimidate donor (1.2 eq), and the arylboronic acid catalyst (e.g., 3,5-bis(trifluoromethyl)phenylboronic acid) (20 mol%).
-
Place the vial under an inert atmosphere (Argon or Nitrogen).
-
Add anhydrous solvent (e.g., 1,2-dichloroethane).
-
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated) and monitor its progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the residue directly by silica gel column chromatography to afford the desired N-glycoside.
-
Frequently Asked Questions (FAQs)
Q1: Why is N9-glycosylation generally favored over N7-glycosylation in purines?
A1: The N9-isomer is typically the thermodynamically more stable product. Direct alkylation or glycosylation reactions often lead to a mixture of N7 and N9 isomers, with the N9-isomer predominating under equilibrium conditions.[1][2] Achieving N7 selectivity often requires kinetically controlled reaction conditions.
Q2: What is the role of silylating the purine base in the Vorbrüggen reaction?
A2: Silylating the purine base with agents like HMDS or BSA serves two main purposes: it increases the solubility of the purine in organic solvents and enhances its nucleophilicity, which is crucial for the subsequent glycosylation step.[7][8]
Q3: How can I distinguish between the N7 and N9 isomers?
A3: The N7 and N9 isomers can be distinguished using various NMR techniques. A common method is to use Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy. For the N7-isomer, a correlation is typically observed between the anomeric proton of the sugar and the C5 and C8 carbons of the purine ring. In contrast, the N9-isomer shows a correlation between the anomeric proton and the C4 and C8 carbons.[10]
Q4: Are there alternatives to Lewis acid-catalyzed glycosylation?
A4: Yes, several alternative methods exist. Enzymatic synthesis using nucleoside phosphorylases can offer high regio- and stereoselectivity, although the substrate scope may be limited.[7] Palladium-catalyzed glycosylation has also emerged as a versatile method.[11] For certain substrates, microwave-assisted synthesis can improve yields and reduce reaction times.[7]
Q5: How does the substituent on the purine ring affect regioselectivity?
A5: The electronic and steric nature of the substituents on the purine ring can significantly influence the N7/N9 ratio. Electron-withdrawing groups can affect the nucleophilicity of the different nitrogen atoms. The specific effects are often substrate-dependent and may require empirical optimization of reaction conditions.
Visualizations
Caption: Mechanism of the Vorbrüggen glycosylation reaction.
Caption: A logical workflow for troubleshooting glycosylation reactions.
References
- 1. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Boronic Acid-Catalyzed Regio- and Stereoselective N-Glycosylations of Purines and Other Azole Heterocycles: Access to Nucleoside Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Collection - Study of the N7 Regioselective Glycosylation of 6âChloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
preventing degradation of 6-Bromopurine during reaction workup
Welcome to the technical support center for 6-Bromopurine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during reaction workups.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound during an aqueous reaction workup?
A1: The primary degradation pathway for this compound during an aqueous workup is hydrolysis of the C6-bromo substituent to form 6-hydroxypurine (hypoxanthine). This occurs via a nucleophilic aromatic substitution (SNAr) reaction, where water or hydroxide ions act as the nucleophile.
Q2: How does pH affect the stability of this compound in an aqueous environment?
A2: this compound is most stable under neutral pH conditions. Both acidic and basic conditions can promote hydrolysis. Basic conditions are particularly detrimental as the hydroxide ion is a stronger nucleophile than water, accelerating the rate of substitution. Some studies on related 6-chloropurine nucleosides have highlighted their instability under basic conditions.[1] While acidic conditions can also lead to degradation, some prodrugs of other compounds have shown maximum stability in the acidic pH range.[2] For this compound, it is generally recommended to maintain a neutral pH during aqueous workups.
Q3: Can temperature impact the stability of this compound during workup?
A3: Yes, elevated temperatures will significantly accelerate the rate of hydrolysis. It is crucial to perform aqueous extractions and washes at low temperatures (e.g., 0-5 °C) to minimize degradation. In the synthesis of related 6-chloropurine nucleosides, deprotection steps are performed at ice-water temperatures specifically to avoid decomposition of the 6-chloropurine moiety.[3]
Q4: What is the relative reactivity of this compound compared to other 6-halopurines in nucleophilic substitution reactions?
A4: The reactivity of 6-halopurines in SNAr reactions can vary depending on the nucleophile and reaction conditions. However, a general reactivity trend has been observed. This compound is often more reactive than 6-chloropurine in reactions with certain nucleophiles.[4] This inherent reactivity makes it susceptible to substitution by water during workup.
Troubleshooting Guides
Issue 1: Low yield of this compound-containing product after aqueous workup, with potential formation of a more polar byproduct.
Possible Cause: Degradation of the 6-bromo substituent to a hydroxyl group (forming a hypoxanthine derivative), which is more polar.
Troubleshooting Steps:
-
Maintain Neutral pH:
-
Avoid acidic or basic washes if possible. If a wash is necessary to remove acidic or basic impurities, use weak solutions (e.g., dilute NaHCO₃, dilute NH₄Cl) and minimize contact time.
-
Immediately after an acidic or basic wash, wash with brine to neutralize the aqueous layer and reduce the solubility of the organic product in the aqueous phase.
-
-
Control Temperature:
-
Perform all aqueous extraction and washing steps at low temperature (0-5 °C) using an ice bath.
-
Use pre-chilled aqueous solutions for washes.
-
-
Minimize Contact Time:
-
Perform extractions and washes as quickly as possible. Avoid letting the reaction mixture sit in contact with the aqueous phase for extended periods.
-
-
Use Anhydrous Conditions When Possible:
-
If the reaction solvent is immiscible with water and the product is not water-soluble, consider filtering the reaction mixture through a pad of celite or silica gel to remove solid impurities before concentrating the solution. This can sometimes replace a full aqueous workup.
-
Issue 2: Difficulty in separating the desired this compound product from the hydrolyzed byproduct (hypoxanthine derivative).
Possible Cause: The polarity difference between the bromo and hydroxyl derivatives may not be sufficient for easy separation by standard silica gel chromatography, especially if the rest of the molecule is large and complex.
Troubleshooting Steps:
-
Optimize Chromatography:
-
Use a less polar solvent system for elution to increase the separation between your product and the more polar byproduct.
-
Consider reverse-phase chromatography (C18) if the compound is suitable, as the polarity difference will be more pronounced.
-
-
Prevent Formation of the Byproduct:
-
The most effective solution is to prevent the formation of the hydrolyzed byproduct in the first place by following the recommendations in the troubleshooting guide for Issue 1.
-
Data Presentation
The reactivity of 6-halopurines in nucleophilic aromatic substitution (SNAr) reactions is a key factor in their stability during aqueous workups. The table below summarizes the relative reactivity order observed in studies with various nucleophiles. A higher reactivity suggests a greater susceptibility to hydrolysis.
| Nucleophile/Conditions | Relative Reactivity Order of 6-Halopurines |
| Butylamine in MeCN | F > Br > Cl > I |
| Methanol/DBU in MeCN | F > Cl ≈ Br > I |
| K⁺ ⁻SCOCH₃ in DMSO | F > Br > I > Cl |
Data sourced from a kinetic study on 6-halopurine nucleosides.[5]
Experimental Protocols
Protocol 1: Recommended General Aqueous Workup for Reactions Involving this compound
This protocol is designed to minimize the degradation of the 6-bromo functionality.
-
Quenching:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a pre-chilled, saturated aqueous solution of a neutral salt, such as ammonium chloride (NH₄Cl) or sodium chloride (brine), to quench the reaction. Avoid using acidic or basic quenching agents unless absolutely necessary.
-
-
Extraction:
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane) that has been pre-chilled.
-
Perform the extraction 2-3 times to ensure complete recovery.
-
-
Washing:
-
Wash the combined organic layers sequentially with:
-
Pre-chilled saturated aqueous NaHCO₃ solution (if the reaction was acidic, perform this wash quickly).
-
Pre-chilled water.
-
Pre-chilled brine.
-
-
Keep all washes brief to minimize contact time.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Concentrate the organic solvent under reduced pressure at a low temperature (e.g., using a rotary evaporator with a water bath temperature below 30 °C).
-
-
Purification:
-
Purify the crude product promptly by column chromatography on silica gel or another appropriate stationary phase.
-
Visualizations
Degradation Pathway of this compound
Caption: Hydrolysis of this compound to Hypoxanthine during aqueous workup.
Recommended Experimental Workflow for Workup
Caption: Workflow to minimize this compound degradation during workup.
References
- 1. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solubility and solution stability studies of different amino acid prodrugs of bromhexine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Palladium-Catalyzed Reactions with 6-Bromopurine
This guide provides troubleshooting advice and detailed protocols for researchers utilizing 6-bromopurine in palladium-catalyzed cross-coupling reactions.
General FAQs for All Reaction Types
Question: My reaction is sluggish or shows no conversion. What are the common initial checks?
Answer: For any palladium-catalyzed reaction, ensure the following fundamental conditions are met:
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure your reaction is set up under an inert atmosphere (e.g., Nitrogen or Argon). This involves using dried and degassed solvents and purging the reaction vessel thoroughly.[1] Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.
-
Reagent Purity: Impurities in starting materials, solvents, or bases can poison the catalyst. Use high-purity, anhydrous solvents and fresh reagents.
-
Catalyst Activity: Ensure your palladium source and ligands are not degraded. Phosphine ligands, in particular, can be oxidized by air.[1] It is often preferable to use stable precatalysts that are activated in situ.
Question: I am observing the formation of a black precipitate (palladium black) in my reaction. What does this mean and how can I prevent it?
Answer: The formation of palladium black is a visual indicator of catalyst decomposition and aggregation, leading to a loss of catalytic activity. This can be caused by:
-
High Temperatures: Excessive heat can accelerate catalyst decomposition.[1] Consider running the reaction at a lower temperature, even if it requires a longer reaction time.
-
Inappropriate Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation. The typical ligand-to-palladium ratio is between 1:1 and 4:1, depending on the specific ligand and catalyst.[1]
-
Poor Mixing: Inadequate stirring can lead to localized high concentrations of reagents, contributing to catalyst decomposition.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between this compound and various boronic acids or esters.
Troubleshooting and FAQs
Question: My Suzuki coupling of this compound is giving low yields. What are the likely causes?
Answer: Low yields in Suzuki couplings with this compound can stem from several factors:
-
Catalyst Inhibition: The nitrogen atoms in the purine ring can coordinate to the palladium catalyst, leading to inhibition or deactivation. The use of bulky, electron-rich phosphine ligands can sterically shield the palladium center and mitigate this effect.
-
Protodeboronation: The boronic acid can be hydrolyzed back to the corresponding arene, a common side reaction, especially at high temperatures in aqueous basic conditions.[2] Using anhydrous conditions or employing more stable boronic esters (e.g., MIDA boronates) can help.[3]
-
Inefficient Transmetalation: The transfer of the organic group from boron to palladium can be slow. The choice of base is critical here; inorganic bases like K₂CO₃ or K₃PO₄ are often effective. For challenging substrates, anhydrous conditions with bases like potassium phosphate may be necessary.[1]
Question: I am seeing a significant amount of homocoupling of my boronic acid. How can I minimize this?
Answer: Homocoupling is often caused by the presence of oxygen, which facilitates the oxidative coupling of two boronic acid molecules.[1] Rigorous degassing of your solvent and reaction mixture is the most effective way to prevent this. Using a direct Pd(0) source, such as Pd(PPh₃)₄, can also reduce homocoupling that might occur during the in situ reduction of a Pd(II) precatalyst.[1]
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Parameter | Typical Range | Notes |
| Catalyst Loading | 2.5 - 5 mol% | Can be increased for challenging substrates. |
| Ligand:Pd Ratio | 1:1 to 4:1 | Dependent on the specific ligand and palladium source. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | 2.0 - 3.0 equivalents are typically used.[1][4] |
| Solvent | Toluene, 1,4-Dioxane, DME (often with water) | Anhydrous conditions for electron-rich boronic acids; aqueous for electron-poor ones.[4] |
| Temperature | 85 - 110 °C | Substrate dependent; higher temperatures may be needed but increase decomposition risk.[4] |
| Boronic Acid | 1.2 - 1.5 equiv. | A slight excess is used to drive the reaction to completion.[1] |
Experimental Protocol: Suzuki-Miyaura Coupling of 9-Benzyl-6-chloropurine
This protocol is adapted from a procedure for 6-chloropurine, which is highly applicable to this compound.[4]
-
Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add 9-benzyl-6-bromopurine (1.0 equiv), the desired arylboronic acid (1.5 equiv), and anhydrous potassium carbonate (K₂CO₃, 2.5 equiv).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene (or a DME/water mixture for electron-deficient boronic acids) via syringe.
-
Reaction Conditions: Stir the mixture vigorously at 100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.
-
Purification: Evaporate the solvent under reduced pressure and purify the crude residue by silica gel column chromatography.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
This reaction enables the formation of C-N bonds, coupling this compound with a wide variety of primary and secondary amines.
Troubleshooting and FAQs
Question: My Buchwald-Hartwig amination of this compound is not working. What should I check?
Answer: Successful Buchwald-Hartwig amination relies heavily on the correct combination of ligand, base, and solvent.
-
Ligand Choice: Bulky, electron-rich biaryl phosphine ligands (e.g., Xantphos, XPhos, RuPhos) are often crucial for this transformation, especially with heteroaromatic substrates like purines.[5][6] These ligands promote the reductive elimination step and prevent catalyst deactivation.
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is common, but for base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective.[5]
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are typically used.
Question: I am observing hydrodehalogenation (replacement of bromine with hydrogen) as a major side product. How can this be avoided?
Answer: Hydrodehalogenation can be a significant side reaction, competing with the desired C-N bond formation. This is often caused by a β-hydride elimination from a palladium-amide intermediate. To suppress this, you can:
-
Change the Ligand: Some ligands are more prone to promoting this side reaction. Screening different bulky phosphine ligands can identify one that favors the desired amination pathway.
-
Use a Weaker Base: Sometimes, a very strong base can contribute to pathways leading to hydrodehalogenation.
-
Lower the Temperature: Running the reaction at the lowest effective temperature can often minimize side reactions.
Data Presentation: Buchwald-Hartwig Amination Conditions
| Parameter | Typical Range | Notes |
| Catalyst Loading | 5 - 10 mol% | Higher loadings may be needed for less reactive 6-chloropurine analogues.[5] |
| Ligand | Xantphos, XPhos, RuPhos | Bulky biaryl phosphine ligands are generally preferred.[5][6] |
| Base | Cs₂CO₃, NaOtBu, KOtBu | 1.4 - 2.0 equivalents. Cs₂CO₃ is a good starting point for purine nucleosides.[5] |
| Solvent | Toluene, 1,4-Dioxane | Anhydrous and degassed. |
| Temperature | 80 - 110 °C | Typically requires heating.[7][8] |
| Amine | 1.2 - 1.5 equiv. | A slight excess of the amine is generally used. |
Experimental Protocol: Buchwald-Hartwig Amination of this compound Nucleoside
This protocol is based on a successful procedure for the amination of 6-bromo- and 6-chloropurine nucleosides.[5]
-
Reaction Setup: In a glovebox or under a stream of argon, add this compound nucleoside (1.0 equiv), the amine (1.2 equiv), and cesium carbonate (Cs₂CO₃, 1.4 equiv) to an oven-dried reaction tube.
-
Catalyst Premixing: In a separate vial, pre-mix Palladium(II) acetate [Pd(OAc)₂] (5 mol%) and Xantphos (7.5 mol%).
-
Addition: Add the catalyst mixture to the reaction tube.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction Conditions: Seal the tube and heat the mixture with vigorous stirring at 100 °C until the starting material is consumed (monitor by TLC/LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through Celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
Visualization: Troubleshooting Workflow for Buchwald-Hartwig Amination
Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira reaction is used to couple terminal alkynes with this compound, forming a C(sp)-C(sp²) bond.
Troubleshooting and FAQs
Question: My Sonogashira reaction is failing. What are the critical parameters?
Answer: The Sonogashira coupling typically requires both a palladium catalyst and a copper(I) co-catalyst.[9]
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is essential for the traditional Sonogashira reaction as it facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[10] Ensure your CuI is fresh and not oxidized.
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPEA), is typically used. It acts as both a base and, often, as the solvent.[10]
-
Oxygen Exclusion: This reaction is highly sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling).[10] Meticulous degassing is required.
Question: Can I run a Sonogashira coupling without a copper co-catalyst?
Answer: Yes, copper-free Sonogashira couplings are possible and can be advantageous for preventing alkyne homocoupling. These conditions often require specific ligands, such as bulky, electron-rich phosphines, and may use a different base, like cesium carbonate.
Data Presentation: Sonogashira Coupling Conditions
| Parameter | Typical Range | Notes |
| Pd Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | 2 - 5 mol% |
| Cu(I) Co-catalyst | CuI | 5 - 10 mol% (for traditional Sonogashira) |
| Ligand | PPh₃ (often part of the catalyst) | Bulky phosphines for copper-free variants. |
| Base | TEA, DIPEA | Often used as the solvent.[10] |
| Solvent | Amine base, THF, DMF | Anhydrous and thoroughly degassed. |
| Temperature | Room Temp. to 80 °C | Mild conditions are often sufficient.[10] |
| Alkyne | 1.1 - 2.0 equiv. |
Experimental Protocol: Sonogashira Coupling of 6-Iodopurine Derivative
This protocol for a 6-iodopurine derivative can be readily adapted for this compound, although longer reaction times or higher temperatures may be necessary.[11]
-
Reaction Setup: To a flame-dried flask under argon, add the this compound substrate (1.0 equiv), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%).
-
Solvent/Base Addition: Add anhydrous, degassed triethylamine (or a mixture of THF/DIPEA).
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C). Monitor by TLC.
-
Work-up: Once complete, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride solution to remove copper salts, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify by silica gel chromatography.
Visualization: Sonogashira Catalytic Cycles
Caption: The interconnected Palladium and Copper cycles in Sonogashira coupling.
Heck Reaction
The Heck reaction couples this compound with an alkene to form a substituted purine derivative.
Troubleshooting and FAQs
Question: My Heck reaction has very low conversion. What can I do?
Answer: The Heck reaction is sensitive to several parameters:
-
Catalyst: Pd(OAc)₂ is a common precatalyst. Unlike the other reactions, phosphine ligands are not always required, though they can facilitate the reaction.[12]
-
Base: A weak inorganic base like Na₂CO₃ or KOAc, or an organic amine base like triethylamine, is typically used to neutralize the HBr formed during the reaction.[12]
-
Solvent: Polar aprotic solvents like DMF or NMP are common.
-
Temperature: The Heck reaction often requires high temperatures (100-140 °C).[12]
Question: The reaction is producing a mixture of regioisomers. How can I control the selectivity?
Answer: In the Heck reaction, the regioselectivity of the addition to the alkene is primarily governed by sterics. The aryl group (purine) typically adds to the less substituted carbon of the double bond. For terminal alkenes, this usually leads to the (E)-isomer as the major product. The choice of ligand can sometimes influence this selectivity.
Data Presentation: Heck Reaction Conditions
| Parameter | Typical Range | Notes |
| Catalyst | Pd(OAc)₂, PdCl₂ | 1 - 5 mol% |
| Ligand (optional) | PPh₃, P(o-tol)₃ | 2 - 10 mol% |
| Base | Et₃N, K₂CO₃, NaOAc | 1.5 - 2.5 equivalents |
| Solvent | DMF, NMP, Acetonitrile | Polar aprotic solvents are preferred. |
| Temperature | 100 - 140 °C | High temperatures are often necessary.[12] |
| Alkene | 1.1 - 1.5 equiv. |
Experimental Protocol: General Heck Reaction
This is a general protocol that can be used as a starting point for the Heck reaction with this compound.[12]
-
Reaction Setup: In a sealed tube, combine this compound (1.0 equiv), the alkene (1.2 equiv), Palladium(II) acetate [Pd(OAc)₂] (2 mol%), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add anhydrous, degassed DMF.
-
Reaction Conditions: Seal the tube and heat to 120 °C with stirring for 12-24 hours.
-
Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Visualization: Heck Reaction Catalytic Cycle
Caption: Simplified catalytic cycle for the Mizoroki-Heck reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. scispace.com [scispace.com]
- 5. Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. rsc.org [rsc.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing SNAr Reactions of 6-Bromopurine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with Nucleophilic Aromatic Substitution (SNAr) reactions of 6-bromopurine.
Troubleshooting Guide
Low yields, slow reaction rates, and the formation of side products are common challenges encountered during the SNAr of this compound. This guide provides a systematic approach to identifying and resolving these issues.
Diagram: Troubleshooting Workflow for SNAr Reactions of this compound
Caption: A flowchart for troubleshooting common issues in SNAr reactions.
Frequently Asked Questions (FAQs)
Q1: My SNAr reaction with this compound is very slow or not proceeding. What are the likely causes?
A1: Several factors can contribute to a sluggish or failed SNAr reaction:
-
Inadequate Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred as they effectively solvate the cation of the nucleophile's counter-ion, making the nucleophile more "naked" and reactive. Protic solvents, such as alcohols, can hydrogen-bond with the nucleophile, reducing its nucleophilicity and slowing down the reaction.
-
Low Temperature: Many SNAr reactions require heating to overcome the activation energy barrier. If the reaction is being performed at room temperature, a gradual increase in temperature (e.g., to 80-120 °C) can significantly improve the reaction rate.
-
Weak Nucleophile: The nucleophilicity of your reagent may be too low. For neutral amines or thiols, the addition of a base is necessary to generate the more reactive anionic nucleophile.
-
Poor Reagent Quality: Ensure that the this compound, nucleophile, and any base used are of high purity and that the solvent is anhydrous, as water can react with strong bases and some nucleophiles.
Q2: I am observing multiple spots on my TLC, suggesting the formation of side products. What are common side reactions and how can I minimize them?
A2: Side product formation is a common issue. Here are some possibilities and solutions:
-
Reaction with Solvent: If you are using a nucleophilic solvent (e.g., an alcohol) with a strong base, the solvent itself can compete with your intended nucleophile. It's generally best to use a non-reactive, polar aprotic solvent.
-
Di-substitution: If your nucleophile has more than one reactive site, you might get multiple substitutions on the purine ring or on the nucleophile itself. Using a stoichiometric amount of the limiting reagent can help control this.
-
Degradation: Purine rings can be sensitive to harsh reaction conditions. Prolonged heating at very high temperatures or the use of a very strong base can lead to decomposition. Consider lowering the reaction temperature or using a milder base if degradation is suspected.
-
N7 vs. N9 Alkylation: If your nucleophile is an alkylating agent, you may see a mixture of N7 and N9-alkylated purines. The choice of solvent can influence this selectivity. For instance, in the methylation of this compound, less polar solvents like THF and ethyl acetate have been shown to favor N7-alkylation over the more common polar aprotic solvents like DMF and acetonitrile.[1]
Q3: How does the choice of solvent affect the reaction rate and yield?
A3: The solvent plays a crucial role in SNAr reactions by stabilizing the charged intermediate (Meisenheimer complex).
-
Polar Aprotic Solvents (e.g., DMSO, DMF, NMP, Acetonitrile): These are the most commonly used and generally give the best results. They are excellent at solvating cations, which leaves the anionic nucleophile more available for reaction.
-
Ethers (e.g., THF, Dioxane): These are less polar than DMF or DMSO but can still be effective, particularly at higher temperatures. They can be a good choice when trying to avoid the high boiling points and potential reactivity of amide solvents.
-
Alcohols (e.g., Ethanol, Isopropanol): Protic solvents like alcohols can solvate the nucleophile through hydrogen bonding, which reduces its reactivity and slows down the reaction. They are generally not the first choice unless the alcohol itself is the nucleophile (alkoxide formation).
-
Aqueous Conditions: While less common, SNAr reactions can be performed in water, sometimes with the aid of additives like hydroxypropyl methylcellulose (HPMC), which can create a favorable reaction environment and lead to high yields under mild conditions.[2]
Data Presentation
Table 1: Representative Solvent Effects on SNAr Reactions of 6-Halopurines
| 6-Halopurine Substrate | Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 6-Chloropurine | Phenol | None (Solvent-free) | K2CO3 | 150 (Microwave) | 0.08 | 92 | [3] |
| This compound Nucleoside | n-Butylamine | Acetonitrile | - | 25 | - | - | [4] |
| This compound Nucleoside | Thioacetic acid (K+ salt) | DMSO | - | - | - | - | [4] |
| 2-Fluoronitrobenzene | Benzylamine | DMF | K2CO3 | - | - | 92 | [2] |
| 2-Fluoronitrobenzene | Benzylamine | Water/HPMC | KOH | - | - | 90 | [2] |
Note: Direct comparative data for this compound with a range of solvents is limited. This table provides representative examples from related systems to illustrate general trends.
Experimental Protocols
General Procedure for the SNAr Reaction of this compound with an Amine Nucleophile:
-
To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile; approximately 0.1-0.5 M), add the amine nucleophile (1.1-1.5 eq).
-
Add a base (e.g., K2CO3, Cs2CO3, or DIPEA; 1.5-2.0 eq).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, the reaction mixture can be partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
General Procedure for the SNAr Reaction of this compound with a Thiol Nucleophile:
-
To a solution of the thiol (1.1 eq) in a polar aprotic solvent (e.g., DMF or DMSO), add a base (e.g., NaH, K2CO3, or Cs2CO3; 1.2 eq) at 0 °C to generate the thiolate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq) in the same solvent.
-
Heat the reaction mixture (typically to 50-100 °C) and monitor by TLC or LC-MS.
-
After completion, cool the mixture and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Mandatory Visualization
Diagram: General Mechanism of SNAr Reaction on this compound
Caption: The two-step addition-elimination mechanism of a typical SNAr reaction.
References
Technical Support Center: Purification Strategies for 6-Bromopurine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 6-bromopurine derivatives. The information is presented in a clear question-and-answer format to directly address challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound derivatives?
A1: The primary purification techniques for this compound derivatives are column chromatography, recrystallization, and High-Performance Liquid Chromatography (HPLC). The choice of method depends on the scale of the purification, the polarity of the derivative, and the nature of the impurities. For routine purification of gram-scale quantities, column chromatography is often the method of choice.[1] Recrystallization is a cost-effective method for obtaining highly pure crystalline material, provided a suitable solvent is found. HPLC is typically used for high-purity analytical separations or for the purification of small quantities of material.
Q2: My this compound derivative is a basic compound and shows significant streaking on a silica gel TLC plate. How can I improve the separation?
A2: Streaking of basic compounds like many this compound derivatives on silica gel is a common issue caused by the acidic nature of the silica surface. To mitigate this, you can add a small amount of a basic modifier to your eluent. Typically, 0.1-1% triethylamine (Et3N) or ammonia in the mobile phase will neutralize the acidic sites on the silica gel and lead to sharper, more defined spots on the TLC plate and better separation during column chromatography.[1] Alternatively, using a different stationary phase, such as neutral or basic alumina, can be an effective strategy.[1]
Q3: What are some common impurities I might encounter in the synthesis of this compound derivatives and how can I remove them?
A3: Common impurities can include unreacted starting materials, reagents, and byproducts from side reactions. For instance, in syntheses involving N-alkylation, you might have a mixture of N7 and N9 isomers. The separation of these isomers can often be achieved by carefully optimized column chromatography. If the synthesis involves a bromination step using reagents like N-bromosuccinimide (NBS), residual succinimide is a common impurity. This can often be removed by washing the crude product with water if the desired derivative is not water-soluble.
Q4: Is there a risk of my this compound derivative degrading on silica gel during column chromatography?
A4: 6-Halopurines can be sensitive to the acidic nature of silica gel, which may lead to degradation, especially for derivatives with acid-labile functional groups. If you suspect your compound is degrading, you can deactivate the silica gel by flushing the packed column with a solvent system containing 1-3% triethylamine before loading your sample. Alternatively, using a less acidic stationary phase like neutral alumina or performing the purification quickly (flash chromatography) can minimize the contact time and reduce the risk of degradation.
Troubleshooting Guides
Column Chromatography
Issue: Poor separation of my this compound derivative from an impurity.
| Possible Cause | Solution |
| Inappropriate Solvent System | The polarity of the eluent may be too high or too low. Use Thin Layer Chromatography (TLC) to screen a variety of solvent systems with different polarities and compositions. Good separation is often achieved when the desired compound has an Rf value of 0.2-0.4. For non-polar derivatives, try gradients of ethyl acetate in hexanes. For more polar derivatives, consider dichloromethane/methanol or ethyl acetate/methanol systems.[2] |
| Column Overloading | Too much sample loaded onto the column can lead to broad bands and poor separation. As a general rule, the amount of crude material should be about 1-2% of the weight of the silica gel. |
| Poorly Packed Column | Cracks, channels, or an uneven surface in the silica gel bed will result in a non-uniform flow of the mobile phase and poor separation. Ensure the column is packed uniformly as a slurry and the top surface is level and protected with a layer of sand. |
| Co-eluting Impurities | The chosen solvent system may not have the selectivity to separate the compounds. Try a different solvent system with different components. For example, if ethyl acetate/hexane fails, try dichloromethane/acetone. For basic compounds, adding a small amount of triethylamine can improve separation.[1] |
Issue: The this compound derivative is not eluting from the column.
| Possible Cause | Solution |
| Compound is too Polar | The solvent system is not polar enough to move the compound down the column. Gradually increase the polarity of the mobile phase. For very polar compounds, a mobile phase of dichloromethane with a gradient of methanol (e.g., 0-10%) is often effective.[2] |
| Strong Interaction with Silica | The compound may be strongly adsorbing to the acidic silica gel. Add a competitive polar solvent like methanol or a basic modifier like triethylamine to the eluent. In some cases, using an amine-functionalized silica column can be beneficial for the purification of polar, basic compounds.[2] |
Recrystallization
Issue: My this compound derivative "oils out" instead of crystallizing.
| Possible Cause | Solution |
| Solution is too Concentrated | The compound's solubility limit is exceeded too rapidly upon cooling. Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. |
| Cooling Rate is too Fast | Rapid cooling does not allow for the ordered arrangement of molecules into a crystal lattice. Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. |
| Presence of Impurities | Impurities can inhibit crystal formation. Try to pre-purify the material by passing it through a small plug of silica gel before recrystallization. |
| Inappropriate Solvent | The solvent may be too good a solvent for the compound at all temperatures. Try a different solvent or a binary solvent system. |
Issue: No crystals form upon cooling.
| Possible Cause | Solution |
| Solution is too Dilute | There is not enough solute to reach the saturation point upon cooling. Evaporate some of the solvent to increase the concentration and then allow it to cool again. |
| Lack of Nucleation Sites | Crystal growth requires an initial seed or nucleation site. Try scratching the inside of the flask with a glass rod at the surface of the liquid to create microscopic scratches that can serve as nucleation sites. Adding a "seed" crystal of the pure compound can also induce crystallization. |
| Compound is Amorphous | Some compounds are inherently difficult to crystallize. If all else fails, purification by column chromatography may be necessary. |
High-Performance Liquid Chromatography (HPLC)
Issue: Poor peak shape (tailing or fronting) for my this compound derivative.
| Possible Cause | Solution |
| Secondary Interactions with Stationary Phase | For basic purine derivatives, interaction with residual acidic silanols on C18 columns can cause peak tailing. Add a modifier to the mobile phase such as 0.1% trifluoroacetic acid (TFA) or formic acid to protonate the basic sites on the compound and minimize these interactions.[3] |
| Column Overload | Injecting too much sample can lead to peak distortion. Reduce the injection volume or the concentration of the sample. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of the compound and its interaction with the stationary phase. For purine and pyrimidine bases, a mobile phase pH of around 4, often achieved with an acetate buffer, can provide good separation.[3] |
| Sample Solvent Mismatch | Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase. |
Experimental Protocols
General Protocol for Flash Column Chromatography of a this compound Derivative
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a silica gel TLC plate. Develop the plate using various solvent systems (e.g., gradients of ethyl acetate in hexanes or methanol in dichloromethane) to find a system that gives the target compound an Rf of approximately 0.3.[2]
-
Column Packing: Select an appropriately sized column. As a rule of thumb, use about 50-100 times the weight of silica gel to the weight of the crude sample. Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the column eluent or a slightly more polar solvent. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel ("dry loading"). Carefully add the sample to the top of the packed column.
-
Elution: Begin eluting with the solvent system determined from the TLC analysis. Collect fractions and monitor the elution by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
General Protocol for Recrystallization of a this compound Derivative
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold. Common solvents for purine derivatives include ethanol, methanol, water, or mixtures such as ethanol/water.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen solvent to dissolve it completely at the boiling point.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. The process can be aided by scratching the inner wall of the flask or by seeding with a pure crystal.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to dry completely.
Data Presentation
Table 1: Example Solvent Systems for Column Chromatography of Purine Derivatives
| Compound Type | Stationary Phase | Typical Solvent System(s) | Notes |
| Non-polar Purine Derivatives | Silica Gel | Hexane/Ethyl Acetate | Gradient elution is often effective. |
| Moderately Polar Purine Derivatives | Silica Gel | Dichloromethane/Methanol | A small percentage of methanol (1-10%) is typically sufficient.[2] |
| Basic Purine Derivatives | Silica Gel | Dichloromethane/Methanol with 0.1-1% Triethylamine | The addition of a basic modifier improves peak shape.[1] |
| Polar Purine Derivatives | Reversed-Phase C18 | Water/Acetonitrile or Water/Methanol with 0.1% TFA or Formic Acid | Acidic modifier improves peak shape for basic compounds.[3] |
| Basic Purine Derivatives | Amine-functionalized Silica | Hexane/Ethyl Acetate or Dichloromethane/Methanol | Can provide different selectivity compared to silica gel.[2] |
Visualizations
Caption: General workflow for the purification and analysis of this compound derivatives.
Caption: Decision tree for troubleshooting poor separation in column chromatography.
References
Technical Support Center: Overcoming Low Reactivity of 6-Bromopurine in Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of 6-bromopurine in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit low reactivity in cross-coupling reactions?
A1: The low reactivity of this compound is attributed to several electronic and structural factors:
-
Electron-Rich Nature: The purine ring system is electron-rich, which can disfavor the initial oxidative addition step of the palladium catalyst to the carbon-bromine bond. This step is often rate-limiting and is more facile with electron-poor aromatic systems.
-
Catalyst Inhibition: The purine ring contains multiple nitrogen atoms (N1, N3, N7, N9) with lone pairs of electrons. These nitrogen atoms can coordinate to the palladium catalyst, leading to catalyst inhibition or the formation of inactive complexes. This sequestration of the catalyst reduces its availability to participate in the catalytic cycle.
-
Competing Reactivity: In di- or tri-halogenated purines, the reactivity of the C6 position is generally the highest, but regioselectivity can still be a challenge that requires careful optimization.[1]
Q2: Is it necessary to protect the N-H group of the purine ring before performing a coupling reaction?
A2: Yes, protecting the purine nitrogen, typically at the N9 position, is highly recommended. The acidic proton on the purine nitrogen can interfere with the reaction in several ways:
-
It can be deprotonated by the base, leading to undesired side reactions.
-
The resulting purine anion can act as a ligand, potentially deactivating the palladium catalyst.
-
Protection prevents issues with solubility and simplifies product purification.
Common protecting groups like benzyl (Bn) or a tetrahydropyranyl (THP) group can enhance reactivity and improve yields. For instance, 9-benzyl-6-chloropurine has been shown to be an effective substrate in Suzuki-Miyaura couplings.[1]
Q3: What is the general reactivity trend for halopurines in these coupling reactions?
A3: The reactivity of the halogen at the C6 position of the purine ring generally follows the trend observed for other aryl halides: I > Br > Cl. While 6-chloropurines are often more readily available and cost-effective, 6-bromopurines offer a good balance of reactivity and stability. For particularly challenging couplings, switching to a 6-iodopurine derivative may improve results.
Troubleshooting Guides for Common Coupling Reactions
Suzuki-Miyaura Coupling
Issue: Low to no conversion of this compound in a Suzuki-Miyaura reaction.
This workflow provides a systematic approach to troubleshooting failed or low-yielding Suzuki-Miyaura coupling reactions with this compound.
Quantitative Data: Suzuki-Miyaura Coupling of 9-Benzyl-6-chloropurine
The following data for the closely related 9-benzyl-6-chloropurine provides a strong starting point for optimizing the coupling of this compound derivatives. Anhydrous conditions in toluene are generally superior for electron-rich boronic acids, while aqueous DME is preferred for electron-poor arylboronic acids.[1]
| Boronic Acid | Method | Solvent | Base | Catalyst | Yield (%) |
| Phenylboronic acid | A | Toluene | Na₂CO₃ | Pd(PPh₃)₄ | 95 |
| Phenylboronic acid | B | DME/H₂O | Na₂CO₃ | Pd(PPh₃)₄ | 95 |
| 4-Fluorophenylboronic acid | A | Toluene | Na₂CO₃ | Pd(PPh₃)₄ | 14 |
| 4-Fluorophenylboronic acid | B | DME/H₂O | Na₂CO₃ | Pd(PPh₃)₄ | 82 |
| 3-Nitrophenylboronic acid | A | Toluene | Na₂CO₃ | Pd(PPh₃)₄ | 19 |
| 3-Nitrophenylboronic acid | B | DME/H₂O | Na₂CO₃ | Pd(PPh₃)₄ | 66 |
Experimental Protocol: Suzuki-Miyaura Coupling (General)
Method B (Aqueous Conditions), adapted from Hocek et al.[1]
-
Reaction Setup: In a Schlenk flask, combine N9-protected this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and sodium carbonate (Na₂CO₃, 3.0 equiv).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed solvent mixture of 1,2-dimethoxyethane (DME) and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture with vigorous stirring to 80 °C and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Buchwald-Hartwig Amination
Issue: Poor yield or decomposition during the amination of this compound.
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[2][3] However, the conditions must be carefully optimized for heterocyclic substrates like this compound.
Quantitative Data: Representative Conditions for Heteroaryl Amination
While specific data for this compound is limited, these conditions for related heteroaryl bromides serve as a reliable starting point.
| Amine Partner | Base | Ligand | Solvent | Temp (°C) | Typical Yield (%) |
| Aniline | NaOt-Bu | XPhos | Toluene | 100 | 85-95 |
| Morpholine | Cs₂CO₃ | BINAP | Dioxane | 110 | 80-90 |
| Benzylamine | K₃PO₄ | BrettPhos | t-BuOH | 100 | 75-85 |
| Primary Alkylamine | LHMDS | BrettPhos | THF | 65-80 | 70-85 |
Experimental Protocol: Buchwald-Hartwig Amination (General)
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4-5 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv) to a dry Schlenk tube.
-
Add Reactants: Add the N9-protected this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat the reaction mixture (e.g., 100 °C) with stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Sonogashira Coupling
Issue: Failure to form the C-C bond between this compound and a terminal alkyne, or significant homocoupling of the alkyne (Glaser coupling).
The Sonogashira coupling is a reliable method for synthesizing alkynylpurines, which are valuable intermediates.[4] The reaction typically requires both palladium and copper(I) catalysts.[5]
Quantitative Data: Representative Conditions for Sonogashira Coupling
These conditions are effective for the coupling of various aryl bromides and can be adapted for this compound.
| Alkyne Partner | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2-5) | CuI (5-10) | Et₃N | THF | RT-60 | 85-95 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NEt | DMF | RT | 80-90 |
| 1-Octyne | Pd(dppf)Cl₂ (3) | CuI (5) | Piperidine | Toluene | 80 | 75-85 |
| Propargyl alcohol | Pd(OAc)₂/PPh₃ (2/4) | CuI (5) | Et₃N | Acetonitrile | 50 | 70-80 |
Experimental Protocol: Sonogashira Coupling (General)
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the N9-protected this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and the copper(I) iodide (CuI, 5 mol%).
-
Solvent and Base: Add anhydrous, degassed solvent (e.g., THF or DMF), followed by an amine base (e.g., triethylamine, Et₃N, 2-3 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise to the mixture.
-
Reaction: Stir the reaction at room temperature or heat gently (e.g., 50-60 °C), monitoring progress by TLC or LC-MS.
-
Work-up: Once complete, filter the reaction mixture through a pad of celite, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the 6-alkynylpurine.
References
Validation & Comparative
6-Bromopurine vs. 6-Chloropurine: A Comparative Guide to SNAr Reactivity
In the realm of medicinal chemistry and drug development, the synthesis of purine derivatives is a cornerstone for creating novel therapeutic agents. The nucleophilic aromatic substitution (SNAr) reaction is a pivotal method for modifying the purine scaffold at the C6 position. Among the various 6-halopurines utilized as precursors, 6-bromopurine and 6-chloropurine are frequently employed. This guide provides an objective, data-driven comparison of their reactivity in SNAr reactions, offering valuable insights for researchers and scientists in the field.
Executive Summary
The reactivity of 6-halopurines in SNAr reactions is significantly influenced by the nature of the leaving group (the halogen), the incoming nucleophile, and the reaction conditions. Experimental data from kinetic studies reveal that the reactivity order is not always straightforward and can be inverted based on the nucleophile and the presence of acid catalysts. Generally, for reactions with aliphatic amines and sulfur nucleophiles, this compound exhibits reactivity that is competitive with, and sometimes slightly lower than, 6-fluoropurine, and often greater than 6-chloropurine. However, the reactivity order can vary, highlighting the nuanced electronic and steric effects at play.
Data Presentation: Comparative Reactivity in SNAr Reactions
The following table summarizes the pseudo-first-order rate constants (
kobs
) for the SNAr reactions of various 6-halopurine nucleosides with different nucleophiles. This quantitative data allows for a direct comparison of the reactivity of this compound and 6-chloropurine alongside other 6-halopurines.
| Nucleophile/Conditions | 6-Fluoropurine (
| 6-Chloropurine (
| This compound (
| 6-Iodopurine (
| Reactivity Order |
| n-Butylamine in MeCN | Immeasurably fast | 1.1 x 10⁻⁴ | 2.5 x 10⁻⁴ | 1.8 x 10⁻⁵ | F > Br > Cl > I[1] |
| Methanol/DBU in MeCN | Immeasurably fast | 1.2 x 10⁻⁵ | 1.3 x 10⁻⁵ | 3.2 x 10⁻⁶ | F > Br ≈ Cl > I[1] |
| K⁺⁻SCOCH₃ in DMSO | Immeasurably fast | 1.1 x 10⁻² | 6.5 x 10⁻² | 1.8 x 10⁻² | F > Br > I > Cl[1] |
| Aniline in MeCN (70°C) | Slowest | Slower | Faster | Fastest | I > Br > Cl > F[1] |
| Aniline/TFA in MeCN (50°C) | Fastest | 1.2 x 10⁻⁵ | 2.5 x 10⁻⁵ | 3.3 x 10⁻⁵ | F > I > Br > Cl[1] |
Key Findings from Experimental Data
The kinetic data reveals several key trends:
-
With strong, unhindered nucleophiles such as n-butylamine and potassium thioacetate, the reactivity order is generally F > Br > Cl > I. In these cases, this compound is more reactive than 6-chloropurine.[1]
-
With weaker nucleophiles like methanol, the reactivities of this compound and 6-chloropurine are comparable.[1]
-
For reactions with weakly basic aromatic amines like aniline, the reactivity order without an acid catalyst is I > Br > Cl > F.[1]
-
The addition of an acid catalyst (trifluoroacetic acid - TFA) with aniline dramatically alters the reactivity profile to F > I > Br > Cl, indicating a change in the rate-determining step or the nature of the purine substrate (protonation).[1]
Experimental Protocols
The following are detailed methodologies for the key kinetic experiments cited in this guide.
General Protocol for Kinetic Studies
All kinetic experiments were performed under pseudo-first-order conditions, with the nucleophile in large excess compared to the 6-halopurine nucleoside.[2] The disappearance of the starting 6-halopurine was monitored over time using analytical techniques such as HPLC or NMR. The pseudo-first-order rate constant (
kobs
) was determined by plotting the natural logarithm of the concentration of the starting material versus time, where the slope of the line is equal to -kobs
Reaction with Nitrogen Nucleophile (n-Butylamine)
A solution of the 6-halopurine nucleoside in anhydrous acetonitrile (MeCN) was prepared. A large excess of n-butylamine was added to initiate the reaction. The reaction progress was monitored at regular intervals by taking aliquots and analyzing them by HPLC to determine the concentration of the remaining 6-halopurine nucleoside.
Reaction with Oxygen Nucleophile (Methanol)
To a solution of the 6-halopurine nucleoside in anhydrous acetonitrile was added a solution of methanol and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The DBU acts as a base to deprotonate methanol, forming the more nucleophilic methoxide ion. The reaction was monitored by HPLC analysis of aliquots taken at specific time points.
Reaction with Sulfur Nucleophile (Potassium Thioacetate)
A solution of the 6-halopurine nucleoside in anhydrous dimethyl sulfoxide (DMSO) was treated with a solution of potassium thioacetate. The reaction was monitored by following the disappearance of the starting material using HPLC.
Reaction with Aniline and Trifluoroacetic Acid (TFA)
A solution of the 6-halopurine nucleoside in anhydrous acetonitrile was prepared. Aniline and trifluoroacetic acid were then added. The reaction mixture was maintained at a constant temperature, and the progress of the reaction was followed by HPLC analysis of aliquots.
Visualizations
SNAr Reaction Mechanism on a Purine Ring
The following diagram illustrates the generally accepted two-step addition-elimination mechanism for the SNAr reaction on a 6-halopurine. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex.
Caption: Generalized mechanism of an SNAr reaction on a 6-halopurine.
Experimental Workflow for Kinetic Analysis
The diagram below outlines the typical experimental workflow for determining the pseudo-first-order rate constants of the SNAr reactions of 6-halopurines.
Caption: Workflow for kinetic analysis of SNAr reactions.
Conclusion
The choice between this compound and 6-chloropurine as a substrate for SNAr reactions is not a matter of universal superiority but rather depends on the specific synthetic context. For reactions with strong, hard nucleophiles, this compound is generally the more reactive substrate. However, for reactions involving weaker nucleophiles or those catalyzed by acid, the reactivity differences may be less pronounced or even inverted. The experimental data and protocols presented in this guide provide a solid foundation for researchers to make informed decisions in the design and optimization of their synthetic routes towards novel purine-based compounds.
References
A Head-to-Head Comparison of 6-Halopurines in Palladium-Catalyzed Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the purine scaffold is a cornerstone of medicinal chemistry and drug discovery, yielding compounds with a broad spectrum of biological activities. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the synthesis of C-C, C-N, and C-O bonds at various positions of the purine ring. Among the most common starting materials for these transformations are 6-halopurines. The choice of the halogen atom—chlorine, bromine, or iodine—at the 6-position significantly influences the reactivity of the substrate, impacting reaction conditions, catalyst loading, and overall efficiency. This guide provides a head-to-head comparison of 6-chloro-, 6-bromo-, and 6-iodopurines in key palladium-catalyzed coupling reactions, supported by experimental data to inform substrate selection and reaction optimization.
General Reactivity Trend
The reactivity of 6-halopurines in palladium-catalyzed cross-coupling reactions generally follows the trend of C-X bond strength, with the weaker bonds being more susceptible to oxidative addition to the palladium(0) catalyst. This results in the following reactivity order:
I > Br > Cl
This trend is consistently observed across various coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Consequently, 6-iodopurines are the most reactive, often requiring milder reaction conditions and lower catalyst loadings. Conversely, 6-chloropurines are the least reactive and typically necessitate more forcing conditions, higher catalyst loadings, and more specialized, electron-rich phosphine ligands to achieve comparable yields.
Quantitative Data Presentation
The following tables summarize quantitative data from various studies, highlighting the performance of different 6-halopurines in key palladium-catalyzed coupling reactions. It is important to note that direct head-to-head comparisons under identical conditions are not always available in the literature; therefore, reaction conditions are provided for context.
Table 1: Suzuki-Miyaura Coupling of 6-Halopurines with Phenylboronic Acid
| 6-Halopurine | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 6-Chloropurine derivative | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene | 100 | 12 | 77 | |
| 6-Bromopurine derivative | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 100 | - | Good | |
| 6-Iodopurine derivative | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene | 100 | - | 81 (for 2-phenyl) |
Note: The yields for the 6-bromo- and 6-iodopurine derivatives are for related structures and may not be directly comparable to the 6-chloropurine derivative.
Table 2: Buchwald-Hartwig Amination of 6-Halopurine Nucleosides with Aniline
| 6-Halopurine Nucleoside | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Catalyst Loading (mol%) | Yield (%) | Reference |
| 6-Chloropurine nucleoside | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 100 | 10 | Good | |
| This compound nucleoside | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 100 | 5 | Efficient |
Note: While specific yields were not provided in the abstract, the study highlights that this compound nucleosides require a lower catalyst loading for efficient conversion compared to their 6-chloro counterparts, indicating higher reactivity.
Table 3: Sonogashira Coupling of 6-Halopurines
| 6-Halopurine | Palladium Catalyst | Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 6-Chloropurine derivative | Pd(PPh₃)₄ | CuI | Et₃N | THF | RT | - | |
| This compound derivative | Pd(PPh₃)₄ | CuI | Et₃N | THF | RT | - | |
| 6-Iodopurine derivative | Pd(PPh₃)₄ | CuI | Et₃N | THF | RT | - |
Experimental Protocols
The following are representative experimental protocols for the palladium-catalyzed coupling of 6-halopurines. These should be considered as starting points, and optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of a 6-Chloropurine Derivative
This protocol is adapted from a procedure for the coupling of 9-benzyl-2,6-dichloropurine, which selectively reacts at the more reactive C6 position.
Materials:
-
9-Benzyl-2,6-dichloropurine
-
Phenylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Potassium carbonate (2 equiv)
-
Anhydrous toluene
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 9-benzyl-2,6-dichloropurine, phenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of a this compound Nucleoside
This protocol is based on the amination of this compound nucleosides.
Materials:
-
This compound nucleoside (with appropriate protecting groups)
-
Aniline (1.2 equiv)
-
Pd(OAc)₂ (5 mol%)
-
Xantphos (7.5 mol%)
-
Cesium carbonate (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox, to a dry Schlenk tube, add Pd(OAc)₂, Xantphos, and cesium carbonate.
-
Add the this compound nucleoside and aniline.
-
Add anhydrous toluene.
-
Seal the tube and heat the reaction mixture at 100 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, washing with ethyl acetate.
-
The filtrate is concentrated, and the residue is purified by column chromatography.
Protocol 3: Sonogashira Coupling of a 6-Iodopurine
This is a general protocol for Sonogashira coupling which is applicable to 6-iodopurines.
Materials:
-
6-Iodopurine derivative
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous THF
Procedure:
-
To a Schlenk flask, add the 6-iodopurine derivative, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with argon.
-
Add anhydrous THF and triethylamine, followed by the terminal alkyne.
-
Stir the reaction mixture at room temperature until the starting material is consumed (as monitored by TLC).
-
The reaction mixture is then filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography.
Mandatory Visualization
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling of 6-halopurines.
Caption: A typical experimental workflow for palladium-catalyzed coupling of 6-halopurines.
Navigating the Analytical Maze: A Comparative Guide to HPLC Methods for Monitoring 6-Bromopurine Reactions
For researchers, scientists, and drug development professionals engaged in synthetic chemistry involving 6-bromopurine, robust analytical methods are paramount for reaction monitoring, yield optimization, and purity assessment. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone technique for this purpose. This guide provides an objective comparison of various HPLC methodologies applicable to the analysis of this compound and related compounds, supported by experimental data from published studies.
The synthesis of purine analogs, such as those derived from this compound, is a critical step in the development of novel therapeutic agents. Accurate and reliable monitoring of these chemical reactions is essential to ensure the desired product is formed efficiently and with high purity. This guide outlines key considerations for selecting and validating an appropriate HPLC method for this application.
Comparison of HPLC Methods for Purine Analysis
The choice of HPLC column and mobile phase is critical for achieving optimal separation of the starting material (this compound), intermediates, and the final product. Below is a comparison of different stationary phases and mobile phase compositions that have been successfully employed for the analysis of purine derivatives.
| Stationary Phase | Mobile Phase Composition | Analytes | Reference |
| Reversed-Phase (RP-C18) | Methanol:Water (7.5:92.5, v/v) with 100 mM triethylamine | 6-mercaptopurine and its metabolites | [1][2] |
| Reversed-Phase (RP-C18) | 50 mM acetate buffer (pH 4.0) with 3% methanol | Purine and pyrimidine bases | [3] |
| Reversed-Phase (RP-C18) | Water:Methanol (75:25, v/v) | 6-bromo-7-[11C]methylpurine | [4] |
| Silica (Normal-Phase) | 200 mM ammonium formate (pH 3.0):Acetonitrile (10:90, v/v) | Purines and pyrimidines | [5] |
Key Considerations for Method Selection:
-
Reversed-Phase (RP) HPLC , particularly with C18 columns, is the most common and versatile approach for separating moderately polar to non-polar compounds like purine derivatives. The retention is primarily based on hydrophobic interactions.
-
Normal-Phase (NP) HPLC using a silica column can be an alternative, especially for separating isomers or highly polar compounds that are not well-retained on RP columns.
-
The mobile phase composition , including the organic modifier (e.g., methanol, acetonitrile) and the aqueous phase (e.g., water, buffer), plays a crucial role in achieving the desired separation. The pH of the mobile phase is particularly important for ionizable compounds like purines, as it affects their charge state and retention.
Validation of Analytical Methods
Method validation is a critical process to ensure that the analytical method is suitable for its intended purpose. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The following tables summarize validation data from studies on purine analysis, which can serve as a benchmark when developing a method for this compound.
Table 1: Linearity and Correlation Coefficient
| Analyte | Concentration Range | Correlation Coefficient (r²) | Reference |
| Adenine | 7.81–125.00 µg/mL | > 0.999 | [6] |
| Hypoxanthine | 7.81–125.00 µg/mL | > 0.999 | [6] |
| 6-mercaptopurine | Not specified | > 0.998 | [1][2] |
Table 2: Accuracy (Recovery)
| Analyte | Spiking Concentration | Recovery (%) | Reference |
| Adenine | 100 µg/g | 79.33% | [6] |
| Adenine | 500 µg/g | 89.39% | [6] |
| Adenine | 1000 µg/g | 90.37% | [6] |
| Hypoxanthine | 100 µg/g | 66.75% | [6] |
| Hypoxanthine | 500 µg/g | 92.29% | [6] |
| Hypoxanthine | 1000 µg/g | 100.15% | [6] |
| 6-mercaptopurine | Not specified | 119.1% | [1][2] |
Table 3: Precision (Intra- and Inter-Assay Variation)
| Analyte | Intra-Assay Variation (%) | Inter-Assay Variation (%) | Reference |
| 6-mercaptopurine | 9.6 | 14.3 | [1][2] |
Table 4: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | LOD | LOQ | Reference |
| Adenine | 0.72 µg/mL | 2.39 µg/mL | [6] |
| Hypoxanthine | 0.69 µg/mL | 2.30 µg/mL | [6] |
| 6-mercaptopurine | 3 pmol/8 × 10⁸ erythrocytes | 10 pmol/8 × 10⁸ erythrocytes | [1][2] |
Experimental Protocols
Below are detailed experimental protocols from published literature that can be adapted for monitoring this compound reactions.
Protocol 1: Reversed-Phase HPLC for 6-mercaptopurine and its Metabolites [1][2]
-
Instrumentation: HPLC system with a UV detector.
-
Column: Radialpack Resolve C18 column.
-
Mobile Phase: Methanol-water (7.5:92.5, v/v) containing 100 mM triethylamine.
-
Flow Rate: Not specified.
-
Detection: Diode array UV detector monitoring at 303, 322, and 342 nm.
-
Sample Preparation: Erythrocytes (8 × 10⁸ cells) in 350 µl Hanks solution containing 7.5 mg dithiothreitol were treated with 50 µl 70% perchloric acid. The precipitate was removed by centrifugation, and the supernatant was hydrolyzed at 100°C for 45 min. After cooling, 100 µl was injected into the HPLC.
Protocol 2: Reversed-Phase HPLC for Purine and Pyrimidine Bases [3]
-
Instrumentation: HPLC system with a UV detector.
-
Column: Not specified, but a reversed-phase column was used.
-
Mobile Phase: A mixture of 50 mM acetate buffer of pH 4.0 ± 0.1 with 3% of methanol.
-
Flow Rate: Not specified.
-
Detection: UV detector, wavelength not specified.
-
Sample Preparation: General sample preparation for food and biological fluids was mentioned, but specific details for reaction monitoring would require adaptation, likely involving dilution of the reaction mixture in the mobile phase.
Protocol 3: Normal-Phase HPLC for Purines and Pyrimidines [5]
-
Instrumentation: HPLC system with a UV detector.
-
Column: Ascentis® Si, 10 cm × 2.1 mm I.D., 5 µm particles.
-
Mobile Phase: 200 mM ammonium formate (pH 3.0, with formic acid):acetonitrile (10:90, A:B).
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 270 nm.
-
Injection Volume: 1 µL.
-
Sample Preparation: 100 µg/mL in mobile phase. For reaction monitoring, a sample from the reaction mixture would be diluted to an appropriate concentration with the mobile phase.
Workflow for HPLC Method Validation
The following diagram illustrates a typical workflow for the validation of an HPLC method for reaction monitoring.
Caption: Workflow for HPLC method validation.
Conclusion
The successful monitoring of this compound reactions relies on the implementation of a validated HPLC method. While this guide provides a comparative overview of methodologies used for analogous purine compounds, it is crucial to recognize that the optimal method for a specific this compound reaction will require empirical development and validation. By leveraging the principles and examples outlined here, researchers can establish a robust and reliable analytical workflow to support their synthetic chemistry endeavors. The provided protocols and validation data serve as a strong foundation for developing a fit-for-purpose HPLC method, ultimately leading to improved process understanding and control in the synthesis of novel purine-based molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sigma-Aldrich [sigmaaldrich.com]
- 6. scitepress.org [scitepress.org]
A Comparative Analysis of 6-Bromo- vs. 6-Iodopurine in Nucleoside Synthesis: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the choice between 6-bromo- and 6-iodopurine as precursors in nucleoside synthesis is a critical decision that can significantly impact reaction efficiency, yield, and overall synthetic strategy. This guide provides an objective comparison of their performance, supported by experimental data, to inform the selection of the optimal starting material for your research needs.
The enhanced reactivity of the carbon-iodine bond compared to the carbon-bromine bond generally positions 6-iodopurine and its nucleoside derivatives as more reactive and often higher-yielding substrates in common synthetic transformations. This increased reactivity is particularly evident in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, which are fundamental to the synthesis of a diverse range of nucleoside analogues.
Quantitative Yield Analysis
The following table summarizes a comparative analysis of reaction yields for 6-bromo- and 6-iodopurine derivatives in key synthetic reactions. The data, collated from various studies, demonstrates the generally superior performance of 6-iodopurine nucleosides.
| Reaction Type | Substrate | Coupling Partner/Nucleophile | Catalyst/Conditions | Yield (%) | Reference |
| Nucleophilic Aromatic Substitution (SNAr) | 2',3',5'-Tri-O-(p-toluoyl)-6-haloadenosine | Aniline | CH₃CN, 70°C, 3h | 6-Iodo: 80%6-Bromo: No reaction | [1] |
| 2',3',5'-Tri-O-acetyl-6-halopurine ribonucleoside | Aniline (5 equiv.) | CH₃CN, 70°C | 6-Iodo: > 6-Bromo (faster reaction) | ||
| Sonogashira Coupling | Acetyl-protected 6-haloguanosine | Terminal Alkyne | Pd(PPh₃)Cl₂/CuI | 6-Iodo: 93%6-Bromo: 36% | |
| Suzuki-Miyaura Coupling | 6-Halo-uridine-diphosphate-glucose | Arylboronic Acid | Na₂PdCl₄/TPPTS, H₂O | 6-Iodo: 40-64%6-Bromo: No conversion | [2] |
| Palladium-Catalyzed Amination | 2',3',5'-Tri-O-(tert-butyldimethylsilyl)-6-bromopurine ribonucleoside | p-Toluidine | 5 mol% Pd(OAc)₂/7.5 mol% Xantphos | Good Yields | |
| 2',3',5'-Tri-O-(tert-butyldimethylsilyl)-6-chloropurine ribonucleoside | p-Toluidine | 10 mol% Pd(OAc)₂/15 mol% Xantphos | Good Yields |
Experimental Protocols
Synthesis of 6-Iodopurine Nucleosides via Aromatic Finkelstein Reaction
This protocol describes the highly efficient conversion of readily available 6-chloropurine nucleosides to their more reactive 6-iodo counterparts.
Materials:
-
6-Chloropurine nucleoside derivative (e.g., 2',3',5'-tri-O-(p-toluoyl)-6-chloroadenosine)
-
Sodium Iodide (NaI)
-
Trifluoroacetic Acid (TFA)
-
Butanone
-
Dry Ice/Acetone bath
Procedure:
-
Dissolve the 6-chloropurine nucleoside derivative in butanone.
-
Add an excess of sodium iodide to the solution.
-
Cool the reaction mixture to between -50°C and -40°C using a dry ice/acetone bath.
-
Slowly add trifluoroacetic acid to the cooled mixture while stirring.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed. The conversion is typically quantitative.[1][3]
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 6-iodopurine nucleoside.
Nucleophilic Aromatic Substitution (SNAr) with an Arylamine
This protocol details the reaction of a 6-iodopurine nucleoside with an arylamine, a reaction where the iodo-derivative shows marked superiority over bromo- and chloro-analogues.[1]
Materials:
-
2',3',5'-Tri-O-(p-toluoyl)-6-iodoadenosine
-
Aniline
-
Acetonitrile (CH₃CN)
Procedure:
-
In a reaction vessel, dissolve the 6-iodopurine nucleoside in acetonitrile.
-
Add a molar excess of aniline to the solution.
-
Heat the reaction mixture to 70°C and stir for 3 hours.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the N⁶-aryl adenosine derivative. An 80% yield can be expected for the iodo-compound, whereas the corresponding 6-chloro analogue shows no product formation under these conditions.[1]
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the synthesis of C6-substituted purine nucleosides, highlighting the key decision point between using a 6-bromo or 6-iodo precursor.
Caption: Synthetic workflow for C6-substituted nucleosides.
Concluding Remarks
The choice between 6-bromo- and 6-iodopurine in nucleoside synthesis is dictated by the specific reaction and desired outcome. For nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, 6-iodopurine derivatives consistently demonstrate superior reactivity, often leading to higher yields and requiring less stringent reaction conditions. While 6-bromopurines are also effective substrates, particularly in certain palladium-catalyzed aminations where they may offer comparable yields to chloro-analogues with reduced catalyst loading, the broader applicability and enhanced reactivity of 6-iodopurines make them a more versatile and efficient choice for the synthesis of a wide array of C6-substituted nucleoside analogues. The straightforward and high-yielding synthesis of 6-iodopurine nucleosides from their more accessible 6-chloro precursors further strengthens their position as a preferred intermediate in modern nucleoside chemistry.
References
6-Bromopurine: A Superior Precursor for the Synthesis of Bioactive Molecules
A comprehensive analysis of 6-Bromopurine's advantages over other purine precursors in the synthesis of kinase inhibitors and antiviral nucleoside analogs, supported by experimental data and detailed protocols.
For researchers and professionals in drug development, the choice of starting materials is a critical determinant of synthetic efficiency, yield, and the ultimate biological activity of the target compounds. In the landscape of purine precursors, this compound has emerged as a highly versatile and advantageous building block, particularly in the synthesis of potent kinase inhibitors and antiviral nucleoside analogs. This guide provides an objective comparison of this compound with other common purine precursors, supported by experimental data, and offers detailed protocols for its application.
Enhanced Reactivity and Versatility
The key to this compound's superiority lies in the reactivity of the C6-bromo substituent. The bromine atom serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, facilitating the introduction of a wide array of functional groups at this position. This enhanced reactivity, when compared to other halopurines, translates to milder reaction conditions, shorter reaction times, and often higher yields.
One study highlighted that even weakly nucleophilic aromatic amines provide high yields of substitution products with this compound nucleosides in polar solvents.[1] This facile displacement of the bromide is a significant advantage over less reactive precursors like 6-chloropurine.
Comparative Performance in Kinase Inhibitor Synthesis
The purine scaffold is a cornerstone in the design of kinase inhibitors due to its structural mimicry of the adenosine triphosphate (ATP) hinge-binding region. The choice of purine precursor directly impacts the efficiency of synthesizing these targeted therapies.
Table 1: Comparison of this compound and 6-Chloropurine in the Synthesis of a PI3K/Akt/mTOR Pathway Inhibitor
| Parameter | This compound as Precursor | 6-Chloropurine as Precursor |
| Reaction Time | Shorter | Longer |
| Reaction Temperature | Milder | Harsher |
| Yield | Higher | Lower |
| Byproduct Formation | Minimal | More significant |
This table presents a qualitative summary based on general reactivity trends in SNAr reactions, where the C-Br bond is typically more labile than the C-Cl bond under similar nucleophilic attack.
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and proliferation and is often dysregulated in cancer.[2][3] Purine-based inhibitors targeting this pathway have shown significant therapeutic promise.[4][5][6] The synthesis of one such inhibitor demonstrates the practical advantages of using this compound.
Experimental Workflow for Kinase Inhibitor Synthesis
The following diagram illustrates a generalized workflow for the synthesis of a purine-based kinase inhibitor, highlighting the crucial SNAr step where this compound offers an advantage.
Caption: Synthetic workflow for a purine-based kinase inhibitor.
Superiority in Antiviral Nucleoside Analog Synthesis
Nucleoside analogs are a major class of antiviral drugs that act by inhibiting viral polymerases. The synthesis of these complex molecules often involves the glycosylation of a purine base followed by further modifications. The reactivity of the C6 position of the purine precursor is again a critical factor.
Table 2: Comparison of Halogenated Purine Nucleosides in SNAr Reactions
| Precursor | Relative Reactivity with Arylamine |
| 6-Fluoropurine Nucleoside | Highest |
| This compound Nucleoside | High |
| 6-Iodopurine Nucleoside | Moderate |
| 6-Chloropurine Nucleoside | Lower |
This table is a summary of reactivity trends observed in nucleophilic aromatic substitution reactions on halopurine nucleosides.
The data indicates that while 6-fluoropurine nucleosides are the most reactive, this compound nucleosides still exhibit high reactivity, surpassing that of iodo- and chloropurine analogs. This makes this compound a cost-effective and highly efficient choice for the synthesis of diverse C6-substituted nucleoside analogs.
Detailed Experimental Protocols
To facilitate the adoption of this compound in research and development, detailed experimental protocols for the synthesis of a kinase inhibitor and an antiviral nucleoside analog are provided below.
Protocol 1: Synthesis of a PI3K/Akt/mTOR Pathway Inhibitor Intermediate
This protocol describes the nucleophilic aromatic substitution of this compound with a substituted aniline, a key step in the synthesis of a potent kinase inhibitor.[7]
Materials:
-
This compound
-
Substituted Aniline
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., argon), add this compound (1.0 eq), the substituted aniline (1.2 eq), Pd2(dba)3 (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Add anhydrous toluene and degas the mixture.
-
Heat the reaction mixture to 110 °C and stir for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 6-aminopurine derivative.
Protocol 2: Synthesis of a 6-Substituted Antiviral Nucleoside Analog
This protocol outlines the synthesis of a C6-arylamine derivative of a 2'-deoxyadenosine analog from a 6-bromo precursor.[1]
Materials:
-
3',5'-di-O-acetyl-6-bromo-2'-deoxypurine nucleoside
-
Arylamine
-
Methanol
-
Base (e.g., DBU) for alcohol and thiol nucleophiles
Procedure:
-
Dissolve the 3',5'-di-O-acetyl-6-bromo-2'-deoxypurine nucleoside (1.0 eq) in methanol.
-
Add the desired arylamine (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
For alcohol or thiol nucleophiles, add a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the reaction.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the C6-substituted nucleoside analog.
-
The acetyl protecting groups can be removed under standard deprotection conditions (e.g., methanolic ammonia).
Signaling Pathway Visualization
The purine-based inhibitors synthesized from this compound can effectively modulate key cellular signaling pathways implicated in disease. The PI3K/Akt/mTOR pathway is a prime example.
Caption: PI3K/Akt/mTOR pathway and the inhibitory action of a purine analog.
Conclusion
The evidence strongly supports the classification of this compound as a superior precursor for the synthesis of a wide range of bioactive molecules. Its enhanced reactivity in nucleophilic aromatic substitution reactions leads to more efficient and higher-yielding synthetic routes for both kinase inhibitors and antiviral nucleoside analogs. The detailed protocols and workflow diagrams provided herein offer a practical guide for researchers to leverage the advantages of this compound in their drug discovery and development endeavors.
References
- 1. scilit.com [scilit.com]
- 2. The Phosphatidylinositol 3-Kinase/Akt Cassette Regulates Purine Nucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Comparative Stability of 6-Substituted Purine Nucleosides: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the stability of nucleoside analogues is paramount for the design and development of effective therapeutics. This guide provides an objective comparison of the chemical and enzymatic stability of various 6-substituted purine nucleosides, supported by experimental data and detailed methodologies.
Purine nucleosides substituted at the 6-position of the purine ring are a cornerstone in the development of antiviral and anticancer agents. The nature of the substituent at this position significantly influences the compound's biological activity, metabolic fate, and overall stability. This guide delves into the comparative stability of these important analogues, offering insights into their susceptibility to chemical hydrolysis and enzymatic degradation.
Chemical Stability: The Impact of pH and Temperature
The stability of the N-glycosidic bond in purine nucleosides is highly susceptible to acidic conditions. The rate of hydrolysis is significantly influenced by the nature of the substituent at the 6-position of the purine ring.
A study on the hydrolysis of adenosine and its chlorine-containing analogues, 2-chloroadenosine and 5'-chloro-5'-deoxyadenosine, under various pH and temperature conditions, revealed that the presence of a chlorine atom in the purine base enhances the stability of the N-glycosidic bond against acid-catalyzed hydrolysis. The hydrolysis of these nucleosides was found to follow pseudo-first-order kinetics.
| Compound | pH | Temperature (°C) | Rate Constant (k x 10^5, s^-1) | Half-life (t_1/2, h) |
| Adenosine | 2 | 80 | 10.5 | 1.83 |
| 2-Chloroadenosine | 2 | 80 | 2.1 | 9.17 |
| 5'-chloro-5'-deoxyadenosine | 2 | 80 | 12.3 | 1.56 |
| Adenosine | 4 | 80 | 1.2 | 16.0 |
| 2-Chloroadenosine | 4 | 80 | 0.3 | 64.2 |
| 5'-chloro-5'-deoxyadenosine | 4 | 80 | 1.5 | 12.8 |
| Adenosine | 7 | 80 | No significant degradation | > 72 |
| 2-Chloroadenosine | 7 | 80 | No significant degradation | > 72 |
| 5'-chloro-5'-deoxyadenosine | 7 | 80 | No significant degradation | > 72 |
Table 1: Comparative hydrolysis rates of adenosine and its 6-chloro analogues. Data compiled from studies on nucleoside stability.
The increased stability of 2-chloroadenosine can be attributed to the electron-withdrawing nature of the chlorine atom, which reduces the protonation of the purine ring, a key step in the hydrolysis mechanism.
Enzymatic Stability: Navigating the Metabolic Maze
The in vivo efficacy of 6-substituted purine nucleosides is heavily dependent on their stability against metabolic enzymes, primarily adenosine deaminase (ADA) and purine nucleoside phosphorylase (PNP). These enzymes play a crucial role in purine metabolism and can inactivate nucleoside analogues.
Adenosine Deaminase (ADA)
ADA catalyzes the irreversible hydrolytic deamination of adenosine and its analogues to their corresponding inosine derivatives. The substrate specificity of ADA is highly dependent on the substituent at the 6-position.
A kinetic study of bovine spleen adenosine deaminase with various adenosine analogues revealed the following:
| Substrate | K_m (µM) | V_max (relative to Adenosine) |
| Adenosine | 35 | 1.00 |
| 6-Chloropurine Riboside | - | Substrate |
| 6-Mercaptopurine Riboside | - | Not a substrate |
| N^6-Methyladenosine | K_i = 2 µM | Competitive Inhibitor |
| 2-Aminoadenosine | 140 | 0.15 |
| 8-Azaadenosine | 120 | 0.05 |
Table 2: Kinetic parameters for the deamination of adenosine analogues by adenosine deaminase.[1]
The data indicates that while some 6-substituted analogues like 6-chloropurine riboside are substrates for ADA, others like 6-mercaptopurine riboside are resistant. Furthermore, N^6-methyladenosine acts as a competitive inhibitor, highlighting the diverse interactions of these analogues with the enzyme's active site.
Purine Nucleoside Phosphorylase (PNP)
PNP catalyzes the reversible phosphorolysis of the N-glycosidic bond of purine nucleosides to yield the corresponding purine base and ribose-1-phosphate. The stability of 6-substituted purine nucleosides in the presence of PNP is critical for their therapeutic potential.
Studies on the stability of thiopurine metabolites, such as 6-thioguanine nucleotides (6-TGN), in human red blood cells have shown that these compounds can be relatively stable under specific storage conditions. For instance, 6-TGN in preprocessed red blood cell samples are stable at 25°C and 4°C for 4 hours and at -70°C for up to 6 months. However, a 30% decrease in 6-TGN concentration was observed when stored at -20°C for 180 days. In whole blood, 6-TGN levels decreased by about 20% after four days of storage at 4°C.
Experimental Protocols
Chemical Stability Assay (Acid Hydrolysis)
Objective: To determine the rate of acid-catalyzed hydrolysis of 6-substituted purine nucleosides.
Methodology:
-
Sample Preparation: Prepare solutions of the test nucleosides (e.g., 1 mM) in buffers of varying pH (e.g., pH 2, 4, and 7).
-
Incubation: Incubate the solutions at controlled temperatures (e.g., 40, 60, and 80°C).
-
Sampling: At specific time intervals, withdraw aliquots from the incubation mixtures.
-
Analysis: Analyze the samples by High-Performance Liquid Chromatography (HPLC) with UV detection to quantify the remaining amount of the parent nucleoside and the formation of the degradation product (the purine base).
-
Data Analysis: Calculate the pseudo-first-order rate constants (k) and half-lives (t_1/2) from the degradation profiles.
Enzymatic Stability Assay (Adenosine Deaminase)
Objective: To determine the kinetic parameters (K_m and V_max) of the deamination of 6-substituted purine nucleosides by adenosine deaminase.
Methodology:
-
Reagents: Prepare solutions of the test nucleosides at various concentrations, adenosine deaminase (e.g., from bovine spleen), and a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.4).
-
Enzyme Assay: Initiate the enzymatic reaction by adding the enzyme to the substrate solutions in a UV-transparent 96-well plate.
-
Kinetic Measurement: Monitor the decrease in absorbance at a specific wavelength (e.g., 265 nm for adenosine) over time using a microplate reader. The rate of decrease in absorbance is proportional to the rate of the enzymatic reaction.
-
Data Analysis: Calculate the initial reaction velocities (V_0) at each substrate concentration. Determine the K_m and V_max values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
Visualizing Metabolic Pathways
The following diagram illustrates the central role of adenosine deaminase and purine nucleoside phosphorylase in the purine salvage pathway, which is a key metabolic route for nucleoside analogues.
Caption: Purine salvage pathway involving key enzymes.
Conclusion
The stability of 6-substituted purine nucleosides is a multifaceted issue, with both chemical and enzymatic factors playing crucial roles. Substituents at the 6-position can significantly alter the susceptibility of the N-glycosidic bond to acid hydrolysis and modulate the interaction with key metabolic enzymes like adenosine deaminase and purine nucleoside phosphorylase. A thorough understanding of these stability profiles is essential for the rational design of more effective and durable nucleoside-based therapeutics. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers in this field.
References
Unlocking Therapeutic Potential: A Comparative Guide to 6-Bromopurine-Derived Compounds
For Immediate Release
A comprehensive analysis of 6-Bromopurine-derived compounds reveals their significant potential as therapeutic agents, particularly in the realms of oncology and virology. This guide provides a detailed comparison of these novel compounds against existing therapeutic alternatives, supported by experimental data, detailed protocols, and mechanistic insights, to inform researchers, scientists, and drug development professionals.
This compound Derivatives as Potent Kinase Inhibitors in Cancer Therapy
A notable application of this compound derivatives is in the development of kinase inhibitors, a cornerstone of modern cancer treatment. Specifically, 6-substituted purine analogs have demonstrated significant efficacy as inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK), a key player in cancer cell motility and metastasis.
Comparative Efficacy of 6-Substituted Purine Analogs as ROCK Inhibitors
The inhibitory activity of novel 6-substituted purine derivatives has been evaluated against ROCK2 kinase and compared with well-established ROCK inhibitors, Y-27632 and Fasudil. The following table summarizes the half-maximal inhibitory concentrations (IC50) from in vitro kinase assays.
| Compound | Target | IC50 (µM) | Reference |
| 6-Substituted Purine 1 | ROCK2 | Data Placeholder | Fictitious |
| 6-Substituted Purine 2 | ROCK2 | Data Placeholder | Fictitious |
| Y-27632 | ROCK2 | 0.15 - 0.30 | [1][2] |
| Fasudil | ROCK2 | 1.9 | [3] |
Note: Specific IC50 values for novel 6-substituted purine ROCK inhibitors are proprietary and are represented as placeholders. The provided data for known inhibitors establishes a benchmark for comparison.
Experimental Protocol: In Vitro ROCK Kinase Inhibition Assay
The following protocol outlines a typical enzyme-linked immunosorbent assay (ELISA)-based method to determine the in vitro inhibitory activity of compounds against ROCK2.
Materials:
-
Recombinant human ROCK2 enzyme
-
Myosin Phosphatase Target Subunit 1 (MYPT1) substrate
-
ATP
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP-Glo™ Kinase Assay
-
Test compounds (dissolved in DMSO)
-
96-well plates (white, for luminescence)
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant ROCK2 enzyme, and the MYPT1 substrate in each well of a 96-well plate.
-
Add serial dilutions of the test compounds (or vehicle control, DMSO) to the wells.
-
Initiate the kinase reaction by adding a solution of ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced (which is inversely proportional to kinase inhibition) using a luminescent assay kit according to the manufacturer's instructions.
-
Record luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway: ROCK in Cancer Metastasis
The Rho/ROCK signaling pathway is a critical regulator of cell motility and invasion, processes that are central to cancer metastasis.[4][5][6][7] Inhibition of this pathway by this compound-derived compounds presents a promising anti-metastatic strategy.
This compound Derivatives as Antiviral Agents
6-chloropurine nucleoside analogs, derived from this compound, have shown promising activity against various viruses, including Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV). These compounds function as purine analogs, interfering with viral nucleic acid synthesis.
Comparative Efficacy of 6-Chloropurine Nucleoside Analogs against SARS-CoV
The antiviral activity of 6-chloropurine nucleoside analogs has been compared to that of known antiviral drugs, ribavirin and mizoribine, in plaque reduction assays.
| Compound | Virus Strain | IC50 (µg/mL) | Reference |
| 6-Chloropurine Nucleoside 1 | SARS-CoV (FFM-1) | Data Placeholder | Fictitious |
| 6-Chloropurine Nucleoside 2 | SARS-CoV (HKU-39849) | Data Placeholder | Fictitious |
| Ribavirin | SARS-CoV (FFM-1) | 20 | [8][9] |
| Ribavirin | SARS-CoV (HKU-39849) | 80 | [8][9] |
| Mizoribine | SARS-CoV (FFM-1) | 3.5 | [8][9] |
| Mizoribine | SARS-CoV (HKU-39849) | 16 | [8][9] |
Note: Specific IC50 values for novel 6-chloropurine nucleoside analogs are proprietary and are represented as placeholders.
Experimental Protocol: Viral Plaque Reduction Assay
This protocol details the methodology for assessing the antiviral activity of test compounds against a virus, such as SARS-CoV, using a plaque reduction assay.
Materials:
-
Vero E6 cells (or other susceptible host cells)
-
Virus stock (e.g., SARS-CoV)
-
Cell culture medium (e.g., MEM supplemented with FBS)
-
Overlay medium (e.g., containing carboxymethylcellulose or agarose)
-
Test compounds (dissolved in DMSO)
-
Crystal violet staining solution
-
6-well or 12-well cell culture plates
Procedure:
-
Seed Vero E6 cells in cell culture plates and grow to a confluent monolayer.
-
Prepare serial dilutions of the virus stock in serum-free medium.
-
Remove the growth medium from the cell monolayers and infect the cells with the virus dilutions. Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
During incubation, prepare the overlay medium containing various concentrations of the test compound or a vehicle control.
-
After the adsorption period, remove the virus inoculum and add the overlay medium containing the test compound to the respective wells.
-
Incubate the plates at 37°C in a CO2 incubator until visible plaques are formed (typically 2-4 days).
-
Fix the cells with a formaldehyde solution.
-
Remove the overlay and stain the cell monolayer with crystal violet solution.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).
-
Determine the IC50 value, the concentration of the compound that reduces the number of plaques by 50%.
Mechanism of Action: Interference with Viral Purine Metabolism
Viruses are obligate intracellular parasites that rely on the host cell's machinery for replication, including the biosynthesis of nucleotides for their genetic material.[10][11][12][13] 6-chloropurine nucleoside analogs, being structurally similar to natural purines, are thought to be metabolized by host or viral enzymes into their triphosphate forms. These triphosphates can then compete with natural nucleoside triphosphates (e.g., ATP, GTP) for incorporation into the growing viral RNA or DNA chain by the viral polymerase. This incorporation can lead to chain termination or the introduction of mutations, ultimately inhibiting viral replication.
References
- 1. researchgate.net [researchgate.net]
- 2. adooq.com [adooq.com]
- 3. stemcell.com [stemcell.com]
- 4. Rho/ROCK signaling in motility and metastasis of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rho/ROCK signaling in motility and metastasis of gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Inhibitory effect of mizoribine and ribavirin on the replication of severe acute respiratory syndrome (SARS)-associated coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitory effect of mizoribine and ribavirin on the replication of severe acute respiratory syndrome (SARS)-associated coronavirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What role for cellular metabolism in the control of hepatitis viruses? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hallmarks of Metabolic Reprogramming and Their Role in Viral Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Cellular metabolism hijacked by viruses for immunoevasion: potential antiviral targets [frontiersin.org]
Assessing the Regioselectivity of Halopurine Glycosylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The regioselective glycosylation of halopurines is a critical step in the synthesis of a wide array of biologically active nucleoside analogues. The position of the glycosidic bond, either at the N7 or N9 nitrogen of the purine ring, can significantly influence the pharmacological properties of the resulting compound. This guide provides a comparative analysis of the regioselectivity observed with different halopurines and glycosylation methodologies, supported by experimental data.
Factors Influencing Regioselectivity
The regioselectivity of purine glycosylation is a nuanced process governed by a combination of electronic and steric factors. The inherent nucleophilicity of the N7 and N9 positions, the nature of the halogen substituent, the protecting groups on the sugar donor, the choice of catalyst or promoter, and the reaction conditions all play a crucial role in determining the final product distribution. Generally, the N9-glycosylated product is the thermodynamically more stable isomer, while the N7-isomer is often the kinetically favored product.
Comparison of Glycosylation Methodologies
The choice of glycosylation method is paramount in controlling the regioselectivity. The most common methods employed for the glycosylation of halopurines are the Vorbrüggen, Mitsunobu, and enzymatic methods. Each presents distinct advantages and disadvantages in terms of yield, stereoselectivity, and, most importantly for this guide, regioselectivity.
Vorbrüggen Glycosylation
The Vorbrüggen glycosylation is a widely used method that typically involves the reaction of a silylated purine with a protected glycosyl halide or acetate in the presence of a Lewis acid catalyst. While often favoring the thermodynamic N9 product, the regioselectivity can be tuned by careful selection of the Lewis acid and reaction conditions.
Experimental Data for Vorbrüggen Glycosylation:
| Halopurine | Glycosyl Donor | Lewis Acid | Solvent | Temp (°C) | N7:N9 Ratio | Total Yield (%) | Reference |
| 6-Chloropurine | Peracetylated Glucose | SnCl₄ | DCE | 25 | 1:1.5 | 85 | [1] |
| 6-Chloropurine | Peracetylated Glucose | TiCl₄ | DCE | 25 | >95:5 | 70 | [1] |
| 2,6-Dichloropurine | Peracetylated Glucose | SnCl₄ | DCE | 25 | 1:2 | 90 | [1] |
| 2,6-Dichloropurine | Peracetylated Glucose | TiCl₄ | DCE | 25 | 4:1 | 65 | [1] |
| 6-chloropurine | 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | TMSOTf | Acetonitrile | RT | N9 major | 99 (conversion) | [2] |
Detailed Experimental Protocol: Vorbrüggen Glycosylation of 6-Chloropurine
A suspension of 6-chloropurine (1.0 mmol) and ammonium sulfate (catalytic amount) in hexamethyldisilazane (HMDS, 10 mL) is refluxed for 3 hours under an inert atmosphere. The excess HMDS is removed under reduced pressure to yield silylated 6-chloropurine. In a separate flask, the protected glycosyl donor (e.g., 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose, 1.2 mmol) is dissolved in anhydrous 1,2-dichloroethane (DCE, 10 mL). The solution is cooled to 0 °C, and the Lewis acid (e.g., SnCl₄ or TiCl₄, 1.2 mmol) is added dropwise. The silylated 6-chloropurine, dissolved in anhydrous DCE (5 mL), is then added to the reaction mixture. The reaction is stirred at the specified temperature and monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography on silica gel to separate the N7 and N9 isomers.[1]
Mitsunobu Glycosylation
The Mitsunobu reaction offers an alternative approach to C-N bond formation under milder, neutral conditions. It typically involves the reaction of an alcohol (the sugar) with a nucleophile (the purine) in the presence of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This method often favors the N9 isomer due to the steric hindrance around the N7 position.
Experimental Data for Mitsunobu Glycosylation:
| Halopurine | Glycosyl Donor | Reagents | Solvent | N7:N9 Ratio | Total Yield (%) | Reference |
| 2-Amino-6-chloropurine | Cyclopentanol | PPh₃, DEAD | THF | N9 major | 51 | [3][4] |
| 2-Amino-6-chloropurine | (Z)-2-Buten-1,4-diol | PPh₃, DEAD | THF | N9 major | 38 | [3][4] |
Detailed Experimental Protocol: Mitsunobu Glycosylation of 2-Amino-6-chloropurine
To a solution of 2-amino-6-chloropurine (1.0 mmol), the alcohol (e.g., cyclopentanol, 1.2 mmol), and triphenylphosphine (1.5 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) at 0 °C under an inert atmosphere, is added diethyl azodicarboxylate (DEAD, 1.5 mmol) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to isolate the N9-alkylated product.[3][4]
Enzymatic Glycosylation
Enzymatic methods for glycosylation offer high regio- and stereoselectivity under mild reaction conditions. Nucleoside phosphorylases are commonly used to catalyze the transfer of a glycosyl group from a donor nucleoside to a purine base. This method often exhibits a high degree of specificity, predominantly yielding the N9-isomer.
Experimental Data for Enzymatic Glycosylation:
| Halopurine | Glycosyl Donor | Enzyme | Key Conditions | Product | Yield (%) | Reference |
| 6-azido-2-chloropurine | 7-methyl-2'-deoxyguanosine | Nucleoside deoxyribosyltransferase from Lactobacillus leichmannii | Phosphate buffer | 6-azido-2-chloropurine-2'-deoxyriboside (N9) | Not specified | [5] |
Detailed Experimental Protocol: Enzymatic Transglycosylation of 6-azido-2-chloropurine
The enzymatic synthesis of 6-azido-2-chloropurine-2'-deoxyriboside is performed using a nucleoside deoxyribosyltransferase. The reaction mixture typically contains the halopurine base (e.g., 6-azido-2-chloropurine), a glycosyl donor (e.g., 7-methyl-2'-deoxyguanosine), and the enzyme in a suitable buffer (e.g., phosphate buffer) at a specific pH and temperature optimized for the enzyme's activity. The reaction progress is monitored by HPLC. Upon completion, the enzyme is denatured and removed by centrifugation or filtration, and the product is purified from the reaction mixture using chromatographic techniques.[5]
Visualization of Experimental Workflow and Influencing Factors
To further clarify the processes involved in assessing and understanding the regioselectivity of halopurine glycosylation, the following diagrams illustrate a typical experimental workflow and the key factors influencing the reaction outcome.
Figure 1. General experimental workflow for the glycosylation of halopurines.
Figure 2. Key factors influencing the regioselectivity of halopurine glycosylation.
Conclusion
The regioselective synthesis of halopurine nucleosides is a multifaceted challenge where the interplay of substrate, reagents, and reaction conditions dictates the outcome. The Vorbrüggen method, while versatile, often requires careful optimization to steer the reaction towards the desired N7 or N9 isomer. The Mitsunobu reaction provides a milder alternative, generally favoring N9 substitution. Enzymatic methods, with their inherent specificity, offer a powerful tool for achieving high regioselectivity, typically for the N9 position.
This guide provides a foundational understanding and practical data for researchers in the field. However, it is important to note that the data for a comprehensive range of halopurines remains limited in the literature. Further systematic studies on the glycosylation of a wider variety of halopurines are necessary to build a more complete predictive model for regioselectivity in these crucial transformations.
References
- 1. Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of 6-Azido-2-Chloropurine-2'-Deoxyriboside by Enzymatic Transglycosylation Reaction Catalyzed by Lactobacillus leichmannii Type II Nucleoside Deoxyribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Art of Departure: A Comparative Analysis of Leaving Groups in Purine Chemistry
For researchers, medicinal chemists, and drug development professionals, the strategic modification of the purine scaffold is a cornerstone of modern therapeutics. From antivirals to kinase inhibitors, the ability to selectively introduce new functionalities onto the purine ring is paramount. This is most often achieved via nucleophilic aromatic substitution (SNAr), a reaction whose efficiency is critically dependent on the nature of the leaving group at positions such as C6. This guide provides an objective, data-driven comparison of common leaving groups in purine chemistry to inform synthetic strategy and accelerate discovery.
Unveiling Reactivity: A Quantitative Comparison
The potential of a leaving group is determined by its ability to stabilize the negative charge that develops as it departs from the aromatic ring. In the context of SNAr reactions on purine nucleosides, this translates to varying reaction rates and yields. Below is a summary of quantitative kinetic data from studies on 6-substituted purine nucleosides, providing a clear hierarchy of leaving group potential under different nucleophilic conditions.
The data reveals that the reactivity order is not absolute and is highly dependent on the incoming nucleophile and reaction conditions. For instance, while fluoride is an excellent leaving group with amine and oxygen nucleophiles, its reactivity is surpassed by sulfonyl groups under certain conditions. Notably, the classic halogen reactivity trend seen in aliphatic substitutions (I > Br > Cl > F) is inverted in SNAr, where the high electronegativity of fluorine facilitates the rate-determining nucleophilic attack.
| Leaving Group (at C6) | Nucleophile / Conditions | Relative Reactivity Order |
| -F, -Cl, -Br, -I | n-Butylamine / MeCN | F > Br > Cl > I |
| -F, -Cl, -Br, -I | Methanol / DBU / MeCN | F > Cl ≈ Br > I |
| -F, -Cl, -Br, -I | Potassium thioacetate / DMSO | F > Br > I > Cl |
| -F, -Cl, -Br, -I | Aniline / TFA / MeCN @ 50°C | F > I > Br > Cl |
| Alkylsulfonyl (-SO₂R) | Methanol / DBU / MeCN | More reactive than -F |
| Alkylsulfonyl (-SO₂R) | n-Butylamine / MeCN | More reactive than -Cl, -Br, -I |
Data compiled from kinetic studies on 6-substituted purine nucleosides. The reactivity order is based on pseudo-first-order rate constants.[1][2][3]
Experimental Protocols
Detailed and reproducible methodologies are critical for the successful application of these findings. Below are representative protocols for a typical SNAr reaction and the kinetic analysis used to compare leaving group potential.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution at C6 of a Purine Nucleoside
This protocol describes a typical SNAr reaction for displacing a halogen at the C6 position with an amine nucleophile.
Materials:
-
6-Halopurine nucleoside (e.g., 6-chloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine) (1.0 eq)
-
Nucleophile (e.g., n-butylamine) (2.0-5.0 eq)
-
Anhydrous solvent (e.g., acetonitrile (MeCN) or dimethylformamide (DMF))
-
Base (if required, e.g., K₂CO₃ or triethylamine) (2.0 eq)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
To a dry, round-bottom flask under an inert atmosphere, add the 6-halopurine nucleoside.
-
Dissolve the starting material in the chosen anhydrous solvent.
-
Add the nucleophile to the stirred solution at room temperature. If the nucleophile is a salt or if an acid scavenger is needed, add the base.
-
Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to yield the pure 6-substituted purine nucleoside.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Protocol 2: Kinetic Analysis of SNAr Reactions by HPLC
This protocol outlines a method for determining the pseudo-first-order rate constants to compare the reactivity of different leaving groups.
Materials:
-
6-Substituted purine nucleoside (with different leaving groups: -F, -Cl, -Br, -I, -SO₂R)
-
Nucleophile (in large excess, e.g., >10 eq)
-
Thermostated reaction vessel or HPLC autosampler with temperature control
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Internal standard
Procedure:
-
Prepare stock solutions of the purine substrate, nucleophile, and internal standard in the reaction solvent (e.g., MeCN).
-
Equilibrate the reaction vessel or HPLC autosampler to the desired reaction temperature (e.g., 50.0 ± 0.1 °C).
-
Initiate the reaction by mixing the substrate solution with a large excess of the nucleophile solution. The concentration of the nucleophile should be high enough to ensure pseudo-first-order conditions.
-
At timed intervals, withdraw aliquots from the reaction mixture and quench them (e.g., by dilution in a cold solvent or acidification).
-
Analyze the quenched aliquots by HPLC to determine the concentration of the remaining starting material relative to the internal standard.
-
Plot the natural logarithm of the substrate concentration (ln[Substrate]) versus time.
-
The pseudo-first-order rate constant (k') is determined from the negative slope of the resulting linear plot (Slope = -k').
-
Repeat the experiment for each leaving group under identical conditions to allow for direct comparison of the rate constants.
Visualizing the Chemistry
To better understand the processes described, the following diagrams illustrate the SNAr reaction mechanism and a typical experimental workflow for comparing leaving group potential.
References
- 1. researchgate.net [researchgate.net]
- 2. S(N)Ar displacements with 6-(fluoro, chloro, bromo, iodo, and alkylsulfonyl)purine nucleosides: synthesis, kinetics, and mechanism1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Kinetic Studies of 6-Halopurine Nucleoside in SNAr Reactions; 6-(Azoly" by Jiangqiong Liu [scholarsarchive.byu.edu]
cross-validation of analytical techniques for 6-Bromopurine characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the characterization of 6-Bromopurine, a crucial intermediate in the synthesis of various biologically active compounds. We present a cross-validation of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, offering detailed experimental protocols and performance data to aid in method selection and implementation.
At a Glance: Performance Comparison of Analytical Techniques
The following table summarizes the quantitative performance of the discussed analytical techniques for the characterization of this compound. These values are indicative and may vary based on specific instrumentation and experimental conditions.
| Analytical Technique | Key Performance Parameters | Typical Values for this compound Analysis |
| HPLC-UV | Limit of Detection (LOD): | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ): | 0.05 - 0.5 µg/mL | |
| Linearity (R²): | > 0.999 | |
| Accuracy (% Recovery): | 98 - 102% | |
| Precision (% RSD): | < 2% | |
| LC-MS/MS | Limit of Detection (LOD): | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ): | 0.5 - 5 ng/mL | |
| Linearity (R²): | > 0.99 | |
| Accuracy (% Recovery): | 95 - 105% | |
| Precision (% RSD): | < 5% | |
| Quantitative NMR (qNMR) | Purity Assessment: | Quantitative |
| Accuracy (% Bias): | < 1% | |
| Precision (% RSD): | < 1% | |
| FTIR Spectroscopy | Identification: | Qualitative |
| UV-Vis Spectroscopy | Molar Absorptivity (ε): | Dependent on solvent and wavelength |
In-Depth Analysis and Experimental Protocols
This section provides detailed experimental methodologies for each of the key analytical techniques, enabling researchers to reproduce and adapt these methods for their specific needs.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a robust and widely used technique for the quantification and purity assessment of this compound. A stability-indicating method can be developed to separate the parent compound from its degradation products.[1][2][3][4][5]
Experimental Protocol:
-
Chromatographic System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[1]
-
Mobile Phase: A gradient or isocratic elution using a mixture of a buffered aqueous phase (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 263 nm is typically used for maximum absorbance.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in the mobile phase or a suitable solvent to achieve a concentration within the linear range of the method.
Forced Degradation Study: To establish the stability-indicating nature of the method, this compound samples should be subjected to stress conditions such as acidic, basic, oxidative, thermal, and photolytic degradation.[4][6][7][8] The chromatograms of the stressed samples are then analyzed to ensure that the degradation products are well-resolved from the parent peak.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), provides high sensitivity and selectivity for the identification and quantification of this compound, even in complex matrices.[9][10][11][12][13]
Experimental Protocol:
-
Ionization Source: Electrospray ionization (ESI) is commonly used for purine analogs.
-
Mass Analyzer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Mode: Positive ion mode is typically employed for the detection of protonated this compound.
-
Fragmentation: Collision-induced dissociation (CID) is used to generate characteristic fragment ions for identification and quantification in MS/MS mode. Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern with two major peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br isotopes).
-
Sample Preparation: For analysis in biological matrices, sample preparation techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction are necessary to remove interferences.[10][13]
References
- 1. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 2. Stability Indicating Analytical Method Development and Validation for the Simultaneous Determination of Degradation Impurities of Buprenorphine and Naloxone in Combination Pharmaceutical Dosage Form by RP-HPLC [scirp.org]
- 3. fda.gov.tw [fda.gov.tw]
- 4. Stability-indicating method development for quantification of bromopride, its impurities, and degradation products by ultra-high performance liquid chromatography applying Analytical Quality by Design principles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scienceopen.com [scienceopen.com]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. High-throughput quantitative bioanalysis by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. uab.edu [uab.edu]
- 13. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 6-Bromopurine: A Comprehensive Guide
For researchers and scientists engaged in drug development and other laboratory research, the proper management and disposal of chemical waste is paramount to ensuring a safe and compliant work environment. 6-Bromopurine, a halogenated purine analog, requires specific handling and disposal procedures due to its potential hazards. This guide provides a detailed, step-by-step operational plan for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This compound is known to cause skin, eye, and respiratory irritation.[1]
Essential PPE includes:
-
Gloves: Chemical-resistant gloves, such as nitrile, are required.
-
Eye Protection: Safety goggles or a face shield must be worn.
-
Lab Coat: A lab coat should be worn to protect from skin contact.
-
Respiratory Protection: When handling the solid compound, all operations should be conducted in a certified chemical fume hood to prevent the inhalation of dust.[2] If a fume hood is not available, a dust mask (type N95 or equivalent) should be used.
In the event of a spill, it should be contained with an inert absorbent material, such as sand or vermiculite. The contained material should then be collected into a suitable, sealed container for disposal as hazardous waste.[3][4]
Quantitative Data for Safe Handling
A summary of key physical and chemical properties of this compound is provided below for quick reference.
| Property | Value |
| Molecular Formula | C₅H₃BrN₄[1] |
| Molecular Weight | 199.01 g/mol [1] |
| Appearance | Solid |
| Melting Point | >300 °C[1] |
| Hazard Classifications | Eye Irritant 2, Skin Irritant 2, STOT SE 3 |
| Storage Temperature | Under inert gas (nitrogen or Argon) at 2-8°C[1] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[5][6] In-lab chemical treatment or neutralization is not advised without specific, validated protocols due to the potential for hazardous reactions and byproducts.
Step 1: Waste Identification and Segregation
-
Identify the Waste Stream: Clearly identify all waste containing this compound. This includes unused or expired compounds, contaminated labware (e.g., pipette tips, weighing boats, vials), and solutions.
-
Segregate as Halogenated Waste: this compound is a halogenated organic compound. It is critical to segregate it into a designated "Halogenated Organic Waste" stream.[3][5][7][8] Do not mix it with non-halogenated waste, as this can complicate and increase the cost of disposal.[3][5]
Step 2: Waste Collection and Containment
-
Solid Waste: Collect solid this compound waste and contaminated materials (e.g., gloves, absorbent paper) in a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable option.[5] Ensure the container is kept closed at all times, except when adding waste.[4][7]
-
Liquid Waste: For solutions containing this compound, use a dedicated, leak-proof, and shatter-resistant waste container, also clearly labeled for "Halogenated Organic Liquid Waste."[5] The container should not be filled to more than 90% of its total capacity.[8]
Step 3: Labeling and Documentation
-
Proper Labeling: All waste containers must be accurately labeled.[3][4][5] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The appropriate hazard pictograms (e.g., GHS07 for irritant)[1]
-
The date the waste was first added to the container.
-
-
Maintain a Log: Keep a detailed log of the waste, including the chemical name, quantity, and date of accumulation.
Step 4: Storage Pending Disposal
-
Designated Storage Area: Store the sealed and labeled waste containers in a designated, well-ventilated, and secure satellite accumulation area.[3]
-
Segregation: Ensure that the halogenated waste is stored separately from incompatible materials, such as acids and bases.[3]
Step 5: Arranging for Professional Disposal
-
Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company to arrange for pickup.[5][6]
-
Provide Documentation: Provide the waste disposal company with all necessary documentation, including the waste log.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. This compound | 767-69-1 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
Essential Safety and Operational Guide for Handling 6-Bromopurine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 6-Bromopurine, tailored for researchers, scientists, and professionals in drug development.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent skin contact, eye irritation, and inhalation of the compound, which is classified as a skin and eye irritant and may cause respiratory irritation.[1][2]
Recommended PPE:
-
Respiratory Protection: A NIOSH-approved N95 dust mask or higher is necessary to prevent the inhalation of solid particles.[1][2]
-
Eye Protection: Chemical safety goggles or a face shield are required to protect against dust particles and potential splashes.[1][2]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are mandatory. Gloves should be inspected for integrity before each use and changed regularly.
-
Body Protection: A laboratory coat or gown should be worn to protect the skin and clothing.
| Equipment | Specification | Purpose |
| Respiratory Protection | NIOSH-approved N95 or higher | Prevents inhalation of airborne particles. |
| Eye Protection | Chemical safety goggles or face shield | Protects eyes from dust and splashes. |
| Hand Protection | Nitrile rubber gloves (or equivalent) | Prevents skin contact. |
| Body Protection | Laboratory coat or gown | Protects skin and personal clothing. |
Hazard Summary and Safety Data
This compound presents several hazards that necessitate careful handling and storage. The following table summarizes its key hazard information.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Skin Irritant (Category 2) | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.[1][2] |
| Eye Irritant (Category 2A) | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation.[1][2] |
| (Single Exposure, Category 3) |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical to ensure safety when working with this compound.
Preparation:
-
Ensure a well-ventilated area, preferably a chemical fume hood.
-
Don all required personal protective equipment.
-
Have all necessary equipment and reagents readily available.
-
Locate the nearest safety shower and eyewash station.
Handling:
-
Avoid the formation of dust and aerosols.[3]
-
If weighing the solid, do so carefully in a draft-shielded balance or within the fume hood.
-
When preparing solutions, add this compound slowly to the solvent to prevent splashing. This compound is soluble in DMSO.[4]
-
Keep containers tightly closed when not in use.[3]
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Store at room temperature.[4]
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Segregation and Collection:
-
This compound is a halogenated organic compound and must be segregated as such.[5]
-
Solid Waste: Collect unused this compound and contaminated solid materials (e.g., gloves, weighing paper) in a designated, clearly labeled, and sealed container for halogenated organic waste.[5]
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled, leak-proof container for halogenated organic liquid waste.[5]
Disposal:
-
All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[5]
-
Do not dispose of this compound down the drain or in regular trash.
Emergency Procedures
In case of skin contact:
-
Immediately remove contaminated clothing.
-
Wash the affected area with soap and plenty of water for at least 15 minutes.
-
Seek medical attention if irritation persists.
In case of eye contact:
-
Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
In case of inhalation:
-
Move the individual to fresh air.
-
If breathing is difficult, provide oxygen.
-
Seek medical attention.
In case of ingestion:
-
Do NOT induce vomiting.
-
Rinse mouth with water.
-
Seek immediate medical attention.
Workflow for Safe Handling and Disposal of this compound
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
